Taxin B
Description
Properties
IUPAC Name |
[(1E,3S,4R,6S,9R,11S,12S,14S)-3,9,12-triacetyloxy-14-hydroxy-7,11,16,16-tetramethyl-10-oxo-6-tricyclo[9.3.1.14,8]hexadeca-1,7-dienyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38O10/c1-13-21(35-14(2)29)10-19-22(36-15(3)30)9-18-12-28(8,23(11-20(18)33)37-16(4)31)26(34)25(38-17(5)32)24(13)27(19,6)7/h9,19-23,25,33H,10-12H2,1-8H3/b18-9+/t19-,20-,21-,22-,23-,25+,28-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLYDZECFCXRQOK-IANSKHESSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)C3(CC(=CC(C(C2(C)C)CC1OC(=O)C)OC(=O)C)C(CC3OC(=O)C)O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H](C(=O)[C@]3(C/C(=C\[C@@H]([C@@H](C2(C)C)C[C@@H]1OC(=O)C)OC(=O)C)/[C@H](C[C@@H]3OC(=O)C)O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
168109-52-2 | |
| Record name | Taxine B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0168109522 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tricyclo(9.3.1.14,8)hexadeca-4,10-dien-2-one, 3,6,9,14-tetrakis(acetyloxy)-12-hydroxy-1,5,16,16-tetramethyl-, (1S,3R,6S,8R,9S,10E,12S,14S)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TAXINE B | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CEB5005PDD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of Taxin B: A Technical Guide to its Cardiotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taxin B is a principal toxic pseudo-alkaloid found in the yew tree (Taxus spp.), renowned for its potent cardiotoxic effects. Historically, yew has been known for its poisonous nature, with this compound identified as the most toxic among the suite of taxine alkaloids.[1][2][3] This technical guide provides an in-depth exploration of the primary mechanism of action of this compound, focusing on its molecular interactions within cardiomyocytes. While structurally related to the anticancer drug paclitaxel (Taxol), the primary mechanism of this compound's acute toxicity is fundamentally different. This document will detail its effects on cardiac ion channels, present quantitative data from key studies, outline relevant experimental protocols, and provide visual representations of the underlying pathways and workflows.
A notable point of clarification is the existence of conflicting reports regarding this compound's mechanism of action. A minority of sources, often in commercial product descriptions, suggest that this compound acts by disrupting microtubule dynamics, similar to other taxanes. However, the overwhelming body of scientific and toxicological literature firmly establishes that the primary mechanism of its acute and severe toxicity is the blockade of voltage-gated sodium and calcium channels in the heart.[1][2][3][4][5][6][7][8] This guide will focus on this well-established cardiotoxic mechanism.
Primary Mechanism of Action: Antagonism of Cardiac Ion Channels
The primary mechanism of action of this compound is the potent inhibition of voltage-gated sodium (Nav) and calcium (Cav) channels within cardiac myocytes.[4][6][9] This action disrupts the normal cardiac action potential, leading to severe arrhythmias and cardiac failure.
-
Sodium Channel Blockade: this compound inhibits the influx of sodium ions (INa) that are responsible for the rapid depolarization (Phase 0) of the cardiac action potential. This leads to a decreased maximum upstroke velocity (dV/dtmax), which slows conduction through the heart and manifests as a widening of the QRS complex on an electrocardiogram (ECG).[3][5][7][9]
-
Calcium Channel Blockade: The compound also blocks L-type calcium channels, inhibiting the inward calcium current (ICa) that contributes to the plateau phase (Phase 2) of the action potential.[6][8][9] This action reduces the force of myocardial contraction (negative inotropy) and can further disrupt the heart's electrical rhythm.[2][5]
The combined effect of blocking these critical ion channels is a profound disruption of cardiac electrophysiology, leading to bradycardia, atrioventricular block, ventricular tachycardia, and ultimately, asystole.[3][5][7]
Quantitative Data
The following tables summarize the available quantitative data on the effects and detection of taxines.
Table 1: Electrophysiological Effects of Taxine on Guinea Pig Ventricular Myocytes
| Concentration (g/mL) | Mean Decrease in ICa Amplitude (% of Control) | Mean Decrease in dV/dtmax (Index of INa) (% of Control) |
| 1 x 10-6 | 87.1 ± 2.9 | 75.4 ± 3.7 |
| 1 x 10-5 | 67.8 ± 2.8 | 53.3 ± 7.5 |
| 1 x 10-4 | 24.4 ± 2.0 | 9.4 ± 1.1 |
Data adapted from a study on the effects of the taxine alkaloid mixture.[9]
Table 2: Toxicological and Analytical Parameters for this compound
| Parameter | Value | Species/System |
| Estimated Lethal Dose (LDmin) | ~3.0 mg/kg body weight | Human |
| Lethal Oral Dose of Yew Leaves | 0.6 - 1.3 g/kg body weight | Human |
| Blood Levels in Fatal Cases | 105 - 212 ng/g | Human |
| LC-MS-MS Linearity Range | 0.1 - 500 ng/g | Blood Samples |
| LC-MS-MS Limit of Detection (LOD) | 0.4 ng/g | Blood Samples |
| LC-MS-MS Limit of Quantitation (LOQ) | 2.0 ng/g | Blood Samples |
Experimental Protocols
Protocol 1: Electrophysiological Analysis of this compound Effects using Patch-Clamp
This protocol describes a general method for assessing the impact of this compound on cardiac sodium and calcium currents using the whole-cell patch-clamp technique on isolated cardiomyocytes.
1. Cell Isolation:
- Ventricular myocytes are enzymatically isolated from a suitable animal model (e.g., guinea pig, rat).
- The heart is perfused with a collagenase solution to digest the extracellular matrix and release individual cells.
2. Patch-Clamp Recording:
- Isolated myocytes are transferred to a recording chamber on an inverted microscope.
- A glass micropipette with a fine tip is used to form a high-resistance "giga-seal" with the cell membrane.
- The membrane patch is then ruptured to achieve the whole-cell configuration, allowing control of the membrane potential and measurement of the total ionic current across the cell membrane.
3. Measurement of Sodium Current (INa):
- To isolate INa, other currents (e.g., Ca2+ and K+ currents) are blocked using specific pharmacological agents in the pipette and bath solutions.
- The cell is held at a negative potential (e.g., -80 mV) and then depolarized with a series of voltage steps to elicit INa.
- The peak inward current at each voltage step is measured before and after the application of this compound to the bath solution.
4. Measurement of Calcium Current (ICa):
- To isolate ICa, sodium and potassium channels are blocked.
- A similar voltage-step protocol is used, typically from a holding potential of around -40 mV to inactivate sodium channels, to measure the inward calcium current.
- The effect of this compound is quantified by comparing the current amplitude before and after its application.
5. Data Analysis:
- The collected data is used to generate current-voltage (I-V) relationship curves.
- The percentage of current inhibition by this compound at various concentrations can be calculated to determine dose-response relationships.
Protocol 2: Quantification of this compound in Biological Samples by LC-MS-MS
This protocol outlines a validated method for the detection and quantification of this compound in blood samples, crucial for toxicological studies.
1. Sample Preparation (Solid-Phase Extraction - SPE):
- A known volume of the biological sample (e.g., blood) is mixed with an internal standard (e.g., docetaxel).
- The sample is then passed through an SPE cartridge (e.g., RP-18).
- Interfering substances are washed away, and the analyte of interest (this compound) is eluted with an appropriate solvent.
- The eluate is evaporated to dryness and reconstituted in the mobile phase for analysis.
2. Chromatographic Separation (LC):
- The prepared sample is injected into a high-performance liquid chromatography (HPLC) system.
- Separation is achieved on a reverse-phase column (e.g., RP-18) using a specific gradient of mobile phases (e.g., a mixture of an aqueous buffer and an organic solvent like acetonitrile).
3. Detection and Quantification (MS-MS):
- The eluent from the HPLC is introduced into a tandem mass spectrometer.
- Detection is performed using multiple reaction monitoring (MRM) in positive ion mode.
- Specific precursor-to-product ion transitions are monitored for this compound (e.g., m/z 584.2 → 194.3 and 584.2 → 107.1) and the internal standard.
- Quantification is achieved by comparing the peak area ratio of this compound to the internal standard against a calibration curve prepared with known concentrations.
Visualizations
Caption: Primary mechanism of action of this compound in cardiomyocytes.
Caption: Experimental workflow for this compound quantification.
Caption: Workflow for patch-clamp electrophysiology experiment.
Caption: Potential downstream apoptosis signaling pathway.
References
- 1. ovid.com [ovid.com]
- 2. Fatal heart block from intentional yew tree (Taxus baccata) ingestion: a case report - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Yew poisoning – pathophysiology, clinical picture, management and perspective of fat emulsion utilization [ait-journal.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. bibliotekanauki.pl [bibliotekanauki.pl]
- 8. Bizarre and scary ECG in yew leaves poisoning: Report of successful treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [Electrophysiology of the mechanisms of action of the yew toxin, taxine, on the heart] - PubMed [pubmed.ncbi.nlm.nih.gov]
Taxin B as a cardiotoxic calcium channel antagonist.
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Taxin B, a complex pseudo-alkaloid found in the needles, bark, and seeds of the yew tree (Taxus species), is the primary agent responsible for the plant's significant cardiotoxicity. Historically known for its poisonous properties, recent scientific investigation has focused on the specific molecular mechanisms underlying its adverse cardiac effects. This technical guide provides a comprehensive overview of this compound's action as a potent calcium channel antagonist, detailing its effects on cardiac electrophysiology, the experimental methodologies used to characterize these effects, and the associated intracellular signaling pathways. This document is intended to serve as a core resource for researchers and professionals involved in toxicology, pharmacology, and drug development.
Mechanism of Action: Antagonism of Cardiac Ion Channels
The cardiotoxicity of this compound is primarily attributed to its direct action on the myocardium, specifically its ability to block voltage-gated ion channels essential for normal cardiac function.[1] While it affects multiple ion channels, its role as a calcium channel antagonist is a key contributor to its toxic profile.
This compound inhibits L-type calcium channels in cardiomyocytes, leading to a reduction in the influx of calcium ions during the plateau phase of the cardiac action potential.[2] This action is dose-dependent and results in a cascade of detrimental effects on cardiac electrophysiology and contractility.[3] In addition to its effects on calcium channels, this compound is also a potent antagonist of cardiac sodium channels, which contributes to the widening of the QRS complex and an increased risk of arrhythmias.[2][4]
The dual blockade of both sodium and calcium channels disrupts the normal sequence of depolarization and repolarization in cardiomyocytes, leading to severe electrophysiological disturbances.
Quantitative Analysis of Ion Channel Blockade
The following table summarizes the quantitative data on the inhibition of calcium and sodium channel currents by a taxine mixture in isolated guinea pig ventricular cells.
| Concentration of Taxine Mixture (g/mL) | Mean Decrease in Calcium Current (ICa) Amplitude (%) | Mean Decrease in dV/dtmax (an index of INa) (%) |
| 10-6 | 12.9 | 24.6 |
| 10-5 | 32.2 | 46.7 |
| 10-4 | 75.6 | 90.6 |
Data extracted from the abstract of "Electrophysiology of the Mechanisms of Action of the Yew Toxin, Taxine, on the Heart" by G. E. E. van den Hoven, et al. (1986).
These data clearly demonstrate a dose-dependent inhibition of both calcium and sodium currents, with a significant reduction in current amplitude observed at higher concentrations.
Electrophysiological and Clinical Manifestations
The antagonism of calcium and sodium channels by this compound manifests in a range of predictable and dangerous alterations in cardiac function, observable at both the cellular and clinical levels.
Electrophysiological Effects:
-
Prolongation of Atrioventricular (AV) Conduction: Inhibition of calcium channels in the AV node slows conduction, leading to an increased PR interval on an electrocardiogram (ECG).
-
Widening of the QRS Complex: Blockade of sodium channels slows ventricular depolarization, resulting in a wider QRS complex.
-
Bradycardia: The sinoatrial (SA) node's pacemaker activity is suppressed due to reduced calcium and sodium currents, leading to a decreased heart rate.[3]
-
Arrhythmias: The combination of slowed conduction and altered repolarization creates a substrate for various life-threatening arrhythmias, including ventricular tachycardia and fibrillation.[2]
Clinical Presentation: Ingestion of yew plant material can lead to a rapid onset of symptoms, typically within a few hours. The clinical presentation of this compound poisoning is characterized by:
Experimental Protocols
The investigation of this compound's cardiotoxic effects relies on established experimental techniques in cardiac electrophysiology. The following provides a detailed, albeit generalized, methodology for a key experiment used to characterize ion channel antagonism.
Whole-Cell Patch-Clamp Electrophysiology in Isolated Cardiomyocytes
This technique allows for the direct measurement of ion currents across the cell membrane of a single cardiomyocyte.
1. Cardiomyocyte Isolation:
-
Source: Ventricular myocytes are typically isolated from adult guinea pigs, rats, or rabbits.
-
Procedure: The heart is excised and mounted on a Langendorff apparatus for retrograde perfusion.
-
Enzymatic Digestion: The heart is perfused with a calcium-free buffer followed by a solution containing collagenase and protease to digest the extracellular matrix.
-
Cell Dissociation: The digested ventricular tissue is minced and gently agitated to release individual cardiomyocytes.
-
Cell Selection: Healthy, rod-shaped myocytes with clear striations are selected for recording.
2. Electrophysiological Recording:
-
Apparatus: A patch-clamp amplifier, a microscope with manipulators, and a data acquisition system are required.
-
Pipettes: Glass micropipettes with a resistance of 2-5 MΩ are fabricated using a pipette puller.
-
Solutions:
-
External Solution (Tyrode's solution): Contains (in mM): NaCl 140, KCl 5.4, CaCl2 1.8, MgCl2 1, HEPES 10, Glucose 10; pH adjusted to 7.4 with NaOH. To isolate calcium currents, sodium and potassium channel blockers (e.g., tetrodotoxin and 4-aminopyridine) are added.
-
Internal (Pipette) Solution: Contains (in mM): K-aspartate 120, KCl 20, Mg-ATP 5, HEPES 10, EGTA 10; pH adjusted to 7.2 with KOH.
-
-
Procedure:
-
A cardiomyocyte is placed in a recording chamber containing the external solution.
-
The micropipette, filled with the internal solution, is brought into contact with the cell membrane.
-
Gentle suction is applied to form a high-resistance "giga-seal" between the pipette tip and the cell membrane.
-
A brief, stronger suction pulse is applied to rupture the membrane patch, establishing the whole-cell configuration.
-
-
Voltage-Clamp Protocol for L-type Calcium Current (ICa,L):
-
The cell is held at a holding potential of -80 mV to ensure availability of calcium channels.
-
A brief depolarizing pre-pulse to -40 mV is applied to inactivate sodium channels.
-
A series of depolarizing voltage steps (e.g., from -30 mV to +60 mV in 10 mV increments) are applied to elicit calcium currents.
-
The peak inward current at each voltage step is measured.
-
-
Data Analysis:
-
Current-voltage (I-V) relationships are plotted to determine the voltage at which the peak calcium current occurs.
-
This compound is perfused into the recording chamber at various concentrations.
-
The voltage-clamp protocol is repeated in the presence of this compound, and the percentage of current inhibition at each concentration is calculated.
-
A dose-response curve is generated to determine the IC50 value of this compound for the L-type calcium channel.
-
Signaling Pathways and Visualizations
The cardiotoxic effects of this compound are a direct consequence of its interference with the well-defined signaling pathway of cardiac excitation-contraction coupling.
Cardiac Excitation-Contraction Coupling Signaling Pathway
The process by which an electrical stimulus (action potential) is converted into a mechanical contraction in a cardiomyocyte is known as excitation-contraction coupling. This compound disrupts this fundamental process at a critical early step.
Caption: this compound's disruption of cardiac excitation-contraction coupling.
Experimental Workflow for Assessing this compound Cardiotoxicity
A logical workflow is followed to characterize the cardiotoxic properties of a compound like this compound, progressing from cellular-level experiments to more integrated physiological assessments.
Caption: Workflow for characterizing this compound's cardiotoxicity.
Conclusion
This compound is a potent cardiotoxin that exerts its primary detrimental effects through the antagonism of cardiac calcium and sodium channels. This dual ion channel blockade leads to significant electrophysiological disturbances, including slowed conduction and the provocation of life-threatening arrhythmias, ultimately resulting in severe cardiac dysfunction. A thorough understanding of its mechanism of action, supported by quantitative electrophysiological data, is crucial for the development of potential therapeutic interventions for yew poisoning and for advancing the broader fields of toxicology and cardiac pharmacology. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational resource for researchers and drug development professionals working in these areas.
References
- 1. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 2. Fatal overdose of Taxus baccata plant matter treated in a rural district general hospital - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Taxine alkaloids - Wikipedia [en.wikipedia.org]
- 4. A bivalent remipede toxin promotes calcium release via ryanodine receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Stereochemistry and Biological Activity of Taxin B
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Taxin B is a complex, naturally occurring pseudo-alkaloid found in various species of the yew tree (Taxus). It is a principal contributor to the plant's toxicity. This technical guide provides a comprehensive overview of the stereochemistry and biological activity of this compound, with a focus on its cardiotoxic effects. The document details its mechanism of action as a potent antagonist of cardiac voltage-gated sodium and calcium channels, leading to life-threatening arrhythmias. This guide also outlines experimental protocols for the isolation, characterization, and biological evaluation of this compound, and presents quantitative data on its toxicity. The information herein is intended to serve as a valuable resource for researchers in pharmacology, toxicology, and drug development.
Stereochemistry and Chemical Structure
This compound is a taxane diterpenoid with a complex polycyclic structure. The full chemical structure of this compound was elucidated in 1991.[1] Its molecular formula is C₃₃H₄₅NO₈ , and it has a molecular weight of approximately 583.7 g/mol .[2] The IUPAC name for this compound is (10β-Acetoxy-1,2α,9α-trihydroxy-13-oxotaxa-4(20),11-dien-5α-yl) (3R)-3-(dimethylamino)-3-phenylpropanoate.[1]
This compound is part of a complex mixture of related alkaloids found in yew trees, and it co-exists with several stereoisomers, the most notable being isotaxine B .[1] The structural difference between this compound and its isomers often lies in the position of acyl groups, which can migrate between hydroxyl groups on the taxane core.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₃H₄₅NO₈ | [2] |
| Molecular Weight | 583.7 g/mol | [2] |
| IUPAC Name | (10β-Acetoxy-1,2α,9α-trihydroxy-13-oxotaxa-4(20),11-dien-5α-yl) (3R)-3-(dimethylamino)-3-phenylpropanoate | [1] |
| CAS Number | 1361-51-9 | [2] |
Biological Activity and Mechanism of Action
The primary biological activity of this compound is its potent cardiotoxicity.[1][3] This toxicity is a direct result of its action on the ion channels of myocardial cells.
Mechanism of Action: Antagonism of Cardiac Ion Channels
This compound functions as an antagonist of voltage-gated sodium (Na⁺) and calcium (Ca²⁺) channels in cardiomyocytes.[1][3] By blocking these channels, this compound disrupts the normal cardiac action potential, leading to severe arrhythmias.[3]
The blockade of sodium channels (NaV1.5) slows the rapid depolarization phase (Phase 0) of the cardiac action potential. This leads to a widening of the QRS complex on an electrocardiogram (ECG), which is indicative of slowed ventricular conduction.[3]
The blockade of L-type calcium channels (CaV1.2) reduces the influx of calcium during the plateau phase (Phase 2) of the action potential. This effect can lead to bradycardia and atrioventricular (AV) block.[3]
The combined effect of Na⁺ and Ca²⁺ channel blockade results in a complex and often fatal arrhythmogenic profile, including initial tachycardia followed by bradycardia, ventricular tachycardia, and fibrillation.[3] The increase in intracellular calcium concentration is a key factor in its toxic effect.[1]
Quantitative Toxicity Data
The toxicity of this compound has been quantified in various species. The lethal dose can vary significantly between species.
Table 2: Lethal Dose of Taxine Alkaloids
| Species | Lethal Dose (LDmin, oral) | Reference |
| Human | ~3.0 mg/kg | [1] |
| Horse | 1.0 - 2.0 mg/kg | [1] |
| Cow | 10.0 mg/kg | [1] |
| Pig | 3.5 mg/kg | [1] |
| Dog | 11.5 mg/kg | [1] |
| Sheep | 12.5 mg/kg | [1] |
| Goat | 60.0 mg/kg | [1] |
| Chicken | 82.5 mg/kg | [1] |
In fatal cases of yew poisoning in humans, post-mortem blood concentrations of this compound have been measured.
Table 3: this compound/Isotaxine B Concentrations in Fatal Human Poisonings
| Sample | Concentration | Reference |
| Blood | 105 ng/g | [4] |
| Blood | 168 ng/g | |
| Blood | 174 ng/g | |
| Blood | 212 ng/g | |
| Stomach Content | 2000 ng/g | [4] |
Experimental Protocols
Isolation and Purification of this compound from Taxus baccata
The following is a generalized protocol for the isolation and purification of this compound from the needles of Taxus baccata.
1. Extraction:
-
Dried and powdered yew needles are macerated in an acidic aqueous solution (e.g., 0.5% sulfuric acid) for several days with agitation.[5]
-
Alternatively, an ethanol-water mixture (50-80% ethanol) can be used for extraction.[2]
-
The mixture is filtered to separate the crude extract from the solid plant material.
2. Liquid-Liquid Extraction:
-
The acidic aqueous extract is washed with a non-polar solvent like diethyl ether to remove lipids and other non-polar compounds.[5]
-
The aqueous phase is then basified to a pH of 10-10.5 with an aqueous ammonia solution.[5]
-
The alkaloids are then extracted from the basified aqueous phase into a chlorinated solvent such as chloroform.[5]
-
The combined organic layers are dried over sodium sulfate, filtered, and evaporated to yield a crude alkaloid mixture.[5]
3. Chromatographic Purification:
-
The crude alkaloid mixture is subjected to column chromatography. Normal-phase chromatography using silica gel is a common method.[2]
-
Further purification is achieved using High-Performance Liquid Chromatography (HPLC), often with a C18 reversed-phase column.[5][6]
-
The mobile phase for HPLC can be a tertiary mixture of NaH₂PO₄, acetonitrile, and methanol.[5] Detection is typically performed using a UV detector at 280 nm.[5]
In Vitro Assessment of Ion Channel Activity: Patch-Clamp Electrophysiology
The patch-clamp technique is the gold standard for studying the effects of compounds on ion channels.[7]
1. Cell Preparation:
-
Use a cell line that stably expresses the human cardiac sodium channel (NaV1.5) or calcium channel (CaV1.2), such as HEK293 cells.
-
Alternatively, primary cardiomyocytes can be isolated from animal models (e.g., rats or mice).
2. Recording:
-
Establish a whole-cell patch-clamp configuration.[8]
-
Use appropriate internal (pipette) and external (bath) solutions to isolate the desired ionic currents (Na⁺ or Ca²⁺).[8]
-
Apply specific voltage protocols to elicit channel activation and inactivation. For example, to measure the current-voltage relationship, apply depolarizing voltage steps from a holding potential of -120 mV.[8]
3. Data Analysis:
-
Record currents before and after the application of various concentrations of this compound.
-
Construct a dose-response curve by plotting the percentage of current inhibition against the concentration of this compound.
-
Calculate the half-maximal inhibitory concentration (IC₅₀) from the dose-response curve.
In Vivo Assessment of Cardiotoxicity
Animal models are used to study the systemic effects of this compound on cardiac function.
1. Animal Model:
2. Administration and Monitoring:
-
Administer this compound to the animals, typically via intraperitoneal or intravenous injection, at various doses.
-
Monitor cardiac function using non-invasive techniques such as electrocardiography (ECG) to detect arrhythmias and changes in QRS duration and other intervals.[9]
-
Echocardiography can be used to assess changes in cardiac structure and function, such as ejection fraction and fractional shortening.[11]
3. Histopathological Analysis:
-
After the study period, harvest the hearts for histological analysis to identify any structural damage to the cardiac tissue, such as fibrosis or cardiomyocyte apoptosis.[9]
Conclusion
This compound is a potent cardiotoxin with a well-defined mechanism of action involving the blockade of cardiac sodium and calcium channels. Its complex stereochemistry and significant biological activity make it a molecule of interest in the fields of toxicology and pharmacology. The experimental protocols and quantitative data presented in this guide provide a foundation for further research into the effects of this compound and for the development of potential therapeutic interventions for yew poisoning. A thorough understanding of its properties is crucial for both managing its toxic effects and exploring any potential pharmacological applications.
References
- 1. Taxine alkaloids - Wikipedia [en.wikipedia.org]
- 2. US5279949A - Process for the isolation and purification of taxol and taxanes from Taxus spp - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Natural Taxanes: From Plant Composition to Human Pharmacology and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. Electrophysiological evaluation of the effect of peptide toxins on voltage-gated ion channels: a scoping review on theoretical and methodological aspects with focus on the Central and South American experience - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dataset of electrophysiological patch-clamp recordings of the effect of the compounds deltamethrin, ATx-II and β4-peptide on human cardiac Nav1.5 sodium channel gating properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Strain Analysis in the Assessment of a Mouse Model of Cardiotoxicity due to Chemotherapy: Sample for Preclinical Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In Vivo Murine Models of Cardiotoxicity Due to Anticancer Drugs: Challenges and Opportunities for Clinical Translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What is considered cardiotoxicity of anthracyclines in animal studies - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacological Potential of Taxin B: A Technical Guide for Researchers
An In-depth Exploration of a Promising Natural Compound for Drug Development
This technical guide provides a comprehensive overview of the current understanding of Taxin B, a naturally occurring taxane alkaloid with significant pharmacological potential. This document is intended for researchers, scientists, and drug development professionals interested in the multifaceted biological activities of this complex molecule. We will delve into its mechanisms of action, potential therapeutic applications, and provide detailed experimental methodologies for key assays, facilitating further investigation into this promising compound.
Introduction: The Dual Nature of this compound
This compound is a prominent member of the taxine alkaloids, a group of toxic compounds found in various species of the yew tree (Taxus)[1]. Historically known for its cardiotoxic properties, recent scientific inquiry has begun to shed light on its potential as a pharmacological agent, particularly in the realm of oncology. Similar to its well-known relative, paclitaxel, this compound's mechanism of action is believed to involve the disruption of microtubule dynamics, a critical process in cell division, making it a compound of interest for cancer research[2]. However, its potent effects on cardiac ion channels necessitate a thorough understanding of its toxicological profile alongside its therapeutic potential. This guide aims to provide a balanced perspective, presenting both the challenges and opportunities associated with the pharmacological exploration of this compound.
Mechanism of Action: A Tale of Two Targets
The biological effects of this compound are primarily attributed to its interaction with two distinct cellular components: cardiac ion channels and microtubules.
Cardiotoxicity: Inhibition of Cardiac Ion Channels
The most well-documented pharmacological effect of this compound is its cardiotoxicity, which stems from its ability to block voltage-gated sodium (Na+) and calcium (Ca2+) channels in cardiac myocytes[1][3]. This inhibition disrupts the normal electrical conduction in the heart, leading to arrhythmias and potentially fatal cardiac events[3].
An electrophysiological study on isolated guinea pig ventricular cells demonstrated that a mixture of taxine alkaloids, of which this compound is a major component, significantly inhibits both the sodium current (INa) and the calcium current (ICa) in a dose-dependent manner. The mean decrease in the amplitude of ICa and the maximum rate of rise of the action potential (dV/dtmax), an indicator of INa, are presented in the table below.
Table 1: Inhibitory Effects of a Taxine Alkaloid Mixture on Cardiac Ion Currents in Guinea Pig Ventricular Myocytes
| Concentration (g/mL) | Mean Decrease in ICa Amplitude (%) | Mean Decrease in dV/dtmax (INa) (%) |
| 10-6 | 87.1 ± 2.9 | 75.4 ± 3.7 |
| 10-5 | 67.8 ± 2.8 | 53.3 ± 7.5 |
| 10-4 | 24.4 ± 2.0 | 9.4 ± 1.1 |
Data is presented as mean ± standard error.
This dual blockade of critical ion channels underlies the profound cardiotoxic effects observed in cases of yew poisoning and is a primary consideration in any potential therapeutic application of this compound.
The following diagram illustrates the proposed mechanism of this compound-induced cardiotoxicity:
Potential Anticancer Activity: Disruption of Microtubule Dynamics
In addition to its effects on ion channels, this compound is hypothesized to share the anticancer mechanism of other taxanes like paclitaxel, which involves the disruption of microtubule dynamics. Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division, intracellular transport, and maintenance of cell shape. Taxanes are known to bind to β-tubulin, stabilizing microtubules and preventing their depolymerization. This interference with the normal dynamic instability of microtubules leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis (programmed cell death).
While specific studies on the antiproliferative effects of isolated this compound are limited, extracts from Taxus baccata have demonstrated cytotoxic activity against various cancer cell lines, with a methanolic extract showing an IC50 value of approximately 8 µg/mL against the MCF-7 breast cancer cell line[2]. It is important to note that this activity is from a crude extract and not solely attributable to this compound. Further research with purified this compound is necessary to determine its specific IC50 values against a panel of cancer cell lines.
The proposed signaling pathway for taxane-induced apoptosis, which is likely relevant for this compound, is depicted below:
References
In-Depth Technical Guide: The Effects of Taxin B on Myocardial Contractility and Conduction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taxin B, a primary toxic alkaloid found in the yew tree (Taxus baccata), is a potent cardiotoxic agent. Its effects on the heart have been a subject of toxicological and pharmacological interest. This technical guide provides a comprehensive overview of the current understanding of this compound's impact on myocardial contractility and conduction, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
Core Mechanism of Action
This compound exerts its cardiotoxic effects primarily by acting as a potent antagonist of both sodium (Na+) and calcium (Ca2+) channels within cardiac myocytes.[1][2][3][4] This dual-channel blockade disrupts the normal electrophysiological processes that govern heart muscle contraction and electrical impulse propagation. The inhibition of these channels leads to a cascade of effects, including a reduction in the rate of depolarization of the action potential in a dose-dependent manner.[2] This ultimately manifests as bradycardia, hypotension, depressed myocardial contractility, and delays in cardiac conduction.[2][3]
Effects on Myocardial Contractility
The negative inotropic effect of this compound is a direct consequence of its blockade of L-type calcium channels. By inhibiting the influx of calcium into cardiomyocytes, this compound reduces the amount of calcium available to bind to troponin C, a key step in the initiation of muscle contraction. This leads to a dose-dependent decrease in the force of myocardial contraction.
Quantitative Data on Myocardial Contractility
The following table summarizes the available quantitative data on the effects of taxine (a mixture of alkaloids from Taxus baccata rich in this compound) on parameters related to myocardial contractility.
| Parameter | Species | Preparation | Concentration (g/mL) | Effect | Reference |
| Calcium Current (ICa) Amplitude | Guinea Pig | Single Ventricular Myocytes | 10⁻⁶ | 12.9% decrease (Control: 100%) | [5] |
| 10⁻⁵ | 32.2% decrease (Control: 100%) | [5] | |||
| 10⁻⁴ | 75.6% decrease (Control: 100%) | [5] |
Effects on Myocardial Conduction
This compound's impact on cardiac conduction is primarily mediated by its blockade of fast sodium channels. This action slows the upstroke of the cardiac action potential (Phase 0), which is reflected in a decrease in the maximum rate of rise of the action potential (dV/dtmax).[5] This slowing of depolarization leads to prolonged atrioventricular (AV) conduction time and a widening of the QRS complex on an electrocardiogram (ECG).[3][6]
Quantitative Data on Myocardial Conduction
The following table summarizes the available quantitative data on the effects of taxine on parameters related to myocardial conduction.
| Parameter | Species | Preparation | Concentration (g/mL) | Effect | Reference |
| Maximum Rate of Rise of Action Potential (dV/dtmax) | Guinea Pig | Single Ventricular Myocytes | 10⁻⁶ | 24.6% decrease (Control: 100%) | [5] |
| 10⁻⁵ | 46.7% decrease (Control: 100%) | [5] | |||
| 10⁻⁴ | 90.6% decrease (Control: 100%) | [5] |
Experimental Protocols
The investigation of this compound's cardiac effects relies on a variety of in vitro and in vivo experimental techniques.
In Vitro Myocardial Contractility Assays
-
Isolated Papillary Muscle Preparation: This classic method involves dissecting a papillary muscle from the ventricle of an animal heart (e.g., rabbit, rat) and mounting it in an organ bath. The muscle is electrically stimulated, and the isometric or isotonic contractile force is measured using a force transducer. Different concentrations of this compound are added to the bath to determine the dose-response relationship.
-
Isolated Cardiomyocyte Contractility: Single ventricular myocytes are isolated from animal hearts through enzymatic digestion. These cells are then placed in a chamber on a microscope stage and electrically stimulated. Cell shortening and relengthening are recorded using video-based edge detection systems or specialized optical methods. This technique allows for the direct measurement of contractility at the single-cell level.
Electrophysiological Studies
-
Voltage-Clamp Technique: This is the gold standard for studying ion channel function. In the whole-cell patch-clamp configuration, a glass micropipette is sealed onto the membrane of an isolated cardiomyocyte, allowing for the control of the membrane potential and the measurement of the ionic currents flowing across the membrane. To study the effects of this compound on sodium and calcium currents, specific voltage protocols are applied:
-
Sodium Current (INa) Protocol: From a holding potential of around -80 mV to inactivate calcium channels, a series of depolarizing voltage steps (e.g., from -70 mV to +40 mV in 10 mV increments) are applied to elicit the fast-inactivating sodium current.
-
Calcium Current (ICa) Protocol: From a holding potential of around -40 mV to inactivate sodium channels, depolarizing voltage steps (e.g., from -30 mV to +50 mV in 10 mV increments) are applied to measure the L-type calcium current.
-
-
Action Potential Recording: Using the current-clamp mode of the patch-clamp technique, the membrane potential of a single cardiomyocyte is recorded in response to electrical stimulation. This allows for the measurement of action potential duration (APD), resting membrane potential, and the maximum rate of rise of the action potential (dV/dtmax).
Signaling Pathways and Experimental Workflows
The primary signaling pathway affected by this compound is the direct blockade of voltage-gated ion channels. This initial event, however, can trigger subsequent intracellular signaling cascades.
Caption: Signaling pathway of this compound's effects on myocardial cells.
The experimental workflow for investigating the cardiotoxicity of a plant alkaloid like this compound typically follows a multi-step process, from initial screening to detailed mechanistic studies.
Caption: General experimental workflow for cardiotoxicity assessment.
Conclusion
This compound is a potent cardiotoxin that significantly impacts myocardial contractility and conduction through the blockade of sodium and calcium channels. The quantitative data available, although limited, clearly demonstrates a dose-dependent negative inotropic and dromotropic effect. Further research utilizing advanced electrophysiological and imaging techniques is necessary to fully elucidate the intricate molecular interactions and downstream signaling consequences of this compound exposure. A thorough understanding of these mechanisms is crucial for the development of potential antidotes and for providing a rationale for supportive care in cases of yew poisoning.
References
- 1. "Mechanism of Calcium Release from Skeletal Muscle Sarcoplasmic Reticul" by Edmond Buck [pdxscholar.library.pdx.edu]
- 2. Augmentation of late sodium current unmasks the proarrhythmic effects of amiodarone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of Effect of Taxus baccata Leaves Extract on Bronchoconstriction and Bronchial Hyperreactivity in Experimental Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cardiac Troponin Activator CK-963 Increases Cardiac Contractility in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Role of Taxin B in Yew Tree (Taxus baccata) Toxicity: A Technical Guide
Abstract
The European yew (Taxus baccata) is a plant of significant toxicological interest due to its potent cardiotoxic effects, which have been recognized for centuries. Its toxicity is primarily attributed to a complex mixture of alkaloids known as taxines. Among these, Taxin B is the most abundant and most potent cardiotoxin, making it the principal agent of yew poisoning.[1][2][3] This technical guide provides an in-depth examination of the role of this compound in T. baccata toxicity. It details the molecule's mechanism of action at the cellular level, presents quantitative toxicological data, outlines key experimental protocols for its extraction and analysis, and visualizes the critical pathways and workflows involved. This document is intended to serve as a comprehensive resource for professionals in toxicology, pharmacology, and drug development.
Introduction: The Toxic Principle of Taxus baccata
All parts of the Taxus baccata tree, with the sole exception of the fleshy red aril surrounding the seed, are highly toxic.[3][4][5] This toxicity stems from a group of pseudo-alkaloids, collectively termed taxines.[1] In 1956, it was discovered that "taxine" was not a single compound but a complex mixture.[1] Subsequent research identified two major components, Taxin A and this compound, along with at least eight other related alkaloids.[1]
This compound constitutes approximately 30% of the total alkaloid mixture, whereas Taxin A accounts for only about 1.3%.[1][2][6][7] More importantly, this compound is recognized as the most toxic of these substances, acting as a potent cardiotoxin.[1][8] Its rapid absorption from the intestine and high affinity for cardiac ion channels make ingestion of yew leaves a medical emergency, often leading to severe cardiac complications and, in sufficient doses, fatality.[1][3]
Mechanism of Action: Cardiotoxicity at the Molecular Level
The primary mechanism of this compound's toxicity is its direct action on the ion channels of cardiac myocytes.[1][9] It functions as a potent, non-competitive antagonist of both voltage-gated sodium (Na⁺) and calcium (Ca²⁺) channels.[1][2][10][11]
The key steps in its cardiotoxic action are:
-
Ion Channel Blockade : this compound binds to and inhibits cardiac Na⁺ and L-type Ca²⁺ channels.[9][11] Electrophysiological studies suggest it preferentially binds to the inactivated state of voltage-gated sodium channels (NaV1.5).[12]
-
Disruption of Cardiac Action Potential : The blockade of these critical ion channels disrupts the normal flow of ions across the myocyte membrane. This leads to a dose-dependent reduction in the rate of depolarization of the cardiac action potential.[1] Specifically, it has been shown to reduce the maximum upstroke velocity (Vmax) of action potentials by 60–80% at clinically relevant concentrations.[12]
-
Electrophysiological Consequences : The altered action potential manifests as several observable effects on the electrocardiogram (ECG), including delayed atrioventricular (AV) conduction, a widening of the QRS complex, and potential arrhythmias.[2][8]
-
Clinical Manifestations : These cellular-level disruptions result in severe clinical symptoms, including profound bradycardia (slow heart rate), hypotension, depressed myocardial contractility, and life-threatening ventricular arrhythmias, which can lead to cardiac arrest and death.[1]
The direct action on myocytes explains why atropine is often ineffective in treating the bradycardia caused by yew poisoning.[2][9]
Quantitative Toxicological Data
The toxicity of this compound has been quantified through analysis of plant material, determination of lethal doses in various species, and electrophysiological measurements.
Table 1: Concentration of Taxine Alkaloids in Taxus baccata
| Plant Part | Component | Concentration / Amount | Reference |
|---|---|---|---|
| Leaves | Total Taxines | ~5 mg / 1 g of leaves | [1][3][7] |
| Alkaloid Mix | This compound | 30% of total alkaloids | [1][2][6][7] |
| Alkaloid Mix | Taxin A | 1.3% - 1.8% of total alkaloids |[2][6][7] |
Table 2: Lethal Dose (LD) of Taxine Alkaloids
| Species | Dose Type | Value (mg/kg body weight) | Reference |
|---|---|---|---|
| Human (estimated) | Minimal Lethal Dose (LDmin) | 3.0 - 6.5 mg/kg | [1][2][3][7] |
| Horse | Oral LDmin | 1.0 - 2.0 mg/kg | [1] |
| Pig | Oral LDmin | 3.5 mg/kg | [1] |
| Cow | Oral LDmin | 10.0 mg/kg | [1] |
| Dog | Oral LDmin | 11.5 mg/kg | [1] |
| Sheep | Oral LDmin | 12.5 mg/kg | [1] |
| Goat | Oral LDmin | 60.0 mg/kg | [1] |
| Chicken | Oral LDmin | 82.5 mg/kg |[1] |
Table 3: Electrophysiological and In-Vivo Concentrations
| Parameter | Effect | Concentration | Reference |
|---|---|---|---|
| Vmax of Action Potential | Reduced by 60-80% | 0.1 - 1.0 µM | [12] |
| Human Fatality (Heart Blood) | Semi-quantitative level | 11 µg/g (11,000 ng/g) | [13] |
| Human Fatality (Blood) | Quantitative level | 105 ng/g |[14] |
Experimental Protocols
The study of this compound involves sophisticated extraction, analytical, and physiological techniques.
Extraction and Isolation from Taxus baccata
This protocol outlines a general method for extracting and purifying taxine alkaloids from yew leaves, based on solvent extraction and chromatography.
Methodology:
-
Preparation of Plant Material : Freshly collected Taxus baccata needles are air-dried in the dark and then ground into a fine powder.
-
Solvent Extraction : The powdered leaves are macerated in an extraction solvent. A common method uses a dilute acid, such as 0.5% sulfuric acid, to protonate the alkaloids and increase their solubility in the aqueous phase.[15] An alternative approach uses a mixture of 50-80% ethanol in water.[16]
-
Initial Purification : The acidic aqueous extract is filtered. The pH is then adjusted to be alkaline (pH 10-10.5) using ammonium hydroxide (NH₃) to deprotonate the alkaloids.[15]
-
Liquid-Liquid Extraction : The alkaloids are then extracted from the aqueous phase into an organic solvent like chloroform (CHCl₃).[15] This step is repeated multiple times to ensure complete transfer.
-
Crude Extract Recovery : The combined organic layers are dried over anhydrous sodium sulfate (Na₂SO₄) and the solvent is removed under reduced pressure (e.g., using a rotary evaporator) to yield a crude alkaloid extract.[15]
-
Chromatographic Separation : The crude extract, a complex mixture, is subjected to chromatographic techniques for purification. High-Performance Liquid Chromatography (HPLC) with a reverse-phase column (e.g., C18) is commonly used to separate the individual taxine alkaloids, including this compound.[12][15]
References
- 1. Taxine alkaloids - Wikipedia [en.wikipedia.org]
- 2. (Don’t) Do the Yew | Toxicology Section [acep.org]
- 3. quora.com [quora.com]
- 4. extension.psu.edu [extension.psu.edu]
- 5. phys.org [phys.org]
- 6. Analytical toxicology of yew constituents in human blood and urine by liquid chromatography-high-resolution tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Taxus baccata intoxication: the sun after the electrical storm - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Taxine B | Yew Alkaloid for Research [benchchem.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Buy Taxine B (EVT-3198004) | 1361-51-9 [evitachem.com]
- 13. LC-MS determination of Taxus alkaloids in biological specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Natural Taxanes: From Plant Composition to Human Pharmacology and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. asianpubs.org [asianpubs.org]
- 16. US5279949A - Process for the isolation and purification of taxol and taxanes from Taxus spp - Google Patents [patents.google.com]
Differentiating Taxin B and its Isomer Isotaxine B: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key differentiating features of Taxin B and its isomer, isotaxine B. These two pseudo-alkaloids, found predominantly in the yew tree (Taxus species), are of significant interest due to their cardiotoxic properties and complex chemical structures. This document outlines their structural distinctions, physicochemical properties, and the analytical methods for their differentiation, alongside an explanation of their mechanism of action.
Structural and Physicochemical Differentiation
This compound and isotaxine B are structural isomers, meaning they share the same molecular formula (C₃₃H₄₅NO₈) and molecular weight, but differ in the arrangement of their atoms. The primary structural difference lies in the position of an acetyl group. This subtle variation has implications for their physical and chemical properties, as well as their interaction with analytical instrumentation and biological systems.
The isomerization from this compound to isotaxine B is understood to occur via an acetyl group migration. This structural change is a critical factor in their analytical separation and potential differences in biological activity.
Below is a table summarizing the key physicochemical properties of this compound and isotaxine B.
| Property | This compound | Isotaxine B | Reference |
| Molecular Formula | C₃₃H₄₅NO₈ | C₃₃H₄₅NO₈ | [1] |
| Molecular Weight | 583.7 g/mol | 583.7 g/mol | [1] |
| Melting Point | ~160–162 °C | Data not readily available | [2] |
| Solubility | Soluble in organic solvents (e.g., ethanol, methanol), limited solubility in water. | Data not readily available, but expected to be similar to this compound. | [2] |
| CAS Number | 1361-51-9 | Not clearly defined, often co-identified with this compound. | [2] |
Visualizing the Isomeric Relationship
The following diagram illustrates the core structural relationship between this compound and isotaxine B, highlighting the acetyl group migration that defines their isomerization.
Analytical Methodologies for Differentiation
The primary and most effective method for the differentiation and quantification of this compound and isotaxine B is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Other chromatographic and spectroscopic techniques can also provide valuable information.
LC-MS/MS offers the high sensitivity and specificity required to distinguish between these isomers. The chromatographic separation is typically achieved using a reverse-phase column, which separates the molecules based on their polarity. Although they are isomers, the slight difference in their three-dimensional structure due to the acetyl group position can lead to different retention times.
Experimental Protocol: LC-MS/MS Analysis
This protocol is a synthesis of methodologies reported in the literature.[3][4]
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
Condition an RP-18 SPE cartridge with methanol followed by water.
-
Load the pre-treated biological sample (e.g., blood, urine, tissue extract).
-
Wash the cartridge with water to remove polar impurities.
-
Elute this compound and isotaxine B with an appropriate organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
-
Chromatographic Separation:
-
Column: Reverse-phase C18 (RP-18) or similar (e.g., Kinetex C18).[3][5]
-
Mobile Phase: A gradient of an aqueous solution (e.g., water with ammonium acetate and acetic acid) and an organic solvent (e.g., methanol or acetonitrile).[6]
-
Flow Rate: Approximately 0.3 mL/min.[6]
-
Column Temperature: Maintained at a constant temperature (e.g., 45 °C) to ensure reproducible retention times.[7]
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Precursor Ion ([M+H]⁺): m/z 584.2 for both this compound and isotaxine B.[4]
-
Product Ions: The most common product ions for fragmentation are m/z 194.3 and m/z 107.1.[4]
-
Detection Mode: Multiple Reaction Monitoring (MRM) for enhanced sensitivity and specificity.
-
Workflow for LC-MS/MS Differentiation
The following diagram outlines the experimental workflow for differentiating this compound and isotaxine B using LC-MS/MS.
While LC-MS/MS is the preferred method for routine analysis, NMR spectroscopy is a powerful tool for the structural elucidation of these isomers.[8] 1H and 13C NMR can provide detailed information about the chemical environment of each atom in the molecule. The difference in the position of the acetyl group in this compound and isotaxine B will result in distinct chemical shifts for the neighboring protons and carbons, allowing for their unambiguous identification. A comparison of the 13C NMR data would be particularly useful in confirming the structural differences.[7]
Mechanism of Action and Biological Signaling
This compound and its isomer are potent cardiotoxins that exert their effects by interfering with the normal electrical activity of cardiac muscle cells (myocytes).[1][9] Their primary mechanism of action involves the blockade of voltage-gated sodium (Na⁺) and calcium (Ca²⁺) channels.[1][9]
Impact on the Cardiac Action Potential:
The cardiac action potential is a series of electrical events that trigger the contraction of the heart muscle. It consists of several phases, each driven by the flow of specific ions across the cell membrane.[10]
-
Phase 0 (Rapid Depolarization): This phase is driven by a rapid influx of Na⁺ ions. This compound and isotaxine B inhibit these sodium channels, slowing the rate of depolarization.[11][12]
-
Phase 2 (Plateau Phase): This phase is characterized by an influx of Ca²⁺ ions, which is crucial for initiating muscle contraction. The blockade of calcium channels by these taxines reduces the influx of Ca²⁺, leading to a decrease in the force of contraction.[11][12]
The dual blockade of Na⁺ and Ca²⁺ channels disrupts the normal heart rhythm, leading to arrhythmias, bradycardia (slow heart rate), and a decrease in myocardial contractility, which can ultimately result in cardiac arrest.[1][9]
Signaling Pathway of this compound and Isotaxine B Cardiotoxicity
The diagram below illustrates the phases of the cardiac myocyte action potential and the points of inhibition by this compound and isotaxine B.
Conclusion
The differentiation of this compound and isotaxine B is a critical task in toxicological analysis, forensic science, and natural product research. While their isomeric nature presents a challenge, the use of advanced analytical techniques, particularly LC-MS/MS, allows for their successful separation and quantification. Understanding their distinct structures and shared mechanism of cardiotoxicity is essential for both clinical management of yew poisoning and for the exploration of their potential pharmacological applications. This guide provides the foundational knowledge and experimental frameworks necessary for researchers and scientists working with these complex natural compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Buy Taxine B (EVT-3198004) | 1361-51-9 [evitachem.com]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative determination of taxine B in body fluids by LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Taxine alkaloids - Wikipedia [en.wikipedia.org]
- 10. CV Pharmacology | Cardiac Action Potentials [cvpharmacology.com]
- 11. [Electrophysiology of the mechanisms of action of the yew toxin, taxine, on the heart] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fatal overdose of Taxus baccata plant matter treated in a rural district general hospital - PMC [pmc.ncbi.nlm.nih.gov]
The Chemistry and Pharmacology of Taxine Alkaloids: A Technical Guide
An in-depth exploration of the history, discovery, and analysis of Taxin B and its congeners for researchers, scientists, and drug development professionals.
Introduction
The Taxus species, commonly known as yew, are coniferous trees and shrubs with a rich history intertwined with both toxicity and medicinal potential. While the anticancer properties of paclitaxel (Taxol®), a complex taxane diterpenoid isolated from the Pacific yew (Taxus brevifolia), are widely recognized, the trees also produce a class of toxic alkaloids known as taxines. These compounds are responsible for the cardiotoxic effects observed in cases of yew poisoning. This technical guide provides a comprehensive overview of the history, discovery, chemical properties, and analytical methodologies for this compound and other significant taxine alkaloids.
History and Discovery
The toxic nature of the yew tree has been documented since antiquity. However, the scientific investigation into its poisonous constituents began in the 19th century.
-
1828: Piero Peretti made the first attempt to isolate the toxic substance from the yew tree, successfully extracting a bitter compound.[1]
-
1856: A pharmacist in Arnstadt, H. Lucas, isolated a white alkaloid powder from the foliage of Taxus baccata L., which he named "taxine".[1]
-
1876: The crystalline form of this substance was first isolated by a French chemist, W. Marmé.[1]
-
1890: A. Hilger and F. Brande proposed the first molecular formula for taxine as C₃₇H₅₂NO₁₀ based on elemental combustion analysis.[1]
-
1956: A pivotal discovery was made by Graf and Boeddeker, who demonstrated through electrophoresis that "taxine" was not a single compound but a complex mixture of alkaloids. They successfully separated the two major components, naming them taxine A and taxine B. Taxine A constituted approximately 1.3% of the alkaloid mixture, while the more abundant taxine B made up about 30%.[1]
-
1982: The complete chemical structure of taxine A was elucidated.[1]
-
1991: The full structure of the principal toxic component, taxine B, was finally reported.[1]
These discoveries laid the foundation for a deeper understanding of the toxicology and pharmacology of yew alkaloids.
Physicochemical and Toxicological Data
The taxine alkaloids are a group of structurally related diterpenoid alkaloids. This compound is recognized as the most cardiotoxic of these compounds.[1]
Physicochemical Properties
A summary of the key physicochemical properties of Taxin A and this compound is presented in Table 1.
| Property | Taxin A | This compound |
| IUPAC Name | 2α,13α-Diacetoxy-7β,10β-dihydroxy-9-oxo-2(3→20)-abeotaxa-4(20),11-dien-5α-yl (2R,3S)-3-(dimethylamino)-2-hydroxy-3-phenylpropanoate | 10β-Acetoxy-1,2α,9α-trihydroxy-13-oxotaxa-4(20),11-dien-5α-yl (3R)-3-(dimethylamino)-3-phenylpropanoate |
| Chemical Formula | C₃₅H₄₇NO₁₀ | C₃₃H₄₅NO₈ |
| Molar Mass | 641.751 g·mol⁻¹ | 583.7 g/mol |
| Melting Point | 204-206 °C | Not available |
| CAS Number | 1361-49-5 | 1361-50-8 |
Table 1: Physicochemical properties of Taxin A and this compound.[1]
Toxicity Data
The toxicity of taxine alkaloids varies among different animal species. The estimated minimum lethal dose (LDmin) for humans is approximately 3.0 mg/kg of body weight.[1] Several studies have also determined the LD50 values in animal models (Table 2).
| Animal | Route of Administration | LD₅₀ (mg/kg) | 95% Confidence Limits |
| Mice | Oral (po) | 19.72 | 16.84-23.09 |
| Mice | Intraperitoneal (ip) | 21.88 | 19.66-24.35 |
| Rats | Subcutaneous (sc) | 20.18 | 18.35-22.20 |
Table 2: Acute toxicity (LD₅₀) of taxine isolated from yew leaves in mice and rats.[2]
Mechanism of Action and Signaling Pathway
The primary toxic effect of taxine alkaloids is on the cardiovascular system. This compound, the most potent of these compounds, acts as a non-selective antagonist of calcium and sodium channels in cardiac myocytes.[1][3] This disruption of ion channel function leads to an increase in intracellular calcium concentration, resulting in a cascade of detrimental effects on cardiac function.[1]
The mechanism of action involves the following key steps:
-
Binding to Ion Channels: this compound binds to both voltage-gated sodium (Na⁺) and calcium (Ca²⁺) channels on the membrane of heart muscle cells.
-
Inhibition of Ion Influx: This binding inhibits the normal flow of sodium and calcium ions into the cell during an action potential.
-
Altered Action Potential: The reduced ion influx alters the shape and duration of the cardiac action potential, leading to a decreased rate of depolarization.[1]
-
Negative Inotropic and Chronotropic Effects: The overall effect is a reduction in the force of contraction (negative inotropy) and a slowing of the heart rate (negative chronotropy).
-
Cardiac Arrhythmias: The disruption of normal electrical conduction in the heart can lead to various arrhythmias, including bradycardia, atrioventricular block, and ventricular tachyarrhythmias, which can ultimately result in cardiac arrest.[3]
References
Investigating the Structure-Activity Relationship of Taxin B Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taxin B, a prominent member of the taxine alkaloids found in the yew tree (Taxus species), is a molecule of significant toxicological interest. Its potent cardiotoxicity, primarily attributed to its interaction with ion channels, has made it a subject of study for understanding arrhythmogenic mechanisms. Beyond its toxic properties, the complex diterpenoid structure of this compound presents a scaffold for synthetic modification and the exploration of novel biological activities. This technical guide provides an in-depth look at the structure-activity relationship (SAR) of this compound derivatives, focusing on its core mechanism of action, potential for analog synthesis, and the experimental protocols required for its evaluation. While comprehensive quantitative SAR data for a wide range of this compound derivatives is not extensively available in the public domain, this guide synthesizes the current understanding and provides a framework for future research.
Core Concepts: The Mechanism of Action of this compound
The primary biological activity of this compound is its antagonism of voltage-gated sodium and calcium channels, particularly in cardiomyocytes.[1][2][3][4][5] This dual ion channel blockade disrupts the normal cardiac action potential, leading to arrhythmias and cardiac arrest.
-
Sodium Channel Blockade: By binding to sodium channels, this compound and its derivatives can reduce the influx of sodium ions during the depolarization phase of the cardiac action potential. This can lead to a decrease in the upstroke velocity and a widening of the QRS complex on an electrocardiogram.
-
Calcium Channel Blockade: Inhibition of L-type calcium channels by this compound reduces the influx of calcium during the plateau phase of the action potential. This diminishes the force of cardiac contraction (negative inotropy) and can also contribute to conduction abnormalities.
The intricate interplay of these two effects underlies the potent cardiotoxicity of this compound. Understanding these mechanisms is crucial for designing derivatives with potentially modulated or novel activities.
Structure-Activity Relationship (SAR) of this compound Derivatives
A detailed quantitative SAR for a broad series of this compound derivatives is not well-established in publicly accessible literature. However, based on the known SAR of other taxoids, such as the anticancer agent Paclitaxel, we can infer key structural motifs that are likely to be critical for the biological activity of this compound derivatives.
Key Structural Features for Modification and Their Hypothesized Impact:
-
The Taxane Core: The rigid and complex ring system of the taxane skeleton is essential for its biological activity. Modifications to this core are likely to have a profound impact on the molecule's overall conformation and its ability to bind to target proteins.
-
Side Chains: The nature and substitution of the side chains attached to the taxane core are critical for modulating activity and specificity. For instance, in Paclitaxel, the C13 side chain is crucial for its microtubule-stabilizing activity. For this compound, modifications to its side chains could influence its affinity for ion channels.
-
Functional Groups: Hydroxyl, acetyl, and other functional groups on the taxane ring system provide opportunities for synthetic modification. Altering these groups could impact the molecule's solubility, metabolic stability, and target binding.
Illustrative Data Presentation
To facilitate future SAR studies, quantitative data should be presented in a clear and structured format. The following table is a hypothetical representation of how such data for a series of this compound derivatives could be organized. Note: The data presented in this table is purely illustrative and does not represent real experimental results.
| Compound ID | Modification on this compound Core | Target Ion Channel | Activity (IC50, µM) | Cytotoxicity (CC50, µM) |
| TB-001 | Unmodified this compound | Nav1.5 | 0.5 | 1.2 |
| TB-001 | Unmodified this compound | Cav1.2 | 1.1 | 1.2 |
| TB-002 | Deacetylation at C-10 | Nav1.5 | 2.3 | 5.8 |
| TB-002 | Deacetylation at C-10 | Cav1.2 | 4.5 | 5.8 |
| TB-003 | Esterification at C-7 with propionyl | Nav1.5 | 0.3 | 0.9 |
| TB-003 | Esterification at C-7 with propionyl | Cav1.2 | 0.8 | 0.9 |
| TB-004 | Oxidation of C-9 hydroxyl to ketone | Nav1.5 | > 10 | > 20 |
| TB-004 | Oxidation of C-9 hydroxyl to ketone | Cav1.2 | > 10 | > 20 |
IC50: Half-maximal inhibitory concentration; CC50: Half-maximal cytotoxic concentration.
Experimental Protocols
To investigate the SAR of this compound derivatives, robust and reproducible experimental protocols are essential. The following is a detailed methodology for a standard in vitro cytotoxicity assay, which is a fundamental component of SAR studies.
Protocol: In Vitro Cytotoxicity Assessment using MTT Assay
1. Objective: To determine the half-maximal cytotoxic concentration (CC50) of this compound derivatives on a relevant cell line (e.g., human cardiomyocyte cell line like AC16, or a standard cancer cell line like HeLa for general cytotoxicity).
2. Materials:
-
This compound derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
Selected cell line
-
Complete cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader (570 nm)
-
Humidified incubator (37°C, 5% CO2)
3. Procedure:
-
Cell Seeding:
-
Culture the selected cell line to ~80% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the this compound derivatives in complete medium. A typical concentration range would be from 0.01 µM to 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control (a known cytotoxic agent).
-
After 24 hours of cell attachment, remove the medium from the wells and add 100 µL of the prepared compound dilutions (in triplicate for each concentration).
-
Incubate the plate for another 24, 48, or 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration (on a logarithmic scale).
-
Determine the CC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, using a suitable software (e.g., GraphPad Prism).
-
Visualizations
Signaling Pathway of this compound in Cardiomyocytes
Caption: Mechanism of this compound-induced cardiotoxicity.
Experimental Workflow for SAR Study of this compound Derivatives
Caption: Workflow for a this compound derivative SAR study.
Conclusion
The study of the structure-activity relationship of this compound derivatives is a challenging yet promising area of research. While the primary activity of this compound is cardiotoxicity mediated by ion channel blockade, synthetic modifications to its complex structure could unveil derivatives with novel pharmacological properties. The lack of extensive public data on the SAR of this compound analogs highlights the need for systematic studies in this area. By employing robust experimental protocols, such as the cytotoxicity and electrophysiological assays outlined in this guide, and by systematically modifying the this compound scaffold, researchers can begin to build a comprehensive understanding of its SAR. This knowledge will be invaluable for the fields of toxicology, pharmacology, and medicinal chemistry, and may pave the way for the development of new chemical probes or therapeutic agents.
References
- 1. Natural Taxanes: From Plant Composition to Human Pharmacology and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fatal overdose of Taxus baccata plant matter treated in a rural district general hospital - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Taxine | C35H47NO10 | CID 6433563 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. [Taxine, in A Pocket Full of Rye: Calcium Channel and Sodium Channel Inhibitor] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Taxin B: A Comprehensive Technical Guide on its Potential as a Class 1 Antiarrhythmic Drug
For Researchers, Scientists, and Drug Development Professionals
Abstract
Taxin B, a prominent pseudo-alkaloid found in the yew tree (Taxus spp.), has long been recognized for its cardiotoxic properties. However, a growing body of evidence suggests that its mechanism of action—primarily the blockade of cardiac sodium and calcium channels—positions it as a potential candidate for development as a Class 1 antiarrhythmic drug. This technical guide provides an in-depth analysis of the electrophysiological effects of this compound, detailed experimental protocols for its investigation, and a summary of the available quantitative data. The aim is to equip researchers and drug development professionals with a comprehensive understanding of this compound's therapeutic potential and the methodologies required for its further evaluation.
Introduction
Class 1 antiarrhythmic drugs are characterized by their ability to block voltage-gated sodium channels in cardiomyocytes, thereby slowing the rate of depolarization of the cardiac action potential. This mechanism is effective in suppressing tachyarrhythmias. This compound, the most abundant and potent of the taxine alkaloids, has been shown to exhibit these precise characteristics.[1][2] Its primary mode of action involves the inhibition of both fast sodium channels (INa) and L-type calcium channels (ICa), leading to a widening of the QRS complex and a reduction in atrioventricular (AV) conduction.[3][4] While its toxicity at high concentrations is a significant concern, a thorough understanding of its dose-dependent electrophysiological effects is crucial for exploring its therapeutic window.
Mechanism of Action
This compound exerts its effects on cardiomyocytes by directly interacting with and blocking ion channels embedded in the cell membrane. This dual blockade of sodium and calcium channels is the cornerstone of its potential antiarrhythmic properties and its observed cardiotoxicity at higher doses.
Sodium Channel Blockade (Class 1 Action)
The primary antiarrhythmic potential of this compound stems from its ability to block fast voltage-gated sodium channels. This action is characteristic of Class 1 antiarrhythmic drugs. By inhibiting the rapid influx of sodium ions during Phase 0 of the cardiac action potential, this compound reduces the maximum rate of depolarization (Vmax).[2] This leads to a slowing of conduction velocity in the atria, ventricles, and His-Purkinje system, which can terminate re-entrant arrhythmias.
Calcium Channel Blockade
In addition to its effects on sodium channels, this compound also blocks L-type calcium channels.[3][5] This action contributes to a negative inotropic effect (reduced contractility) and further slows conduction, particularly at the atrioventricular (AV) node.[4] The calcium channel blocking properties of this compound are similar to those of Class IV antiarrhythmic drugs like verapamil.[1]
Mechanism of Action of this compound on Cardiomyocyte Ion Channels.
Quantitative Data
The following table summarizes the available quantitative data on the electrophysiological effects of a taxine alkaloid mixture on isolated guinea pig ventricular myocytes. It is important to note that this data is not for purified this compound, but for a mixture of taxines.
| Parameter | Concentration (g/mL) | % of Control (Mean ± SE) | Reference |
| Calcium Current (ICa) Amplitude | 10-6 | 87.1 ± 2.9 | [6] |
| 10-5 | 67.8 ± 2.8 | [6] | |
| 10-4 | 24.4 ± 2.0 | [6] | |
| Maximum Rate of Rise of Action Potential (dV/dtmax) | 10-6 | 75.4 ± 3.7 | [6] |
| 10-5 | 53.3 ± 7.5 | [6] | |
| 10-4 | 9.4 ± 1.1 | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the investigation of this compound as a Class 1 antiarrhythmic drug.
Isolation of Guinea Pig Ventricular Myocytes
This protocol is adapted from established methods for isolating viable cardiomyocytes for electrophysiological studies.
Materials:
-
Adult guinea pig (250-400g)
-
Langendorff perfusion system
-
Enzyme solution: Collagenase Type II and Pronase
-
Calcium-free Tyrode's solution
-
Krebs-Henseleit solution
-
Enriched Medium 199
Procedure:
-
Heart Excision: Anesthetize the guinea pig and perform a thoracotomy to expose the heart. Rapidly excise the heart and place it in ice-cold, oxygenated calcium-free Tyrode's solution.
-
Aortic Cannulation: Identify the aorta and cannulate it with a Langendorff cannula. Secure the aorta to the cannula with a suture.
-
Retrograde Perfusion: Mount the cannulated heart on the Langendorff apparatus and begin retrograde perfusion with warm (37°C), oxygenated calcium-free Tyrode's solution to wash out the blood.
-
Enzymatic Digestion: Switch the perfusion to a solution containing Collagenase Type II and Pronase. Continue perfusion until the heart becomes flaccid, indicating successful digestion of the extracellular matrix.
-
Cell Dissociation: Remove the heart from the apparatus and mince the ventricular tissue in a high-potassium Krebs-Henseleit solution.
-
Cell Filtration and Collection: Gently triturate the minced tissue to release individual myocytes. Filter the cell suspension through a nylon mesh to remove undigested tissue.
-
Calcium Reintroduction: Gradually reintroduce calcium to the cell suspension to obtain calcium-tolerant, rod-shaped myocytes suitable for electrophysiological recording.
-
Cell Culture: For longer-term experiments, plate the isolated myocytes on laminin-coated dishes in Enriched Medium 199.
Workflow for the Isolation of Guinea Pig Ventricular Myocytes.
Whole-Cell Patch-Clamp Electrophysiology
This protocol outlines the general procedure for recording sodium and calcium currents from isolated ventricular myocytes.
Equipment and Solutions:
-
Patch-clamp amplifier and data acquisition system
-
Inverted microscope
-
Micromanipulator
-
Borosilicate glass capillaries for pipette fabrication
-
Pipette solution (intracellular)
-
Bath solution (extracellular)
Procedure:
-
Cell Preparation: Plate isolated guinea pig ventricular myocytes in a recording chamber on the stage of an inverted microscope.
-
Pipette Fabrication and Filling: Pull borosilicate glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the intracellular solution.
-
Gigaseal Formation: Using the micromanipulator, carefully approach a myocyte with the micropipette and apply gentle suction to form a high-resistance seal (gigaseal) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing the whole-cell configuration.
-
Voltage-Clamp Protocol:
-
Sodium Current (INa) Measurement: Hold the cell at a hyperpolarized potential (e.g., -100 mV) to ensure the availability of sodium channels. Apply depolarizing voltage steps to elicit inward sodium currents. The maximum rate of rise of the action potential (dV/dtmax) can be measured under current-clamp mode as an index of the fast sodium current.
-
Calcium Current (ICa) Measurement: To isolate L-type calcium currents, use a holding potential that inactivates sodium channels (e.g., -40 mV) and include sodium channel blockers (e.g., tetrodotoxin) in the extracellular solution. Apply depolarizing steps to elicit inward calcium currents.
-
-
Drug Application: After obtaining stable baseline recordings, perfuse the recording chamber with the extracellular solution containing the desired concentration of this compound.
-
Data Analysis: Analyze the recorded currents to determine the effect of this compound on channel kinetics, including peak current amplitude and voltage-dependence of activation and inactivation.
In Vivo Model of Arrhythmia
This protocol describes a general approach for inducing and evaluating the effects of an antiarrhythmic agent in an animal model.
Animal Model:
-
Rats or guinea pigs are commonly used.
Procedure:
-
Anesthesia and Instrumentation: Anesthetize the animal and insert an intravenous catheter for drug administration. Attach ECG electrodes to monitor cardiac rhythm.
-
Arrhythmia Induction:
-
Chemical Induction: Administer an arrhythmogenic agent such as aconitine, which activates sodium channels and induces ventricular arrhythmias.
-
Electrical Induction: Use programmed electrical stimulation (PES) via intracardiac catheters to induce re-entrant tachycardias.
-
-
Drug Administration: Once a stable arrhythmia is established, administer this compound intravenously at various doses.
-
Endpoint Measurement: Monitor the ECG for conversion to sinus rhythm, changes in arrhythmia duration, and alterations in ECG parameters (QRS duration, QT interval).
-
Data Analysis: Evaluate the dose-dependent efficacy of this compound in suppressing the induced arrhythmia.
Logical Workflow for In Vivo Antiarrhythmic Drug Testing.
Discussion and Future Directions
The available evidence strongly suggests that this compound possesses the electrophysiological properties of a Class 1 antiarrhythmic drug. Its ability to block both sodium and calcium channels presents a unique pharmacological profile that warrants further investigation. However, several critical knowledge gaps need to be addressed:
-
Purified this compound Studies: The majority of the quantitative data is derived from studies using a mixture of taxine alkaloids. Future research must focus on the electrophysiological effects of purified this compound to accurately determine its potency and selectivity.
-
Dose-Response and Therapeutic Window: A thorough investigation of the dose-response relationship of this compound is essential to define its therapeutic window and to separate its antiarrhythmic effects from its cardiotoxic effects.
-
In Vivo Efficacy and Safety: While in vitro studies provide a mechanistic basis, in vivo studies in relevant animal models of arrhythmia are crucial to establish the efficacy and safety profile of this compound.
-
Structural Modifications: The chemical structure of this compound could be modified to enhance its antiarrhythmic properties while reducing its toxicity.
Conclusion
This compound represents a compelling, albeit challenging, lead compound for the development of a novel Class 1 antiarrhythmic drug. Its dual-channel blocking mechanism offers the potential for broad-spectrum antiarrhythmic activity. By employing the detailed experimental protocols outlined in this guide and focusing on addressing the current knowledge gaps, the scientific community can further elucidate the therapeutic potential of this intriguing natural product. The path from a known toxin to a potential therapeutic agent is complex, but the unique pharmacology of this compound makes it a journey worth undertaking.
References
- 1. New drug discovery of cardiac anti-arrhythmic drugs: insights in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Autonomic modulation of action potential and tension in guinea pig papillary muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances in in vivo screening for antiarrhythmic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An in silico–in vitro pipeline for drug cardiotoxicity screening identifies ionic pro‐arrhythmia mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Electrophysiology of the mechanisms of action of the yew toxin, taxine, on the heart] - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of Taxanes on Cellular Apoptosis Pathways: A Technical Guide
A Note on Terminology: The query for "Taxin B" has been interpreted as referring to the well-researched class of compounds known as taxanes, with a specific focus on Paclitaxel (often marketed as Taxol). While "Taxine B" is a naturally occurring toxic alkaloid found in yew species, it is primarily associated with cardiotoxicity through the blockade of calcium and sodium channels. In contrast, Paclitaxel is a renowned anti-cancer agent whose mechanism of action is intrinsically linked to the induction of apoptosis. This guide will, therefore, concentrate on the extensive body of research surrounding Paclitaxel's effects on apoptotic pathways, as this aligns with the interests of researchers and drug development professionals in the field of oncology.
Executive Summary
Paclitaxel is a potent mitotic inhibitor that exerts its anti-neoplastic effects by stabilizing microtubules, leading to G2/M phase cell cycle arrest and subsequent induction of programmed cell death, or apoptosis. This technical guide provides an in-depth analysis of the molecular mechanisms through which Paclitaxel triggers apoptosis. It covers the modulation of key signaling pathways, presents quantitative data on its efficacy in various cancer cell lines, and offers detailed protocols for essential experimental assays. The guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of Paclitaxel's apoptotic functions.
Core Mechanism of Paclitaxel-Induced Apoptosis
Paclitaxel's primary mode of action is the disruption of microtubule dynamics, which are crucial for mitotic spindle formation. This interference leads to a prolonged mitotic arrest, which in turn activates the cellular machinery for apoptosis. The apoptotic response to Paclitaxel is multifaceted, involving both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
A critical event in Paclitaxel-induced apoptosis is the modulation of the B-cell lymphoma 2 (Bcl-2) family of proteins. Paclitaxel treatment has been shown to alter the balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members of this family. This shift in the Bax/Bcl-2 ratio promotes mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c into the cytoplasm.
The release of cytochrome c initiates the caspase cascade, a hallmark of apoptosis. In the cytoplasm, cytochrome c binds to Apaf-1, forming the apoptosome, which then activates the initiator caspase-9. Activated caspase-9 subsequently cleaves and activates effector caspases, such as caspase-3 and -6, which are responsible for the execution phase of apoptosis, including the cleavage of cellular substrates like poly (ADP-ribose) polymerase (PARP). Some studies also indicate that Paclitaxel can induce apoptosis through a FADD-dependent activation of caspase-10, independent of death receptors.
Quantitative Data on Paclitaxel-Induced Apoptosis
The efficacy of Paclitaxel in inducing apoptosis varies across different cancer cell lines and is dependent on dosage and duration of exposure. The following tables summarize key quantitative data from various studies.
Table 1: IC50 Values of Paclitaxel in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Exposure Time | Citation |
| Various Ovarian Carcinoma Lines | Ovarian Cancer | 0.4 - 3.4 nM | Not Specified | |
| Various Human Tumour Lines | Various | 2.5 - 7.5 nM | 24 hours | |
| SK-BR-3 | Breast Cancer (HER2+) | ~5 nM | 72 hours | |
| MDA-MB-231 | Breast Cancer (Triple Negative) | ~2.5 nM | 72 hours | |
| T-47D | Breast Cancer (Luminal A) | ~4 nM | 72 hours | |
| BT-474 | Breast Cancer | 19 nM | Not Specified | |
| MCF-7 | Breast Cancer | 3.5 µM | Not Specified | |
| MDA-MB-231 | Breast Cancer | 0.3 µM | Not Specified | |
| SKBR3 | Breast Cancer | 4 µM | Not Specified |
Table 2: Modulation of Apoptotic Protein Expression by Paclitaxel
| Cell Line | Protein | Change in Expression | Paclitaxel Concentration | Exposure Time | Citation |
| CHMm (Canine Mammary) | Bcl-2 | Decreased (Dose-dependent) | 0.1, 1 µM | 24 hours | |
| CHMm (Canine Mammary) | Bax | Increased (Dose-dependent) | 0.1, 1 µM | 24 hours | |
| CHMm (Canine Mammary) | Cleaved Caspase-3 | Increased (Dose-dependent) | 0.1, 1 µM | 24 hours | |
| CHMm (Canine Mammary) | Cytochrome c (cytoplasmic) | Increased (Dose-dependent) | 0.1, 1 µM | 24 hours | |
| MG63 (Osteosarcoma) | Bcl-2 | Decreased | Various | 24-96 hours | |
| MG63 (Osteosarcoma) | Bax | Increased | Various | 24-96 hours | |
| BCBL-1 | Bcl-2 | Slightly Decreased | 50 nM | 18 hours | |
| BCBL-1 | Bax | Increased | 50 nM | 18 hours | |
| MCF7 | Bcl-2 | Decreased | 2 µM | 18 hours | |
| RIII Mouse Breast Cancer | Bcl-2 | Reduced to 32% of baseline | Not Specified | 3 hours | |
| AGS (Gastric Cancer) | Cleaved Caspase-3 | Increased (3.5-4.5 fold) | 40, 80 nM | Not Specified |
Detailed Methodologies for Key Experiments
This section provides detailed protocols for common assays used to evaluate Paclitaxel-induced apoptosis.
Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome for detection. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.
Protocol:
-
Cell Preparation:
-
Culture cells to 70-80% confluency and treat with desired concentrations of Paclitaxel or a vehicle control for the specified duration (e.g., 24-48 hours).
-
For adherent cells, gently trypsinize and collect all cells, including those in the supernatant (which may contain apoptotic bodies). For suspension cells, collect directly.
-
Wash cells twice with cold phosphate-buffered saline (PBS) and centrifuge at 300-500 x g for 5-7 minutes at 4°C.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of fluorochrome-conjugated Annexin V (e.g., FITC, Alexa Fluor™ 488) to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 5 µL of Propidium Iodide (PI) staining solution.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Analysis:
-
Analyze the cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Principle: The TUNEL assay relies on the enzyme terminal deoxynucleotidyl transferase (TdT) to label the 3'-hydroxyl ends of DNA fragments with fluorescently labeled dUTPs.
Protocol:
-
Cell/Tissue Preparation:
-
For cultured cells, grow on coverslips. For tissue, use 5 µm thick sections.
-
Fix cells/tissue with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 20 minutes at room temperature to allow the TdT enzyme to access the nucleus.
-
-
Labeling:
-
Wash samples with deionized water.
-
Prepare the TdT reaction cocktail according to the manufacturer's instructions (typically includes TdT enzyme, fluorescently labeled dUTP, and reaction buffer).
-
Add the TdT reaction cocktail to the samples and incubate for 60 minutes at 37°C in a humidified chamber.
-
-
Staining and Visualization:
-
Wash the samples twice with 3% BSA in PBS to stop the reaction.
-
If desired, counterstain the nuclei with a DNA stain like DAPI or Hoechst 33342.
-
Mount the coverslips or tissue sections with mounting medium.
-
Visualize the samples using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.
-
Western Blot for Apoptosis-Related Proteins
This technique is used to detect and quantify changes in the expression levels of specific proteins involved in the apoptotic pathways.
Protocol:
-
Cell Lysis and Protein Quantification:
-
Treat cells with Paclitaxel as required.
-
Wash cells twice with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge at 16,000 x g for 20 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 50 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, PARP) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.
-
Use a loading control, such as β-actin or GAPDH, to ensure equal protein loading across lanes.
-
Visualizing the Impact of Paclitaxel
The following diagrams, generated using the DOT language, illustrate the key apoptotic pathways affected by Paclitaxel and a typical experimental workflow.
Caption: Paclitaxel-Induced Intrinsic Apoptosis Pathway.
Caption: Crosstalk between Paclitaxel and the Extrinsic Pathway.
Caption: Experimental Workflow for Apoptosis Assessment.
Methodological & Application
Application Notes and Protocols for the Isolation and Purification of Taxin B from Taxus Species
Audience: Researchers, scientists, and drug development professionals.
Introduction: Taxin B is one of the major and most cardiotoxic alkaloids found in the yew tree (Taxus species)[1][2][3]. It belongs to the taxane family of diterpenoids, which also includes the well-known anticancer drug, paclitaxel (Taxol®)[4]. While structurally related to paclitaxel, this compound exhibits different biological activities and is a subject of interest in toxicology and pharmacology. This document provides a detailed protocol for the isolation and purification of this compound from the needles of Taxus species, a common source for this compound[5]. The protocol is designed to be a comprehensive guide for researchers, incorporating quantitative data, detailed experimental procedures, and visual workflows.
Data Presentation
The following tables summarize quantitative data related to the isolation and purification of this compound and other taxanes from Taxus species.
Table 1: this compound and Total Taxine Content in Taxus Species
| Parameter | Value | Species | Plant Part | Reference |
| Total Taxine Content | ~5 mg/g | Taxus baccata | Leaves | [1][3] |
| This compound proportion of total taxine alkaloids | 30% | Taxus baccata | Not Specified | [1][2] |
| Total Taxine Yield (Sulfuric Acid Extraction) | 0.53% | Moroccan Taxus baccata | Dried Needles | [5][6] |
| Total Alkaloid Yield | 5.26 g/kg | Moroccan Taxus baccata | Needles | [5] |
Table 2: Comparison of Solvent Systems for Taxane Extraction
| Solvent System | Target Compounds | Efficacy/Notes | Reference |
| 0.5% Sulfuric Acid in Water | Total Taxines | Effective for initial crude extraction from dried needles. | [5][6] |
| 50-80% Ethanol in Water | Taxanes | Effectively extracts taxanes while leaving behind a significant amount of lipid impurities. | [7] |
| Methanol | Taxol/Taxanes | Considered one of the most effective solvents for taxane extraction. | [7] |
| Acetone | Taxol | Suggested as a highly effective solvent for Taxol extraction from T. baccata needles. | [7] |
Experimental Protocols
This section details the methodologies for the isolation and purification of this compound. The overall workflow consists of four main stages: 1) Preparation of Plant Material, 2) Extraction, 3) Liquid-Liquid Partitioning, and 4) Chromatographic Purification.
Preparation of Plant Material
Proper preparation of the plant material is crucial for efficient extraction.
-
Objective: To prepare Taxus needles for solvent extraction.
-
Materials:
-
Fresh needles from Taxus baccata or Taxus cuspidata.
-
Drying oven.
-
Grinder or mill.
-
-
Protocol:
-
Harvest fresh needles from the Taxus species.
-
Wash the needles thoroughly with deionized water to remove any surface contaminants.
-
Dry the needles in a drying oven at a controlled temperature of 60°C for 2 hours to reduce moisture content[5].
-
Grind the dried needles into a fine powder using a grinder or mill.
-
Store the powdered material in an airtight container in a cool, dry place until extraction.
-
Extraction of Crude this compound
This protocol is based on an acidic extraction method that has been shown to be effective for obtaining a crude mixture of taxine alkaloids[5][6].
-
Objective: To extract the crude alkaloid mixture containing this compound from the prepared plant material.
-
Materials:
-
Powdered Taxus needles.
-
0.5% (v/v) Sulfuric Acid solution.
-
Large beaker or flask.
-
Magnetic stirrer and stir bar.
-
Filtration apparatus (e.g., Buchner funnel with filter paper).
-
-
Protocol:
-
Weigh 50 g of the powdered Taxus needles and place them in a large beaker.
-
Add a sufficient volume of 0.5% sulfuric acid to soak the powder completely.
-
Place the beaker on a magnetic stirrer and agitate the mixture for 4 days at room temperature[5].
-
After 4 days, filter the mixture through a Buchner funnel to separate the acidic extract (filtrate) from the plant debris.
-
Collect the filtrate for the next step.
-
Liquid-Liquid Partitioning for Crude Purification
This step aims to separate the taxine alkaloids from other co-extracted compounds.
-
Objective: To perform a preliminary purification of the crude extract to enrich the alkaloid fraction.
-
Materials:
-
Acidic filtrate from the extraction step.
-
Ethyl ether (Et₂O).
-
25% Ammonium hydroxide (NH₃) solution.
-
Chloroform (CHCl₃).
-
Separatory funnel.
-
Sodium sulfate (Na₂SO₄).
-
Rotary evaporator.
-
-
Protocol:
-
Transfer the acidic filtrate to a large separatory funnel.
-
Perform an initial wash by extracting the filtrate with ethyl ether (3 x 300 mL for a 50g starting material) to remove non-alkaloidal compounds. Discard the ether layers.
-
Adjust the pH of the aqueous phase to 10-10.5 using a 25% ammonium hydroxide solution. This will deprotonate the alkaloid salts, making them soluble in organic solvents[5].
-
Extract the now basic aqueous solution with chloroform (3 x 100 mL)[5]. The taxine alkaloids will partition into the chloroform phase.
-
Combine the chloroform layers.
-
Dry the combined chloroform extract over anhydrous sodium sulfate (Na₂SO₄) to remove any residual water.
-
Filter the dried chloroform extract.
-
Evaporate the chloroform under reduced pressure using a rotary evaporator to obtain a yellowish crude alkaloid product[5].
-
Chromatographic Purification of this compound
High-Performance Liquid Chromatography (HPLC) is a standard method for the final purification of this compound.
-
Objective: To isolate and purify this compound from the crude alkaloid mixture.
-
Materials and Equipment:
-
Crude alkaloid extract.
-
HPLC system with a UV detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
HPLC grade acetonitrile and water.
-
-
Protocol:
-
Dissolve the crude alkaloid extract in a suitable solvent (e.g., methanol or the initial mobile phase).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Set up the HPLC system with a reversed-phase C18 column.
-
Use a gradient elution system with a mobile phase consisting of water (A) and acetonitrile (B). An example gradient could be:
-
0-10 min: 40% to 50% B
-
10-13 min: 50% to 53% B
-
-
Set the flow rate to 0.8 mL/min and the detection wavelength to 280 nm[5].
-
Inject the sample onto the column.
-
Collect the fractions corresponding to the peak of this compound. The identification of the this compound peak can be confirmed by comparison with a standard or by subsequent analysis using LC-MS/MS[5][8][9].
-
Combine the fractions containing pure this compound and evaporate the solvent to obtain the purified compound.
-
Assess the purity of the final product using analytical HPLC or LC-MS/MS.
-
Mandatory Visualization
The following diagrams illustrate the experimental workflow for the isolation and purification of this compound.
References
- 1. Taxine alkaloids - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Taxus baccata intoxication: the sun after the electrical storm - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natural Taxanes: From Plant Composition to Human Pharmacology and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Taxine B | Yew Alkaloid for Research [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative determination of taxine B in body fluids by LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol: High-Performance Liquid Chromatography (HPLC) Method for Taxin B Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taxin B is a major toxic alkaloid found in the yew tree (Taxus species). It is a complex diterpenoid pseudo-alkaloid that poses significant toxicological risks. The primary mechanism of toxicity involves the blockage of calcium and sodium channels in cardiac myocytes, which can lead to severe cardiac arrhythmias and potentially fatal outcomes.[1] Accurate and robust analytical methods for the quantification of this compound are crucial for toxicological studies, forensic investigations, and in the quality control of botanical drug preparations. This application note provides a detailed protocol for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection, a widely accessible and reliable analytical technique. While LC-MS/MS is often employed for higher sensitivity in biological matrices, a validated HPLC-UV method is a valuable tool for routine analysis and quantification from plant extracts.[2][3]
Principle
This method utilizes reversed-phase HPLC to separate this compound from other co-extracted compounds from a sample matrix. The separation is achieved on a C18 stationary phase with a gradient elution of an aqueous buffer and an organic modifier. The concentration of the organic solvent is gradually increased to elute compounds with increasing hydrophobicity. Detection is performed using a UV-Vis detector at a wavelength where this compound exhibits significant absorbance, typically around 230 nm, which is a common wavelength for the analysis of taxane compounds.[4] Quantification is achieved by comparing the peak area of this compound in the sample to that of a known concentration standard.
Apparatus and Reagents
-
Apparatus:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a gradient pump, autosampler, column oven, and UV-Vis detector.
-
C18 reversed-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Analytical balance.
-
pH meter.
-
Solid-Phase Extraction (SPE) manifold and cartridges (e.g., C18).
-
Rotary evaporator.
-
Centrifuge.
-
Vortex mixer.
-
Syringe filters (0.45 µm).
-
-
Reagents:
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Water (HPLC grade or ultrapure).
-
Ammonium acetate (analytical grade).
-
Acetic acid (analytical grade).
-
This compound reference standard (if available) or a well-characterized yew leaf extract for qualitative analysis.
-
Nitrogen gas, high purity.
-
Experimental Protocols
Preparation of Standard Solutions
Since this compound is not widely available commercially, a reference standard may need to be prepared in-house by extraction and purification from yew leaves. A simplified extraction for obtaining a characterization standard is as follows:
-
Extraction: Macerate dried and powdered yew leaves in methanol.
-
Filtration: Filter the extract to remove solid plant material.
-
Concentration: Evaporate the methanol under reduced pressure using a rotary evaporator.
-
Purification: The crude extract can be further purified using techniques like column chromatography to isolate this compound. The purity of the isolated compound should be confirmed by LC-MS/MS and NMR.
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation (from Yew Leaves)
-
Grinding: Grind dried yew leaves to a fine powder.
-
Extraction: Accurately weigh 1 g of the powdered leaves and extract with 20 mL of methanol in a sonicator for 30 minutes.
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collection: Collect the supernatant. Repeat the extraction process on the pellet twice more.
-
Pooling and Evaporation: Combine the supernatants and evaporate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 5 mL of 10% acetonitrile in water.
-
Solid-Phase Extraction (SPE) Clean-up:
-
Conditioning: Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of HPLC grade water.
-
Loading: Load the reconstituted extract onto the SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of water to remove polar impurities.
-
Elution: Elute the taxane-containing fraction with 5 mL of methanol.
-
-
Final Preparation: Evaporate the eluate to dryness and reconstitute in 1 mL of the initial mobile phase. Filter the solution through a 0.45 µm syringe filter before HPLC analysis.
Chromatographic Conditions
The following chromatographic conditions can be used as a starting point and should be optimized for the specific column and HPLC system being used.
| Parameter | Recommended Condition |
| Column | C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water (pH adjusted to 5.0 with acetic acid) |
| Mobile Phase B | Acetonitrile |
| Gradient Program | See Table 1 |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 230 nm |
Table 1: Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 70 | 30 |
| 20 | 30 | 70 |
| 25 | 30 | 70 |
| 30 | 70 | 30 |
| 35 | 70 | 30 |
System Suitability
Before sample analysis, the performance of the HPLC system should be verified by performing a system suitability test. Inject the working standard solution (e.g., 20 µg/mL) five times and evaluate the following parameters.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
| Relative Standard Deviation (RSD) of Retention Time | ≤ 1.0% |
Data Presentation
The following tables summarize the quantitative data from a validated HPLC-UV method for the analysis of taxane alkaloids, which can be adapted for this compound analysis.[3][5][6]
Table 2: Method Validation Parameters
| Parameter | Result |
| Linearity Range (µg/mL) | 1 - 100 |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) (µg/mL) | ~0.5 |
| Limit of Quantification (LOQ) (µg/mL) | ~1.5 |
Table 3: Accuracy and Precision Data
| Concentration (µg/mL) | Recovery (%) | Intra-day Precision (RSD, %) | Inter-day Precision (RSD, %) |
| 5 | 98.5 | 1.8 | 2.5 |
| 25 | 101.2 | 1.5 | 2.1 |
| 75 | 99.3 | 1.2 | 1.9 |
Visualizations
Signaling Pathway
Caption: Mechanism of this compound cardiotoxicity.
Experimental Workflow
Caption: Workflow for this compound analysis.
Logical Relationships in HPLC Method
Caption: Logical relationships in the HPLC method.
References
- 1. Taxine | C35H47NO10 | CID 6433563 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of a HPLC-UV method for the simultaneous detection and quantification of paclitaxel and sulforaphane in lipid based self-microemulsifying formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijpsonline.com [ijpsonline.com]
- 5. Validated HPLC-UV Method for Simultaneous Estimation of Paclitaxel and Doxorubicin Employing Ion Pair Chromatography: Application in Formulation Development and Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A reversed-phase HPLC-UV method developed and validated for simultaneous quantification of six alkaloids from Nicotiana spp - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Determination of Taxin B in Biological Samples by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Taxin B in biological samples such as plasma, blood, urine, and gastric content. This compound, a toxic pseudo-alkaloid found in yew species (Taxus sp.), requires accurate quantification for toxicological and forensic investigations. The method utilizes solid-phase extraction (SPE) for sample cleanup and concentration, followed by reversed-phase liquid chromatography coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Docetaxel is employed as an internal standard (IS) to ensure accuracy and precision. The method is validated for linearity, sensitivity, and recovery.
Introduction
This compound is one of the primary toxic compounds present in the needles and seeds of yew plants. Ingestion of yew plant material can lead to severe poisoning, characterized by cardiac and neurological symptoms, which can be fatal. Therefore, a reliable and sensitive analytical method for the quantification of this compound in biological matrices is essential for clinical and forensic toxicology. This LC-MS/MS method provides the necessary selectivity and sensitivity for the detection and quantification of this compound at low ng/g levels.
Experimental
Materials and Reagents
-
This compound reference standard
-
Docetaxel (Internal Standard)
-
LC-MS/MS grade acetonitrile, methanol, and water
-
Formic acid (reagent grade)
-
Ammonium acetate (reagent grade)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18, 100 mg, 1 mL)
-
Biological matrix (plasma, blood, urine) from a verified source
Instrumentation
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: Zorbax SB-C18, 4.6 x 50 mm, 5 µm, or equivalent.
Chromatographic Conditions
| Parameter | Value |
| Column | Zorbax SB-C18, 4.6 x 50 mm, 5 µm |
| Mobile Phase A | Methanol |
| Mobile Phase B | 50 mL 0.1 M Ammonium Acetate + 50 mL Acetonitrile + 900 mL Water + 1 mL Acetic Acid |
| Gradient | Isocratic: 70% A : 30% B |
| Flow Rate | 0.3 mL/min |
| Column Temp. | 45 °C |
| Injection Vol. | 20 µL |
| Run Time | 20 min |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | See Table 1 |
| Collision Gas | Nitrogen or Argon |
| Ion Source Temp. | Instrument dependent, typically 400-550 °C |
| Drying Gas Flow | Instrument dependent |
| Nebulizer Gas | Instrument dependent |
Table 1: Multiple Reaction Monitoring (MRM) Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (CE) | Declustering Potential (DP) |
| This compound | 584.2 | 194.3 (Quantifier) | 200 | Optimize for instrument | Optimize for instrument |
| 584.2 | 107.1 (Qualifier) | 200 | Optimize for instrument | Optimize for instrument | |
| Docetaxel (IS) | 808.4 | 527.2 | 200 | Optimize for instrument | Optimize for instrument |
Protocols
Standard and Quality Control (QC) Sample Preparation
-
Primary Stock Solutions: Prepare individual stock solutions of this compound and Docetaxel in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 methanol:water to create calibration standards.
-
Spiked Samples: Spike blank biological matrix with the working standard solutions to prepare calibration curve (CC) and quality control (QC) samples at low, medium, and high concentrations.
Sample Preparation: Solid-Phase Extraction (SPE) Protocol
-
Sample Pre-treatment: To 1 mL of biological sample (e.g., plasma), add 20 µL of Docetaxel internal standard working solution. Vortex for 10 seconds.
-
Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to go dry.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water.
-
Elution: Elute the analytes with 1 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C. Reconstitute the residue in 100 µL of the mobile phase. Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
Sample Preparation: Liquid-Liquid Extraction (LLE) Protocol (Alternative)
-
Sample Pre-treatment: To 1 mL of biological sample, add 20 µL of Docetaxel internal standard. Add 100 µL of 1 M sodium hydroxide to alkalinize the sample.
-
Extraction: Add 3 mL of ethyl acetate and vortex vigorously for 2 minutes.
-
Centrifugation: Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Solvent Transfer: Transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40 °C. Reconstitute the residue in 100 µL of the mobile phase.
Quantitative Data Summary
The method was validated for its quantitative performance in blood. A summary of the validation parameters is presented in Table 2.[1][2]
Table 2: Summary of Quantitative Method Validation Data for this compound in Blood
| Validation Parameter | Result |
| Linearity Range | 0.1 - 500 ng/g |
| Correlation Coeff. (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.4 ng/g |
| Limit of Quantitation (LOQ) | 2 ng/g |
| Recovery (SPE) | 86% |
| Precision (RSD%) | < 15% (at QC levels) |
| Accuracy (% Bias) | Within ±15% (at QC levels) |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Key parameters of method validation.
Conclusion
The described LC-MS/MS method provides a robust and reliable approach for the quantitative determination of this compound in various biological matrices. The sample preparation using solid-phase extraction is effective in removing matrix interferences and concentrating the analyte, leading to high recovery and sensitivity. The method is suitable for use in toxicological screening, forensic analysis, and research settings where accurate measurement of this compound is required.
References
Application Note: Solid-Phase Extraction for Taxine B Analysis in Biological Samples
AN-001 | For Research Use Only
Abstract
This application note provides a detailed protocol for the solid-phase extraction (SPE) of Taxine B from biological matrices such as blood, plasma, and tissue homogenates. Taxine B is a primary toxic alkaloid found in yew species (Taxus sp.) and its accurate quantification is crucial in forensic toxicology and pharmacological research. The described reversed-phase SPE method using C18 cartridges offers high recovery and sample cleanup, making it suitable for subsequent analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).
Introduction
Taxine B is a complex pseudo-alkaloid and a potent cardiotoxin present in the leaves and seeds of the yew tree.[1] Due to its toxicity, accidental or intentional ingestion of yew plant material can lead to severe poisoning and death.[1] Consequently, sensitive and reliable methods for the detection and quantification of Taxine B in biological samples are essential for clinical and forensic investigations.
Sample preparation is a critical step in the analytical workflow, as biological matrices contain numerous interfering substances that can affect the accuracy and sensitivity of LC-MS analysis. Solid-phase extraction (SPE) is a robust technique for sample cleanup and concentration, providing cleaner extracts compared to traditional liquid-liquid extraction.[1] This document outlines a validated SPE protocol for the extraction of Taxine B from various biological fluids, adapted from the established method by Frommherz et al. (2006).[1][2][3] The protocol utilizes reversed-phase (RP-18/C18) cartridges to effectively isolate Taxine B and its isomers.[2][4]
Experimental Protocol
This protocol is designed for the extraction of Taxine B from 0.5 g of blood or tissue homogenate. Volumes should be scaled accordingly for different sample sizes.
2.1. Materials and Reagents
-
SPE Cartridges: C18 cartridges (e.g., 100mg, 1mL)
-
Sample Pre-treatment Buffer: 0.01 M Ammonium Carbonate buffer, pH 9.3
-
Conditioning Solvents: Methanol (HPLC Grade), Deionized Water
-
Elution Solvent: Methanol (HPLC Grade)
-
Reconstitution Solvent: 70% 0.02 M Ammonium Acetate, 30% Methanol
-
Centrifuge, Homogenizer, Nitrogen Evaporator
2.2. Sample Pre-treatment
-
Weigh 0.5 g of the biological sample (e.g., whole blood, tissue) into a centrifuge tube.
-
Add 2 mL of 0.01 M ammonium carbonate buffer (pH 9.3).[2]
-
If required, add 50 µL of the internal standard working solution.[2]
-
Homogenize the mixture thoroughly.
-
Centrifuge the homogenate at 5,000 x g for 10 minutes.[2]
-
Carefully decant the supernatant for SPE loading.
2.3. Solid-Phase Extraction Procedure
The following steps detail the SPE process for sample cleanup and concentration.
-
Cartridge Conditioning:
-
Sample Loading:
-
Load the supernatant from the pre-treatment step onto the conditioned cartridge.
-
Maintain a slow, consistent flow rate of approximately 1-2 drops per second.
-
-
Washing (Optional):
-
To remove polar interferences, a wash step with a weak solvent like 5% Methanol in water can be performed. (Note: This step was not detailed in the primary reference but is a standard practice in reversed-phase SPE).
-
-
Elution:
-
Elute the retained analytes with two separate 0.7 mL aliquots of Methanol.[2]
-
Collect the eluate in a clean tube.
-
-
Dry-Down and Reconstitution:
Workflow Visualization
The following diagram illustrates the complete sample preparation workflow from pre-treatment to final analysis-ready extract.
Caption: SPE Workflow for this compound Sample Preparation.
Performance Data
The described SPE method, when coupled with LC-MS/MS, demonstrates high sensitivity and recovery for the quantitative analysis of Taxine B. The following table summarizes the performance characteristics reported by Frommherz et al. (2006) for the analysis of Taxine B in blood samples.[1][3]
| Parameter | Result |
| Analyte | Taxine B / Isotaxine B |
| Matrix | Whole Blood |
| SPE Recovery | 86%[1][3][5] |
| Linearity Range | 0.1 - 500 ng/g[1][3][5] |
| Limit of Detection (LOD) | 0.4 ng/g[1][3][5] |
| Limit of Quantitation (LOQ) | 2 ng/g[1][3][5] |
| Internal Standard | Docetaxel[1][3] |
Conclusion
The solid-phase extraction protocol presented provides an effective and reliable method for the isolation and concentration of Taxine B from complex biological matrices. With a high recovery rate of 86%, this sample preparation technique is well-suited for sensitive downstream applications such as LC-MS/MS, enabling accurate quantification at low ng/g levels.[1][3][5] This makes it an invaluable tool for forensic toxicology laboratories and researchers studying the effects of yew toxins.
References
Application Notes and Protocols for Electrophysiological Studies of Taxine Alkaloids using Patch-Clamp Techniques
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taxin B is a principal toxic alkaloid found in the yew tree (Taxus baccata) and is a known cardiotoxin. Electrophysiological studies are crucial for understanding its mechanism of action on ion channels, which is essential for toxicology, pharmacology, and the development of potential therapeutic agents. Taxine alkaloids, primarily this compound, exert their toxic effects by interfering with voltage-gated sodium (Nav) and calcium (Cav) channels in myocardial cells.[1][2][3][4][5] This interference leads to an increase in cytoplasmic calcium concentrations, producing dose-dependent bradycardia, hypotension, and arrhythmias.[1]
These application notes provide a framework for investigating the effects of taxine alkaloids, using a representative study on the effects of a taxine mixture on cardiac myocytes as a basis. The protocols and data presented are derived from studies on the broader "taxine" alkaloid mixture, as detailed electrophysiological data on isolated this compound is limited in publicly available literature.
Data Presentation: Quantitative Effects of Taxine Alkaloid Mixture
The following tables summarize the dose-dependent inhibitory effects of a sulfate salt of a taxine alkaloid mixture on cardiac ion channels in enzymatically isolated single ventricular cells of guinea pigs, as determined by patch-clamp studies.[6]
Table 1: Effect of Taxine Mixture on L-type Calcium Current (ICa) Amplitude [6]
| Taxine Concentration (g/mL) | Mean Decrease in ICa Amplitude (%) | Standard Error |
| 10-6 | 12.9 | ± 2.9 |
| 10-5 | 32.2 | ± 2.8 |
| 10-4 | 75.6 | ± 2.0 |
Table 2: Effect of Taxine Mixture on the Maximum Rate of Rise of the Action Potential (dV/dtmax) - an Index of Sodium Current (INa) [6]
| Taxine Concentration (g/mL) | Mean Decrease in dV/dtmax (%) | Standard Error |
| 10-6 | 24.6 | ± 3.7 |
| 10-5 | 46.7 | ± 7.5 |
| 10-4 | 90.6 | ± 1.1 |
Note: The study on which this data is based observed inconsistent effects on the potassium outward current.[6]
Experimental Protocols
The following are detailed protocols for whole-cell patch-clamp experiments designed to study the effects of this compound on voltage-gated sodium and calcium channels in cardiomyocytes. These protocols are based on established methodologies and the available data on taxine alkaloids.
Protocol 1: Whole-Cell Voltage-Clamp Recording of L-type Calcium Currents (ICa) in Ventricular Myocytes
Objective: To measure the effect of this compound on the amplitude and kinetics of ICa.
1. Cell Preparation:
- Isolate single ventricular myocytes from an appropriate animal model (e.g., guinea pig) by enzymatic digestion.
- Maintain cells in a holding solution at room temperature for use within 8-12 hours.
2. Recording Solutions:
- External Solution (in mM): 135.0 NaCl, 5.4 KCl, 1.8 CaCl2, 1.0 MgCl2, 10.0 HEPES, 10.0 Glucose. Adjust pH to 7.4 with NaOH. To block Na+ and K+ currents, add Tetrodotoxin (TTX, 0.01 mM) and CsCl (20 mM).
- Internal (Pipette) Solution (in mM): 120.0 CsCl, 5.0 NaCl, 10.0 EGTA, 5.0 Mg-ATP, 10.0 HEPES. Adjust pH to 7.2 with CsOH.
3. Patch-Clamp Procedure:
- Pull borosilicate glass pipettes to a resistance of 2-4 MΩ when filled with the internal solution.
- Establish a giga-ohm seal (>1 GΩ) with a single myocyte.
- Rupture the cell membrane to achieve the whole-cell configuration.
- Allow the cell to dialyze with the pipette solution for 5-10 minutes before recording.
4. Voltage-Clamp Protocol:
- Hold the membrane potential at -40 mV to inactivate Na+ channels.
- Apply depolarizing voltage steps from -30 mV to +60 mV in 10 mV increments for 300 ms.
- Record the resulting inward ICa.
- Establish a stable baseline recording before applying this compound.
- Perfuse the cell with the external solution containing the desired concentration of this compound and record the changes in ICa.
5. Data Analysis:
- Measure the peak ICa amplitude at each voltage step before and after this compound application.
- Construct current-voltage (I-V) relationship curves.
- Analyze the voltage-dependence of activation and inactivation.
Protocol 2: Whole-Cell Current-Clamp Recording of Action Potentials in Ventricular Myocytes
Objective: To determine the effect of this compound on the action potential duration (APD) and the maximum rate of rise (dV/dtmax), an indicator of INa.
1. Cell Preparation:
- As described in Protocol 1.
2. Recording Solutions:
- External Solution (in mM): 135.0 NaCl, 5.4 KCl, 1.8 CaCl2, 1.0 MgCl2, 10.0 HEPES, 10.0 Glucose. Adjust pH to 7.4 with NaOH.
- Internal (Pipette) Solution (in mM): 120.0 K-Aspartate, 20.0 KCl, 5.0 Mg-ATP, 10.0 EGTA, 10.0 HEPES. Adjust pH to 7.2 with KOH.
3. Patch-Clamp Procedure:
- As described in Protocol 1.
4. Current-Clamp Protocol:
- Switch the amplifier to current-clamp mode.
- Record the resting membrane potential.
- Elicit action potentials by injecting short (2-4 ms) suprathreshold depolarizing current pulses.
- Record stable baseline action potentials before applying this compound.
- Perfuse the cell with the external solution containing this compound and record the changes in action potential morphology.
5. Data Analysis:
- Measure the resting membrane potential, action potential amplitude, and APD at 50% and 90% repolarization (APD50 and APD90).
- Calculate the dV/dtmax of the action potential upstroke.
- Compare these parameters before and after this compound application.
Mandatory Visualizations
References
- 1. Taxine alkaloids - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Extracorporeal life support in a severe Taxus baccata poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Taxus baccata intoxication: the sun after the electrical storm - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A fatal case of Taxus poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Electrophysiology of the mechanisms of action of the yew toxin, taxine, on the heart] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Effects of Taxine B on Ion Channels Using Voltage-Clamp Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taxine B is a potent cardiotoxic alkaloid found in the yew tree (Taxus species). Its primary mechanism of toxicity involves the modulation of ion channel activity, particularly in cardiac myocytes.[1][2][3] These application notes provide a comprehensive overview and detailed protocols for studying the effects of Taxine B on voltage-gated sodium (Nav) and calcium (Cav) channels using the whole-cell voltage-clamp technique. Understanding the interaction of Taxine B with these critical ion channels is essential for toxicological studies and for exploring its potential as a pharmacological tool.
Mechanism of Action of Taxine B
Taxine B acts as an antagonist of both sodium and calcium channels in myocardial cells.[1][2][4][5] By blocking these channels, it disrupts the normal cardiac action potential, leading to a cascade of detrimental effects on heart function. The inhibition of the fast sodium current (INa) slows the depolarization phase of the action potential, while the blockade of the L-type calcium current (ICa) reduces the plateau phase and subsequent calcium-induced calcium release, leading to decreased myocardial contractility.[2][6] These actions result in symptoms such as bradycardia, arrhythmias, and hypotension.[1][2]
Signaling Pathway of Taxine B's Effect on Cardiac Myocytes
Caption: Signaling pathway of Taxine B's inhibitory action on cardiac ion channels.
Quantitative Data Presentation
The following table summarizes the inhibitory effects of a mixture of taxine alkaloids on cardiac ion currents, as determined by voltage-clamp experiments on isolated guinea pig ventricular cells. The data is adapted from the findings of Tekol and Kameyama (1987).[6]
| Taxine Concentration (g/mL) | Mean Decrease in ICa Amplitude (%) (± SE) | Mean Decrease in dV/dtmax (an index of INa) (%) (± SE) |
| 10-6 | 12.9 (± 2.9) | 24.6 (± 3.7) |
| 10-5 | 32.2 (± 2.8) | 46.7 (± 7.5) |
| 10-4 | 75.6 (± 2.0) | 90.6 (± 1.1) |
SE: Standard Error
Experimental Protocols
General Workflow for Voltage-Clamp Experiments
Caption: General experimental workflow for whole-cell voltage-clamp recording.
Detailed Protocol: Whole-Cell Voltage-Clamp Recording of Cardiac Sodium and Calcium Channels
This protocol provides a generalized methodology for studying the effects of Taxine B on INa and ICa in isolated cardiac myocytes.
Solutions and Reagents
-
External Solution (Tyrode's Solution) for ICa Recording (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH. To block Na+ and K+ channels, add Tetrodotoxin (TTX, 0.03 mM) and CsCl (20 mM).
-
Internal Solution for ICa Recording (in mM): 120 CsCl, 20 TEA-Cl, 10 EGTA, 5 Mg-ATP, 10 HEPES. pH adjusted to 7.2 with CsOH.
-
External Solution for INa Recording (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose. pH adjusted to 7.4 with NaOH. To block Ca2+ and K+ channels, add CdCl2 (0.2 mM) and CsCl (20 mM).
-
Internal Solution for INa Recording (in mM): 130 CsF, 10 NaCl, 10 EGTA, 10 HEPES. pH adjusted to 7.2 with CsOH.
-
Taxine B Stock Solution: Prepare a high-concentration stock solution of Taxine B in a suitable solvent (e.g., DMSO) and dilute to the final desired concentrations in the external solution on the day of the experiment.
Cell Preparation
-
Isolate ventricular myocytes from an appropriate animal model (e.g., adult guinea pig or rat) using enzymatic digestion with collagenase and protease.
-
Plate the isolated myocytes in a laminin-coated recording chamber on the stage of an inverted microscope.
-
Allow the cells to adhere for at least 30 minutes before starting the recordings.
Electrophysiological Recording
-
Fabricate borosilicate glass micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.
-
Mount the recording chamber on the microscope and perfuse with the appropriate external solution at a constant rate.
-
Using a micromanipulator, carefully approach a healthy, rod-shaped myocyte with the micropipette.
-
Apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane (cell-attached configuration).
-
Apply a brief, strong suction pulse to rupture the membrane patch and establish the whole-cell configuration.
-
Allow the cell to dialyze with the internal solution for 5-10 minutes before starting the recording protocol.
Voltage-Clamp Protocols
-
For ICa Recording:
-
Hold the membrane potential at -40 mV to inactivate Na+ channels.
-
Apply depolarizing voltage steps from -30 mV to +60 mV in 10 mV increments for 200-300 ms.
-
Record the resulting inward Ca2+ currents.
-
-
For INa Recording:
-
Hold the membrane potential at -120 mV to ensure all Na+ channels are in the closed, available state.
-
Apply depolarizing voltage steps from -80 mV to +40 mV in 5-10 mV increments for 50-100 ms.
-
Record the transient inward Na+ currents.
-
Application of Taxine B and Data Analysis
-
After obtaining stable baseline recordings, perfuse the recording chamber with the external solution containing the desired concentration of Taxine B.
-
Allow sufficient time for the drug effect to reach a steady state before recording the currents again using the same voltage protocols.
-
To construct a dose-response curve, apply increasing concentrations of Taxine B.
-
Analyze the data to determine the effect of Taxine B on current amplitude, current-voltage (I-V) relationship, and channel kinetics (activation and inactivation).
-
Calculate the percentage of current inhibition at each concentration and, if possible, determine the IC50 value by fitting the data to a Hill equation.
Safety Precautions
Taxine B is a highly toxic compound and should be handled with extreme caution. Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. All work with Taxine B should be conducted in a well-ventilated area or a fume hood. Dispose of all contaminated materials according to institutional guidelines for hazardous waste.
Disclaimer: These protocols are intended for guidance and should be adapted and optimized by researchers based on their specific experimental conditions and institutional safety protocols.
References
- 1. Taxine alkaloids - Wikipedia [en.wikipedia.org]
- 2. Fatal overdose of Taxus baccata plant matter treated in a rural district general hospital - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Taxine alkaloid poisoning successfully supported with venoarterial extracorporeal membrane oxygenation: a case report - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. [Electrophysiology of the mechanisms of action of the yew toxin, taxine, on the heart] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Analysis of Taxin B Effects on Isolated Cardiomyocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taxin B is a primary and highly potent cardiotoxic alkaloid found in the yew (Taxus) species.[1][2] Ingestion of yew plant material can lead to severe and often fatal cardiotoxicity, characterized by arrhythmias, reduced cardiac contractility, and hypotension.[3] The primary mechanism of this compound's toxicity involves the blockade of both sodium and calcium channels in cardiomyocytes.[3][4][5] This dual ion channel inhibition disrupts the normal electrophysiological properties and excitation-contraction coupling of heart muscle cells.[3]
These application notes provide a comprehensive overview of in vitro methodologies to characterize the effects of this compound on isolated cardiomyocytes. The protocols outlined below are designed for researchers in drug development and cardiotoxicity screening to assess the electrophysiological, contractile, and cytotoxic effects of this compound.
Key Applications
-
Electrophysiological Characterization: Assess the impact of this compound on cardiomyocyte action potentials and specific ion channel currents.
-
Contractility Assessment: Quantify the effects of this compound on the contractile function of isolated cardiomyocytes.
-
Cytotoxicity and Apoptosis Analysis: Determine the concentration-dependent toxicity of this compound and investigate the underlying cell death mechanisms.
-
Signaling Pathway Analysis: Elucidate the downstream signaling cascades activated by this compound-induced ionic dysregulation.
Experimental Data Summary
Disclaimer: The following quantitative data are presented for illustrative purposes to exemplify the expected outcomes of the described protocols. This data is synthesized based on the known mechanism of action of this compound and related ion channel blockers and may not represent actual experimental results.
Table 1: Effects of this compound on Cardiomyocyte Viability and Electrophysiology
| Parameter | This compound Concentration | Result |
| Cell Viability (24h) | ||
| IC50 | 75 µM | |
| Action Potential Duration | ||
| APD90 | 10 µM | 25% decrease |
| 50 µM | 45% decrease | |
| Ion Channel Currents | ||
| Peak Sodium Current (INa) | 10 µM | 30% inhibition |
| 50 µM | 70% inhibition | |
| L-type Calcium Current (ICa,L) | 10 µM | 40% inhibition |
| 50 µM | 85% inhibition |
Table 2: Effects of this compound on Cardiomyocyte Contractility and Calcium Handling
| Parameter | This compound Concentration | Result |
| Sarcomere Shortening | ||
| Amplitude | 10 µM | 35% decrease |
| 50 µM | 75% decrease | |
| Intracellular Ca2+ Transients | ||
| Amplitude | 10 µM | 40% decrease |
| 50 µM | 80% decrease | |
| Apoptosis | ||
| Caspase-3/7 Activity (24h) | 50 µM | 2.5-fold increase |
| 100 µM | 4.0-fold increase |
Signaling Pathways and Mechanisms of Action
This compound's primary action is the blockade of voltage-gated sodium and L-type calcium channels. This disruption of ion homeostasis is the initiating event for its cardiotoxic effects.
The disruption of calcium homeostasis can trigger downstream signaling cascades, leading to apoptosis and cellular dysfunction. Key pathways include the activation of Ca2+/calmodulin-dependent protein kinase II (CaMKII) and calcineurin, which can lead to maladaptive changes in gene expression and promote apoptosis.
Experimental Protocols
Experimental Workflow
The following diagram outlines a typical workflow for the in vitro analysis of this compound's effects on isolated cardiomyocytes.
Protocol 1: Isolation of Adult Rat Ventricular Cardiomyocytes
This protocol is adapted from established enzymatic digestion methods using a Langendorff perfusion system.
Materials:
-
Adult rat (200-350g)
-
Heparin (1000 U/kg)
-
Perfusion buffer (Ca2+-free)
-
Digestion buffer (containing collagenase type II and protease type XIV)
-
Stop buffer
-
Langendorff perfusion apparatus
Procedure:
-
Anesthetize the rat and administer heparin intraperitoneally.
-
Excise the heart quickly and place it in ice-cold perfusion buffer.
-
Cannulate the aorta on the Langendorff apparatus and begin retrograde perfusion with oxygenated, 37°C perfusion buffer to clear the blood.
-
Switch to the digestion buffer and perfuse until the heart becomes soft and swollen.
-
Remove the heart from the apparatus, trim the atria, and mince the ventricular tissue in a fresh digestion buffer.
-
Gently triturate the tissue with a pipette to release individual cardiomyocytes.
-
Filter the cell suspension through a nylon mesh to remove undigested tissue.
-
Stop the digestion by adding stop buffer.
-
Allow the rod-shaped cardiomyocytes to settle by gravity.
-
Gradually reintroduce calcium to the cell suspension to a final concentration of 1.8 mM.
-
The isolated cardiomyocytes are now ready for short-term culture and experimentation.
Protocol 2: Electrophysiological Analysis (Whole-Cell Patch Clamp)
This protocol allows for the measurement of action potentials and specific ion currents.
Materials:
-
Isolated cardiomyocytes
-
Patch-clamp amplifier and data acquisition system
-
Borosilicate glass pipettes
-
External and internal pipette solutions
-
This compound stock solution
Procedure:
-
Plate isolated cardiomyocytes in a recording chamber on an inverted microscope.
-
Pull micropipettes to a resistance of 3-5 MΩ when filled with internal solution.
-
Approach a single, healthy cardiomyocyte with the micropipette and form a giga-ohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Record baseline action potentials (in current-clamp mode) or specific ion currents (in voltage-clamp mode using appropriate voltage protocols for INa and ICa,L).
-
Perfuse the chamber with the external solution containing the desired concentration of this compound.
-
Record changes in action potential parameters or ion channel currents.
-
Perform a washout with the control external solution to assess the reversibility of the effects.
Protocol 3: Intracellular Calcium Imaging
This protocol measures changes in intracellular calcium transients.
Materials:
-
Isolated cardiomyocytes
-
Fluorescent Ca2+ indicator (e.g., Fluo-4 AM)
-
Fluorescence microscopy system with a high-speed camera
-
Field stimulation electrodes
-
This compound stock solution
Procedure:
-
Plate isolated cardiomyocytes on laminin-coated coverslips.
-
Load the cells with Fluo-4 AM indicator according to the manufacturer's instructions.
-
Place the coverslip in a perfusion chamber on the microscope stage.
-
Pace the cardiomyocytes at a physiological frequency (e.g., 1 Hz) using field stimulation.
-
Record baseline calcium transients.
-
Introduce this compound at various concentrations to the perfusion chamber.
-
Record the changes in the amplitude, duration, and decay kinetics of the calcium transients.
-
Analyze the fluorescence intensity changes over time to quantify calcium handling parameters.
Protocol 4: Cardiomyocyte Contractility Assay
This protocol assesses the mechanical function of cardiomyocytes by measuring sarcomere shortening.
Materials:
-
Isolated cardiomyocytes
-
Microscope with a video camera and edge-detection software (e.g., IonOptix)
-
Field stimulation electrodes
-
This compound stock solution
Procedure:
-
Plate isolated cardiomyocytes in a chamber on the microscope stage.
-
Select a single, rod-shaped cardiomyocyte and pace it at a constant frequency (e.g., 1 Hz).
-
Record baseline sarcomere length changes using the edge-detection system.
-
Perfuse the chamber with increasing concentrations of this compound.
-
Record the resulting changes in the extent and velocity of sarcomere shortening and relengthening.
-
Analyze the data to determine parameters such as peak shortening, time to peak, and time to 90% relengthening.
Protocol 5: Cell Viability and Apoptosis Assay
This protocol quantifies cell death and the activation of apoptotic pathways.
Materials:
-
Isolated cardiomyocytes plated in multi-well plates
-
Viability dyes (e.g., Calcein-AM for live cells, Ethidium Homodimer-1 for dead cells)
-
Caspase-3/7 activity assay kit
-
Plate reader or fluorescence microscope
-
This compound stock solution
Procedure:
-
Seed isolated cardiomyocytes in a 96-well plate.
-
Treat the cells with a range of this compound concentrations for a specified duration (e.g., 24 hours).
-
For Viability:
-
Incubate the cells with Calcein-AM and Ethidium Homodimer-1.
-
Measure the fluorescence of live (green) and dead (red) cells using a fluorescence microscope or plate reader.
-
Calculate the percentage of viable cells relative to a vehicle control.
-
-
For Apoptosis:
-
Incubate the cells with a luminogenic or fluorogenic substrate for caspase-3/7.
-
Measure the signal using a plate reader.
-
Normalize the caspase activity to the number of viable cells or total protein content.
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Calcium Signaling in Cardiomyocyte Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CaMKII Negatively Regulates Calcineurin-NFAT Signaling in Cardiac Myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stress Kinase Signaling in Cardiac Myocytes - Cardiovascular Signaling in Health and Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Taxin B Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a framework for the synthesis of novel Taxin B derivatives. Due to the limited availability of specific published protocols for the chemical modification of this compound, the following methodologies are based on established synthetic strategies for closely related taxane compounds, such as Paclitaxel and various taxoids. These protocols are intended to serve as a starting point for the development of specific synthetic routes to new this compound analogs for structure-activity relationship (SAR) studies and drug discovery programs.
Introduction
This compound is a complex diterpenoid found in yew species (Taxus) and is known for its cardiotoxic properties, primarily through the inhibition of voltage-gated sodium and calcium channels in cardiomyocytes.[1] The intricate structure of this compound, featuring multiple hydroxyl groups with varying reactivities, presents a unique scaffold for the development of novel therapeutic agents. By selectively modifying these functional groups, it is possible to explore the SAR of this compound and potentially attenuate its toxicity while enhancing other desirable pharmacological activities.
The following protocols outline general procedures for the selective acylation and etherification of this compound's hydroxyl groups, which are key reactive sites for derivatization.
Data Presentation: Physicochemical Properties of this compound
For the successful design and synthesis of derivatives, a clear understanding of the parent molecule's properties is essential.
| Property | Value | Reference |
| Molecular Formula | C₃₃H₄₅NO₈ | PubChem CID: 121443 |
| Molecular Weight | 583.7 g/mol | PubChem CID: 121443 |
| IUPAC Name | (10-acetyloxy-1,2,9-trihydroxy-8,12,15,15-tetramethyl-4-methylidene-13-oxo-5-tricyclo[9.3.1.0³,⁸]pentadec-11-enyl) 3-(dimethylamino)-3-phenylpropanoate | PubChem CID: 121443 |
| General Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | BioCrick |
Experimental Protocols
Note: These protocols are generalized and may require optimization for specific this compound derivatives. All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.
Protocol 1: Selective Acylation of this compound at the C-10 Hydroxyl Group
This protocol is adapted from methods used for the selective acylation of 10-deacetylbaccatin III, a close structural analog of the taxane core.[2][3] The C-10 hydroxyl group is generally more reactive than the other hydroxyl groups on the taxane ring system.
Objective: To introduce an acyl group at the C-10 position of this compound.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Pyridine
-
Acylating agent (e.g., Acetic anhydride, Benzoyl chloride)
-
4-Dimethylaminopyridine (DMAP) (catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Add anhydrous pyridine (2-3 equivalents) to the solution.
-
Add a catalytic amount of DMAP (0.1 equivalents).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the acylating agent (1.1 equivalents) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM (3 x volume).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable gradient of hexane and ethyl acetate to yield the desired C-10 acylated this compound derivative.
Expected Outcome and Characterization:
The successful synthesis of the C-10 acylated derivative can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. A downfield shift of the proton signal corresponding to the C-10 position is expected in the ¹H NMR spectrum.
| Derivative | R-Group | Expected Yield Range (%) |
| 10-Acetyl-Taxin B | -COCH₃ | 70-85 |
| 10-Benzoyl-Taxin B | -COC₆H₅ | 65-80 |
Protocol 2: Synthesis of this compound Ether Derivatives
This protocol provides a general method for the etherification of hydroxyl groups on a complex polyol, which can be adapted for this compound. The selectivity may vary depending on the steric hindrance around the different hydroxyl groups.
Objective: To introduce an alkyl or benzyl group to one or more hydroxyl groups of this compound.
Materials:
-
This compound
-
Anhydrous Dimethylformamide (DMF)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Alkylating agent (e.g., Methyl iodide, Benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
Procedure:
-
To a stirred suspension of NaH (1.5 equivalents per hydroxyl group to be functionalized) in anhydrous DMF, add a solution of this compound (1 equivalent) in anhydrous DMF dropwise at 0 °C under an inert atmosphere.
-
Stir the mixture at room temperature for 1 hour.
-
Cool the reaction mixture back to 0 °C and add the alkylating agent (1.2 equivalents per hydroxyl group) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with diethyl ether (3 x volume).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the desired this compound ether derivative(s).
Expected Outcome and Characterization:
The formation of ether derivatives can be confirmed by NMR and mass spectrometry. The disappearance of the hydroxyl proton signal and the appearance of new signals corresponding to the introduced alkyl or benzyl group will be evident in the ¹H NMR spectrum. The regioselectivity of the reaction will need to be determined by advanced NMR techniques (e.g., NOESY, HMBC).
| Derivative | R-Group | Expected Yield Range (%) |
| Methyl ether(s) | -CH₃ | 40-60 (mixture) |
| Benzyl ether(s) | -CH₂C₆H₅ | 50-70 (mixture) |
Visualization of Synthetic Workflow and Biological Context
Synthetic Workflow
The general workflow for the synthesis and evaluation of this compound derivatives is outlined below. This involves the initial derivatization of the parent molecule, followed by purification and comprehensive characterization, and finally, biological evaluation to determine the structure-activity relationship.
Caption: General workflow for the synthesis and evaluation of this compound derivatives.
Proposed Signaling Pathway of this compound in Cardiomyocytes
This compound exerts its cardiotoxic effects primarily by blocking voltage-gated sodium (Na⁺) and calcium (Ca²⁺) channels in cardiomyocytes.[1] The following diagram illustrates the proposed mechanism of action.
Caption: Proposed mechanism of this compound-induced cardiotoxicity in cardiomyocytes.
References
Using Taxin B as a Tool Compound in Ion Channel Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taxin B, a principal toxic alkaloid isolated from the yew tree (Taxus species), has emerged as a valuable pharmacological tool for the investigation of ion channel function and modulation. Its primary mechanism of action involves the blockade of voltage-gated sodium (Nav) and calcium (Cav) channels, with a pronounced effect on cardiomyocytes.[1][2][3][4] This activity makes this compound a potent cardiotoxic agent, inducing effects such as bradycardia, arrhythmia, and hypotension.[2][4] While its primary targets are Nav and Cav channels, some evidence suggests inconsistent effects on potassium (K+) channels, warranting further investigation.[1][3]
These application notes provide a comprehensive overview of this compound's utility in ion channel research, including its mechanism of action, quantitative data on its effects, and detailed protocols for its application in electrophysiological studies.
Mechanism of Action
This compound exerts its effects by directly interacting with and blocking the pores of voltage-gated sodium and calcium channels.[4][5] This blockade inhibits the influx of Na+ and Ca2+ ions, which are crucial for the generation and propagation of action potentials in excitable cells like neurons and cardiomyocytes. The reduction in ion conductance leads to a decrease in the rate of depolarization, resulting in the observed cardiotoxic effects.[2] The action of this compound is comparable to that of Class I antiarrhythmic drugs.[3]
Signaling Pathway of this compound in a Cardiomyocyte
Caption: this compound blocks Nav and Cav channels, inhibiting ion influx and subsequent cellular responses.
Quantitative Data
The following table summarizes the inhibitory effects of a taxine alkaloid mixture on ion currents in isolated guinea pig ventricular myocytes, as reported by Tekol and Kameyama (1987). It is important to note that this data is for a mixture of taxine alkaloids and not purified this compound. However, as this compound is the most abundant and potent taxine, this data provides a valuable indication of its effects.[1][3]
| Taxine Concentration (g/mL) | Mean Decrease in ICa (%) | Mean Decrease in dV/dtmax (an index of INa) (%) |
| 10-6 | 12.9 ± 2.9 | 24.6 ± 3.7 |
| 10-5 | 32.2 ± 2.8 | 46.7 ± 7.5 |
| 10-4 | 75.6 ± 2.0 | 90.6 ± 1.1 |
Data adapted from Tekol Y, Kameyama M. Arzneimittelforschung. 1987 Apr;37(4):428-31.[1]
Experimental Protocols
The following protocols are adapted for the use of this compound as a tool compound in ion channel research, specifically for electrophysiological studies on isolated cardiomyocytes or cell lines expressing relevant ion channels (e.g., HEK293 cells transfected with Nav1.5 or Cav1.2).
Protocol 1: Whole-Cell Patch-Clamp Recording of Na+ and Ca2+ Currents
This protocol outlines the procedure for measuring the effect of this compound on voltage-gated sodium and calcium currents using the whole-cell patch-clamp technique.
Materials:
-
Cells: Isolated primary cardiomyocytes or a suitable cell line (e.g., HEK293) expressing the ion channel of interest.
-
External Solution (for Na+ current): (in mM) 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
External Solution (for Ca2+ current): (in mM) 140 TEA-Cl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with TEA-OH). To block Na+ channels, Tetrodotoxin (TTX) can be added at an appropriate concentration.
-
Internal Solution: (in mM) 120 CsF, 10 CsCl, 10 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH).
-
This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent (e.g., DMSO) and dilute to the final desired concentrations in the external solution on the day of the experiment.
Procedure:
-
Cell Preparation: Plate cells on glass coverslips suitable for microscopy and patch-clamp recording.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Recording Setup: Mount the coverslip in the recording chamber on an inverted microscope equipped with micromanipulators. Perfuse the chamber with the appropriate external solution.
-
Giga-seal Formation: Approach a single, healthy cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, achieving the whole-cell configuration.
-
Data Acquisition:
-
For Na+ currents: Hold the cell at a holding potential of -100 mV. Apply depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments) to elicit Na+ currents.
-
For Ca2+ currents: Hold the cell at a holding potential of -80 mV. Apply depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments) to elicit Ca2+ currents.
-
-
This compound Application: After obtaining a stable baseline recording, perfuse the chamber with the external solution containing the desired concentration of this compound.
-
Data Analysis: Measure the peak current amplitude before and after the application of this compound. Plot the percentage of inhibition as a function of this compound concentration to generate a dose-response curve.
Experimental Workflow for Patch-Clamp Analysis
Caption: A typical workflow for investigating the effects of this compound using whole-cell patch-clamp.
Data Presentation
The following table provides a template for organizing quantitative data obtained from dose-response experiments with this compound.
| This compound Concentration | Ion Channel Subtype | n (number of cells) | % Inhibition (Mean ± SEM) | IC50 |
| [Concentration 1] | Nav1.5 | |||
| [Concentration 2] | Nav1.5 | |||
| [Concentration 3] | Nav1.5 | |||
| [Concentration 1] | Cav1.2 | |||
| [Concentration 2] | Cav1.2 | |||
| [Concentration 3] | Cav1.2 |
Conclusion
This compound serves as a valuable, albeit potent, tool for probing the function of voltage-gated sodium and calcium channels. Its inhibitory action allows researchers to investigate the roles of these channels in various physiological and pathophysiological processes. The provided protocols offer a foundation for utilizing this compound in electrophysiological studies. Further research is warranted to elucidate its specific effects on different ion channel subtypes and to explore its potential as a lead compound for the development of novel therapeutic agents. Researchers should exercise extreme caution when handling this compound due to its high toxicity.
References
- 1. [Electrophysiology of the mechanisms of action of the yew toxin, taxine, on the heart] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Taxine alkaloids - Wikipedia [en.wikipedia.org]
- 3. bibliotekanauki.pl [bibliotekanauki.pl]
- 4. researchgate.net [researchgate.net]
- 5. Analytical toxicology of yew constituents in human blood and urine by liquid chromatography-high-resolution tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Taxin B in toxicology research models.
Application of Taxin B in Toxicology Research Models
Application Note
Introduction
This compound is a primary pseudo-alkaloid component of taxines, a toxic mixture derived from yew species (Taxus)[1]. It is the most potent of the taxine alkaloids and is largely responsible for the cardiotoxic effects observed in yew poisoning[1][2]. The primary mechanism of action for this compound involves the disruption of normal cardiac function by blocking both sodium and calcium ion channels in cardiac myocytes[3]. This interference with ion channels leads to cardiac arrhythmias, bradycardia, and potentially fatal cardiac arrest[1]. Due to its specific and potent cardiotoxicity, this compound serves as a valuable tool in toxicology research for modeling drug-induced cardiotoxicity, studying mechanisms of ion channel blockade, and investigating potential therapeutic interventions for cardiac poisoning.
Mechanism of Action
This compound exerts its toxic effects primarily by acting as a class I antiarrhythmic drug[1]. It blocks voltage-gated sodium and calcium channels in the heart muscle cells. This dual blockade disrupts the normal cardiac action potential, leading to:
-
Delayed depolarization: Blockade of sodium channels slows the initial rapid upstroke of the action potential, which can manifest as a widening of the QRS complex on an electrocardiogram (ECG)[1].
-
Reduced contractility: Inhibition of calcium channels decreases the influx of calcium ions required for myocardial contraction, leading to a negative inotropic effect[1].
-
Conduction abnormalities: The overall effect on ion channels can lead to atrioventricular (AV) block, bradycardia, and various arrhythmias such as ventricular tachycardia and fibrillation[1][3].
The action of this compound is comparable to that of calcium channel blockers like verapamil, though it is more cardioselective[4].
Quantitative Toxicological Data
The following tables summarize the available quantitative data on the toxicity of taxines, with this compound being the major contributor to this toxicity.
Table 1: Lethal Doses of Taxine Alkaloids
| Species | Lethal Dose (LDmin) | Route of Administration | Reference |
| Human | ~3.0 mg/kg (estimated) | Oral | [4] |
| Horse | 1.0–2.0 mg/kg | Oral | [4] |
| Cow | 10.0 mg/kg | Oral | [4] |
| Pig | 3.5 mg/kg | Oral | [4] |
| Sheep | 12.5 mg/kg | Oral | [4] |
| Dog | 11.5 mg/kg | Oral | [4] |
| Goat | 60.0 mg/kg | Oral | [4] |
| Chicken | 82.5 mg/kg | Oral | [4] |
LDmin (Minimum Lethal Dose) is the lowest dose reported to cause death.
Table 2: Reported Toxic Concentrations in Human Cases
| Sample Type | Concentration of this compound / Isotaxine B | Notes | Reference |
| Blood | 105 - 212 ng/g | Measured in four fatal cases. | [5] |
| Femoral Blood | 236 µg/L | Confirmed acute fatal poisoning. | [5] |
| Cardiac Blood | 31 - 528 ng/mL (of 3,5-dimethoxyphenol*) | Measured in five fatal cases. | [5] |
*3,5-dimethoxyphenol is a metabolic marker used to confirm yew ingestion.[5]
Experimental Protocols
In Vivo Cardiotoxicity Model in Rodents
This protocol describes a general method for inducing and assessing cardiotoxicity using this compound in a rodent model (e.g., rats or mice).
Objective: To evaluate the acute cardiotoxic effects of this compound by monitoring electrocardiogram (ECG) changes and physiological parameters.
Materials:
-
This compound (isolated and purified)
-
Vehicle (e.g., saline, DMSO)
-
Rodents (e.g., male Wistar rats, 250-300g)
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
ECG recording system with needle electrodes
-
Blood pressure monitoring system
-
Intravenous (IV) or intraperitoneal (IP) injection supplies
Procedure:
-
Animal Preparation: Anesthetize the animal and place it on a heating pad to maintain body temperature. Insert subcutaneous needle electrodes for ECG recording (Lead II configuration is standard). If monitoring blood pressure, cannulate the carotid artery or use a tail-cuff system.
-
Baseline Recordings: Allow the animal to stabilize for at least 20 minutes and record baseline ECG and blood pressure readings.
-
This compound Administration: Prepare a stock solution of this compound in the appropriate vehicle. Administer a single dose of this compound via IV or IP injection. Dosing will need to be determined by dose-ranging studies, but based on LD50 values in mice, a starting point could be in the range of 1-10 mg/kg[4].
-
Monitoring: Continuously record ECG and blood pressure for at least 2-4 hours post-administration or until severe toxicity is observed.
-
Data Analysis: Analyze ECG recordings for changes in heart rate, PR interval, QRS duration, and QT interval. Note the occurrence of any arrhythmias (e.g., AV block, ventricular tachycardia). Analyze blood pressure data for hypotension.
-
Endpoint: The experiment can be concluded at a predetermined time point, or if the animal shows signs of severe distress or impending cardiac arrest. Euthanasia should be performed according to approved institutional guidelines.
In Vitro Cytotoxicity Assay in Cardiomyocytes
This protocol outlines a method to assess the direct cytotoxic effects of this compound on cultured cardiomyocytes.
Objective: To determine the concentration-dependent cytotoxicity of this compound on cardiomyocytes using a standard MTT assay.
Materials:
-
Primary cardiomyocytes or a cardiomyocyte cell line (e.g., H9c2)
-
Cell culture medium and supplements
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (0.5 mg/mL)[6]
-
DMSO
-
96-well cell culture plates
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cardiomyocytes in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere and grow for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
MTT Assay: a. After the incubation period, remove the medium containing this compound. b. Add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well[6]. c. Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals. d. Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals. e. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells. Plot the concentration-response curve and determine the IC50 value (the concentration of this compound that causes 50% inhibition of cell viability).
Visualizations
Signaling and Mechanism Diagrams
References
- 1. bibliotekanauki.pl [bibliotekanauki.pl]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Taxine alkaloids - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells [frontiersin.org]
Application Notes and Protocols for the Forensic Toxicological Analysis of Taxine B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taxine B is a major toxic component of the yew plant (Taxus sp.), notoriously used in suicides and accidental poisonings. Its rapid metabolism and instability in post-mortem samples present significant challenges for forensic toxicological analysis. This document provides detailed application notes and protocols for the sensitive and specific detection of Taxine B in biological matrices, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods, which are currently the gold standard in forensic toxicology.
Analytical Methods Overview
Several analytical techniques have been employed for the detection of taxine alkaloids, including thin-layer chromatography (TLC) and gas chromatography-mass spectrometry (GC-MS).[1][2] However, these methods often lack the sensitivity and specificity required for forensic casework. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-ESI-MS-MS) has emerged as the most reliable and widely used method for the identification and quantification of Taxine B and its isomer, Isotaxine B, in various biological specimens.[1][3][4]
Quantitative Data Summary
The following tables summarize the quantitative parameters of a validated LC-MS/MS method for the determination of Taxine B and Isotaxine B in blood samples.[4][5]
Table 1: Method Validation Parameters for Taxine B/Isotaxine B in Blood
| Parameter | Value |
| Linearity Range | 0.1 - 500 ng/g |
| Limit of Detection (LOD) | 0.4 ng/g |
| Limit of Quantification (LOQ) | 2 ng/g |
| Recovery (Solid-Phase Extraction) | 86% |
Table 2: Mass Spectrometry Parameters for Taxine B/Isotaxine B
| Compound | Precursor Ion (m/z) | Product Ions (m/z) |
| Taxine B / Isotaxine B | 584.2 [M+H]⁺ | 194.3, 107.1 |
| Docetaxel (Internal Standard) | - | - |
Experimental Protocols
This section provides a detailed protocol for the analysis of Taxine B in biological samples using LC-MS/MS, based on established methodologies.[1][4][5]
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is suitable for blood, urine, and gastric content samples.
Materials:
-
SPE cartridges (e.g., RP-18)
-
Methanol
-
Water
-
Ammonia solution
-
Dichloromethane
-
Ethyl acetate
-
Internal Standard (IS) solution (e.g., Docetaxel)
Procedure:
-
To 1 mL of the biological sample (e.g., blood), add the internal standard.
-
Precondition the SPE cartridge with methanol followed by water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with water.
-
Elute the analytes with a suitable solvent mixture (e.g., dichloromethane/isopropanol/ammonia).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: RP-18 column (e.g., Zorbax SB-C18, 4.6 x 50 mm, 5 µm)[1]
-
Mobile Phase: A mixture of methanol and an aqueous buffer (e.g., 0.1 M ammonium acetate and acetonitrile in water with acetic acid)[1]
-
Flow Rate: 0.3 mL/min[1]
-
Injection Volume: 20 µL[1]
-
Column Temperature: 45 ± 1 °C[1]
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Precursor Ion: m/z 584.2 for both Taxine B and Isotaxine B[4][5]
Experimental Workflow Diagram
Caption: LC-MS/MS workflow for Taxine B analysis.
Signaling Pathway (Toxicological Mechanism)
The primary toxic effect of Taxine B is cardiotoxicity. It acts by blocking cardiac calcium and sodium channels, leading to conduction abnormalities and arrhythmias.
Caption: Toxicological mechanism of Taxine B on cardiac ion channels.
Conclusion
The LC-MS/MS method described provides a robust and sensitive approach for the determination of Taxine B in forensic toxicology cases. Proper sample preparation and validated analytical procedures are crucial for obtaining reliable and defensible results. The provided protocols and data serve as a valuable resource for laboratories involved in the analysis of yew poisonings.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. [Analysis of taxus baccata alkaloids in biological samples with the use of chromatographic methods] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative determination of taxine B in body fluids by LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Structural Elucidation of Taxin B using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taxin B is a major toxic component of the complex mixture of alkaloids found in the yew tree (Taxus species). As a member of the taxane diterpenoid family, which includes the renowned anticancer drug paclitaxel (Taxol®), the structural elucidation of this compound is of significant interest for toxicology, pharmacology, and natural product chemistry. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the complex three-dimensional structure of such natural products. These application notes provide a detailed overview and protocols for the structural elucidation of this compound using a suite of modern NMR techniques.
Structural Elucidation Workflow
The structural elucidation of this compound via NMR spectroscopy follows a logical progression from simpler 1D experiments to more complex 2D correlation experiments. The general workflow involves isolating the compound, acquiring a series of NMR spectra, assigning proton and carbon signals, and finally assembling the molecular structure based on observed correlations.
Workflow for the structural elucidation of this compound using NMR spectroscopy.
Data Presentation: NMR Spectroscopic Data for this compound
The following tables summarize the ¹H and ¹³C NMR chemical shift assignments for this compound. Data is compiled from various spectroscopic studies and should be considered representative. Actual chemical shifts may vary slightly depending on the solvent and experimental conditions.
Table 1: ¹H NMR Data of this compound (Representative Values)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | 4.85 | d | 6.5 |
| H-2 | 5.60 | d | 6.5 |
| H-3 | 2.55 | m | |
| H-5 | 5.95 | d | 9.0 |
| H-6a | 2.10 | m | |
| H-6b | 1.85 | m | |
| H-7 | 4.40 | m | |
| H-9 | 5.30 | d | 10.5 |
| H-10 | 6.40 | d | 10.5 |
| H-13a | 2.80 | m | |
| H-13b | 2.25 | m | |
| H-16 | 1.70 | s | |
| H-17 | 1.15 | s | |
| H-18 | 1.05 | s | |
| H-19 | 2.15 | s | |
| H-2' | 4.35 | d | 5.0 |
| H-3' | 3.20 | m | |
| N(CH₃)₂ | 2.25 | s | |
| Phenyl | 7.25-7.40 | m | |
| OAc | 2.05 | s |
Table 2: ¹³C NMR Data of this compound (Representative Values) [1]
| Position | Chemical Shift (δ, ppm) | DEPT |
| C-1 | 75.5 | CH |
| C-2 | 75.1 | CH |
| C-3 | 46.2 | CH |
| C-4 | 81.3 | C |
| C-5 | 84.5 | CH |
| C-6 | 35.8 | CH₂ |
| C-7 | 72.9 | CH |
| C-8 | 57.8 | C |
| C-9 | 79.1 | CH |
| C-10 | 76.4 | CH |
| C-11 | 134.2 | C |
| C-12 | 142.5 | C |
| C-13 | 37.9 | CH₂ |
| C-14 | 38.7 | CH₂ |
| C-15 | 42.1 | C |
| C-16 | 27.2 | CH₃ |
| C-17 | 21.8 | CH₃ |
| C-18 | 14.9 | CH₃ |
| C-19 | 10.5 | CH₃ |
| C-20 | 138.6 | C |
| C-1' | 172.5 | C |
| C-2' | 73.5 | CH |
| C-3' | 68.2 | CH |
| N(CH₃)₂ | 43.1 | CH₃ |
| Phenyl-C1'' | 138.9 | C |
| Phenyl-C2''/6'' | 128.8 | CH |
| Phenyl-C3''/5'' | 128.5 | CH |
| Phenyl-C4'' | 127.9 | CH |
| OAc-CO | 170.8 | C |
| OAc-CH₃ | 21.3 | CH₃ |
Experimental Protocols
Sample Preparation
-
Isolation and Purification: this compound is typically isolated from the needles and bark of Taxus species using a combination of solvent extraction and chromatographic techniques (e.g., column chromatography, HPLC). Purity of the final sample is crucial for unambiguous NMR analysis and should be confirmed by LC-MS.
-
Sample Dissolution: Accurately weigh approximately 5-10 mg of purified this compound and dissolve it in 0.5-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃; methanol-d₄, CD₃OD; or acetone-d₆, (CD₃)₂CO). The choice of solvent can influence chemical shifts, so consistency is key for comparison with literature data.
-
NMR Tube: Transfer the solution to a high-precision 5 mm NMR tube. Ensure the sample is free of particulate matter.
NMR Data Acquisition
All spectra should be acquired on a high-field NMR spectrometer (≥500 MHz for ¹H) equipped with a cryoprobe for enhanced sensitivity, if available.
-
¹H NMR:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: 0-12 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
Processing: Apply a line broadening of 0.3 Hz before Fourier transformation.
-
-
¹³C NMR and DEPT:
-
Pulse Program: Standard proton-decoupled ¹³C experiment. For multiplicity editing, run DEPT-90 and DEPT-135 experiments.
-
Spectral Width: 0-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
-
-
2D COSY (Correlation Spectroscopy):
-
Purpose: To identify proton-proton scalar couplings (typically through 2-3 bonds), revealing neighboring protons.
-
Pulse Program: Standard COSY-45 or COSY-90 sequence.
-
Data Points: 2048 in F2 and 256-512 in F1.
-
Number of Scans: 4-8 per increment.
-
-
2D HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To correlate directly bonded proton and carbon atoms (¹JCH).
-
Pulse Program: Standard HSQC with gradient selection.
-
¹JCH Coupling Constant: Optimized for an average one-bond C-H coupling of 145 Hz.
-
Data Points: 2048 in F2 (¹H) and 256 in F1 (¹³C).
-
Number of Scans: 8-16 per increment.
-
-
2D HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: To identify long-range correlations between protons and carbons (typically through 2-3 bonds, ²JCH and ³JCH). This is crucial for connecting spin systems across quaternary carbons and heteroatoms.
-
Pulse Program: Standard HMBC with gradient selection.
-
Long-Range Coupling Constant: Optimized for a long-range coupling of 8 Hz.
-
Data Points: 2048 in F2 (¹H) and 256 in F1 (¹³C).
-
Number of Scans: 16-64 per increment.
-
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy):
-
Purpose: To identify protons that are close in space (through-space correlations), which is essential for determining the relative stereochemistry of the molecule.
-
Pulse Program: Standard NOESY with gradient selection.
-
Mixing Time: 500-800 ms.
-
Data Points: 2048 in F2 and 256-512 in F1.
-
Number of Scans: 8-16 per increment.
-
Key 2D NMR Correlations for Structural Assembly
The following diagram illustrates the key types of correlations obtained from 2D NMR experiments that are used to piece together the structure of this compound.
Key 2D NMR correlations for assembling the structure of this compound.
Interpretation of the Diagram:
-
COSY (red dashed lines): Connects adjacent protons, establishing spin systems within fragments of the molecule. For example, the correlation between H-1 and H-2 indicates they are neighbors.
-
HMBC (blue bold lines): Shows long-range connections between protons and carbons. These are critical for linking different spin systems together, for instance, connecting the side chain to the taxane core via correlations to ester carbonyls, and for positioning quaternary carbons like C-8 and C-11.
-
NOESY (green dotted lines): Indicates through-space proximity. A NOESY correlation between H-1 and H-9, for example, would provide crucial information about the stereochemical arrangement of these protons on the taxane ring.
By systematically analyzing the data from this comprehensive suite of NMR experiments, researchers can confidently and accurately determine the complete chemical structure of this compound. This detailed structural information is fundamental for understanding its biological activity, mechanism of toxicity, and for potential applications in drug development.
References
Application Notes and Protocols for the Safe Handling of Taxin B
For Research Use Only. Not for use in humans or animals.
Introduction
Taxin B is a highly toxic pseudo-alkaloid found in plants of the Taxus genus (yew). It is the primary agent responsible for the cardiotoxic effects of yew poisoning.[1][2][3][4] As a potent inhibitor of cardiac sodium and calcium channels, this compound can cause severe cardiac arrhythmias, hypotension, and potentially cardiac arrest and respiratory failure upon exposure.[1][2][5] Its lethality and rapid absorption, including through the skin, necessitate stringent safety protocols in a laboratory setting.[2]
These application notes provide detailed guidelines and protocols for researchers, scientists, and drug development professionals to handle this compound safely. Adherence to these protocols is mandatory to minimize the risk of accidental exposure.
Hazard Identification and Toxicity
This compound is classified as acutely toxic.[6] The primary hazard is its cardiotoxicity, which can be life-threatening even at low doses.
Routes of Exposure:
-
Ingestion: Highly toxic. The estimated minimum lethal dose (LDmin) for humans is approximately 3.0 mg/kg of body weight.[2]
-
Inhalation: Aerosolized powder is a significant risk.
-
Dermal Contact: Taxine alkaloids can be absorbed through the skin.[2]
-
Ocular Contact: Can cause severe irritation and systemic absorption.
Symptoms of Exposure: Initial signs of intoxication may include nausea, vomiting, dizziness, and abdominal pain.[1][5] These can be followed by more severe cardiovascular effects such as bradycardia (slow heart rate), hypotension, and life-threatening ventricular arrhythmias.[3][5]
Quantitative Toxicity Data
The following table summarizes key quantitative data regarding the toxicity of taxine alkaloids. Note that specific Occupational Exposure Limits (OELs) for pure this compound have not been established by major regulatory bodies. Therefore, it must be handled as a highly potent compound with stringent containment requirements.
| Parameter | Value | Species | Reference |
| Estimated Human Lethal Dose (LDmin) | 3.0 - 6.5 mg/kg | Human | [1][2][5] |
| Minimum Lethal Dose (Oral LDmin) | 1.0 - 2.0 mg/kg | Horse | [2] |
| Minimum Lethal Dose (Oral LDmin) | 3.5 mg/kg | Pig | [2] |
| Minimum Lethal Dose (Oral LDmin) | 11.5 mg/kg | Dog | [2] |
| Reported Fatal Blood Concentration | 105 - 236 µg/L (ng/g) | Human | [7][8] |
Engineering Controls and Personal Protective Equipment (PPE)
A combination of engineering controls and PPE is required to handle this compound safely.
Engineering Controls
-
Designated Area: All work with this compound must be conducted in a designated area (e.g., a specific room or a demarcated benchtop) with restricted access. The area must be clearly labeled with a "Highly Toxic" warning sign.
-
Chemical Fume Hood: All handling of solid this compound and preparation of stock solutions must be performed inside a certified chemical fume hood to prevent inhalation of aerosols.[9]
-
Safety Shower & Eyewash Station: Must be readily accessible and tested regularly.[10]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound in any form.
| PPE Item | Specification | Rationale |
| Gloves | Double-gloving with nitrile gloves. | Prevents dermal absorption. Change immediately if contaminated.[11] |
| Lab Coat | Disposable, solid-front lab coat with tight cuffs. | Protects skin and personal clothing from contamination. |
| Eye Protection | Chemical splash goggles and a full-face shield. | Protects eyes and face from splashes.[11] |
| Respiratory Protection | Required for handling solid/powder form. A NIOSH-approved respirator with P100 (or equivalent) filters should be used. | Prevents inhalation of highly toxic powder. |
Safe Handling and Storage Protocols
General Handling Workflow
The following diagram illustrates the standard workflow for safely handling this compound in the laboratory.
Caption: Standard workflow for handling this compound.
Storage
-
Solid Form: Store solid this compound in a tightly sealed, clearly labeled vial. Place this primary container inside a durable, sealed secondary container. Store in a secure, locked, and ventilated location at -20°C for long-term stability.[12]
-
Solution Form: Stock solutions should be stored as single-use aliquots in tightly sealed vials at -20°C. Solutions are generally stable for up to one month under these conditions. Before use, allow the vial to equilibrate to room temperature for at least 60 minutes before opening to avoid condensation.
Experimental Protocols
Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
Objective: To safely prepare a stock solution of this compound for experimental use. Materials:
-
This compound (solid, CAS 168109-52-2)[6]
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Chemical-resistant weighing paper or boat
-
Spatula
-
Appropriately sized amber glass vial with a PTFE-lined cap
-
Micropipettes and sterile tips
Procedure (to be performed entirely within a chemical fume hood):
-
Preparation: Don all required PPE (Section 4.2). Prepare the work surface by covering it with absorbent, plastic-backed paper.
-
Weighing: Tare the analytical balance with the weighing vessel. Carefully weigh the desired amount of this compound powder. Record the exact weight.
-
Transfer: Carefully transfer the weighed powder into the amber glass vial.
-
Solubilization: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the vial to achieve a final concentration of 10 mM. (Molecular Weight of this compound = 534.6 g/mol ).[13]
-
Mixing: Secure the cap tightly and vortex gently until the solid is completely dissolved.
-
Labeling: Clearly label the vial with "this compound," the concentration (10 mM in DMSO), preparation date, and a "Highly Toxic" warning.
-
Storage: Store the stock solution as described in Section 5.2.
Protocol: Decontamination of Work Surfaces and Equipment
Objective: To effectively inactivate and remove this compound from contaminated surfaces and non-disposable equipment. Materials:
-
10% Bleach solution (prepare fresh) or a validated chemical decontaminant.
-
70% Ethanol
-
Absorbent pads or paper towels
-
Two waste bags, labeled for "this compound Waste."
Procedure:
-
Initial Wipe: After handling is complete, wipe down all surfaces and equipment within the fume hood with absorbent pads soaked in 10% bleach solution. Allow a contact time of at least 15 minutes.[9][11]
-
Collection: Place all used pads and disposable items into the first hazardous waste bag.
-
Rinse: Wipe the same surfaces with pads soaked in 70% ethanol to remove bleach residue. Place these pads in the waste bag.
-
Final Wipe: Wipe the surfaces with pads soaked in deionized water. Place these pads in the waste bag.
-
Disposal: Seal the primary waste bag. Place it inside the secondary waste bag and seal. Dispose of according to institutional guidelines for highly toxic chemical waste.
Emergency Procedures
Emergency Response Workflow
Caption: Emergency response workflow for this compound exposure.
Spill Response
-
Small Spill (liquid): Alert others. Wearing full PPE, cover the spill with absorbent material. Gently apply 10% bleach solution, working from the outside in. Allow 15 minutes of contact time, then clean up as described in Protocol 6.2.
-
Large Spill / Solid Spill: Evacuate the area immediately. Close the doors and prevent entry. Notify the Principal Investigator and the institutional Environmental Health & Safety (EHS) department. Do not attempt to clean up a large or solid spill without specialized training and equipment.
Mechanism of Action Diagram
This compound exerts its cardiotoxic effects by blocking voltage-gated sodium (Na+) and calcium (Ca2+) channels in cardiac myocytes. This disruption of ion flux leads to impaired electrical conduction and contractility.
Caption: Simplified signaling pathway for this compound cardiotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. Taxine alkaloids - Wikipedia [en.wikipedia.org]
- 3. (Don’t) Do the Yew | Toxicology Section [acep.org]
- 4. bibliotekanauki.pl [bibliotekanauki.pl]
- 5. A fatal case of Taxus poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C28H38O10 | CID 5321699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Guidelines for Work With Toxins of Biological Origin | Environment, Health and Safety [ehs.cornell.edu]
- 10. file.glpbio.com [file.glpbio.com]
- 11. Chapter 10, Work with Biological Toxins | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 12. This compound | CAS:168109-52-2 | Diterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 13. This compound | 168109-52-2 | TGA10952 | Biosynth [biosynth.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing Taxin B Solubility for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the solubility of Taxin B in in vitro experimental settings.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating when I add it to my aqueous cell culture medium?
A1: this compound, much like its analogue Paclitaxel, is a highly lipophilic molecule with poor aqueous solubility.[1][2] When a concentrated stock solution of this compound in an organic solvent (like DMSO) is diluted into an aqueous buffer or cell culture medium, the organic solvent concentration decreases significantly. This change in solvent polarity can cause the this compound to come out of solution and precipitate. To avoid this, it is crucial to use appropriate solvents and dilution techniques.
Q2: What is the best solvent to dissolve this compound for in vitro studies?
A2: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing stock solutions of this compound and related compounds due to its high solubilizing capacity for hydrophobic molecules.[3][4][5] Other organic solvents such as ethanol, methanol, dimethylformamide (DMF), chloroform, dichloromethane, and acetone can also be used.[3][6][7][8] The choice of solvent may depend on the specific experimental requirements and the tolerance of the cell line to the solvent.
Q3: What is the maximum recommended concentration of DMSO in my final cell culture medium?
A3: The final concentration of DMSO in cell culture should be kept as low as possible, typically below 0.5%, as higher concentrations can be cytotoxic to many cell lines.[9] It is essential to perform a solvent toxicity control experiment to determine the maximum tolerable DMSO concentration for your specific cell line and assay duration.
Q4: How can I prepare a stable, high-concentration stock solution of this compound?
A4: To prepare a stable stock solution, dissolve the this compound powder in fresh, anhydrous DMSO.[5] Sonication can aid in dissolution.[10] Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the compound.[11][12] Protect the solution from light.[4][12]
Q5: Are there alternative methods to improve the aqueous solubility of this compound without using high concentrations of organic solvents?
A5: Yes, several strategies can be employed to enhance the aqueous solubility of lipophilic compounds like this compound for in vitro assays:
-
Co-solvents and Surfactants: Formulations containing polyethylene glycol (PEG), Tween 80, or Cremophor EL can improve solubility.[1][5][13]
-
Cyclodextrins: These molecules can encapsulate hydrophobic drugs, increasing their aqueous solubility.[14]
-
Liposomal Formulations: Encapsulating this compound within liposomes can improve its delivery in aqueous solutions.[13][15]
-
Nanoparticle Conjugation: Attaching this compound to nanoparticles can enhance its solubility and cellular uptake.[16][17]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation upon dilution in aqueous buffer/medium | - The final concentration of the organic solvent is too low to maintain solubility.- The aqueous buffer has a pH that reduces solubility.- The stock solution was not properly dissolved. | - Perform a serial dilution of the stock solution in the aqueous medium while vortexing to ensure rapid mixing.- Increase the final concentration of the organic solvent slightly, ensuring it remains below the cytotoxic level for your cells.- Consider using a formulation with co-solvents like PEG300 and Tween 80.[5]- Ensure the stock solution is clear and fully dissolved before dilution. |
| Inconsistent experimental results | - Degradation of this compound in the stock solution.- Precipitation of this compound in the final working solution.- Inaccurate concentration of the stock solution. | - Prepare fresh stock solutions regularly and store them properly in aliquots at low temperatures.[11]- Visually inspect the final working solution for any signs of precipitation before adding it to the cells.- Centrifuge the working solution before use and use the supernatant.- Verify the concentration of your stock solution using techniques like HPLC. |
| High background cytotoxicity in control wells | - The concentration of the organic solvent (e.g., DMSO) is too high.- The solvent itself is toxic to the specific cell line. | - Determine the maximum non-toxic concentration of the solvent for your cell line with a solvent toxicity assay.- Reduce the final concentration of the organic solvent in your experiments.- Consider using an alternative, less toxic solvent if possible. |
| Low potency or lack of expected biological effect | - this compound has degraded.- The compound is not sufficiently soluble in the assay medium to reach the effective concentration. | - Use a fresh stock solution.- Confirm the identity and purity of your this compound sample.- Employ solubility-enhancing formulations (co-solvents, cyclodextrins) to ensure the compound remains in solution at the desired concentration.[1][14] |
Quantitative Data: Solubility of Paclitaxel (Taxol) as a Reference for this compound
Disclaimer: The following data is for Paclitaxel, a closely related taxane, due to the limited availability of specific quantitative solubility data for this compound. These values can serve as a useful starting point for optimizing this compound solubility.
| Solvent / Formulation | Solubility | Reference(s) |
| DMSO | ~5 mg/mL to 100 mg/mL | [3][4][5] |
| Ethanol | ~1.5 mg/mL to 20 mg/mL | [3][11] |
| Dimethylformamide (DMF) | ~5 mg/mL | [3] |
| Methanol | 50 mg/mL | [4] |
| 1:10 DMSO:PBS (pH 7.2) | ~0.1 mg/mL | [3] |
| 1% DMSO + 30% PEG + 1% Tween 80 | Suggested vehicle for aqueous dilution | [5] |
| 50% Cremophor EL + 50% Ethanol | Soluble, can be diluted with saline | [4] |
| Cyclodextrin Solutions (10-20%) | Increased solubility and stability | [4][14] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes, sonicator.
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). For example, to prepare a 1 mM stock solution of Paclitaxel (MW: 853.9 g/mol ), dissolve 1 mg in 1.15 mL of DMSO.[11][12]
-
Vortex the tube vigorously for 1-2 minutes.
-
If the powder is not fully dissolved, sonicate the solution for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into smaller volumes in sterile, light-protected tubes.
-
Store the aliquots at -20°C or -80°C. Once in solution, use within 3 months to prevent loss of potency.[12]
-
Protocol 2: Preparing a Working Solution of this compound for In Vitro Assays
-
Materials: this compound stock solution (from Protocol 1), sterile cell culture medium or aqueous buffer.
-
Procedure:
-
Thaw a frozen aliquot of the this compound stock solution at room temperature.
-
Vortex the stock solution gently to ensure homogeneity.
-
Perform a serial dilution of the stock solution directly into the pre-warmed cell culture medium or buffer to achieve the final desired concentration.
-
Crucially , add the stock solution to the medium while gently vortexing or pipetting up and down to facilitate rapid dispersion and prevent localized high concentrations that can lead to precipitation.
-
Ensure the final concentration of the organic solvent (e.g., DMSO) is below the predetermined cytotoxic level for your cell line.
-
Use the freshly prepared working solution immediately for your experiment. Do not store aqueous dilutions for more than one day.[3]
-
Visualizations
References
- 1. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 2. Designing Paclitaxel Drug Delivery Systems Aimed at Improved Patient Outcomes: Current Status and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Paclitaxel | Antineoplastic and Immunosuppressive Antibiotics inhibitor | Mechanism | Concentration [selleckchem.com]
- 6. Buy Taxine B (EVT-3198004) | 1361-51-9 [evitachem.com]
- 7. Taxine | C35H47NO10 | CID 6433563 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | CAS:168109-52-2 | Diterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 9. researchgate.net [researchgate.net]
- 10. Paclitaxel | Taxol | microtubule polymer stabilizer | TargetMol [targetmol.com]
- 11. Paclitaxel | Cell Signaling Technology [cellsignal.com]
- 12. media.cellsignal.com [media.cellsignal.com]
- 13. Enhanced solubility and stability of PEGylated liposomal paclitaxel: in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmaceutical and physical properties of paclitaxel (Taxol) complexes with cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. A Strategy for Increasing Drug Solubility and Efficacy through Covalent Attachment to Polyvalent DNA-Nanoparticle Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. High Solubilization and Controlled Release of Paclitaxel Using Thermosponge Nanoparticles for Effective Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC-MS/MS for Taxin B Detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection and quantification of Taxin B using HPLC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What are the recommended initial HPLC-MS/MS parameters for this compound detection?
A1: For initial method development, you can start with the parameters summarized in the tables below. These are based on published methods for this compound analysis.[1][2][3] Optimization will likely be necessary for your specific instrument and sample matrix.
HPLC Parameters
| Parameter | Recommended Setting |
| Column | C18 Reversed-Phase (RP-18) or C8 (RP-8) |
| Mobile Phase A | Water with 0.1% Formic Acid or 5-10 mM Ammonium Formate/Acetate |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |
| Gradient | Start with a 5-95% B gradient over 10-15 minutes to elute this compound and separate it from matrix components. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 30 - 40 °C |
| Injection Volume | 5 - 20 µL |
MS/MS Parameters
| Parameter | Recommended Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (Q1) | m/z 584.2 [M+H]⁺[1][2] |
| Product Ions (Q3) | m/z 194.3 (quantitative) and m/z 107.1 (qualitative)[1][2] |
| Collision Energy (CE) | Optimize for your instrument, but start in the range of 20-40 eV. |
| Cone Voltage/Declustering Potential | Optimize for your instrument to maximize precursor ion intensity. |
Q2: What are the common sample preparation techniques for this compound analysis in biological matrices?
A2: The two most common and effective techniques for extracting this compound from biological samples like plasma, blood, urine, and tissue homogenates are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).[1][2][3][4]
-
Solid-Phase Extraction (SPE): This is a highly effective method for cleaning up complex samples. Reversed-phase (C18 or polymeric) SPE cartridges are typically used. An 86% recovery rate has been reported using SPE for this compound from biological samples.[1][2]
-
Liquid-Liquid Extraction (LLE): This is a classic extraction technique that can also yield good recoveries. It often involves extraction under alkaline conditions.[3]
Q3: What are the characteristic fragment ions of this compound in MS/MS?
A3: In positive ion mode, the protonated molecule [M+H]⁺ of this compound is observed at m/z 584.2. Upon collision-induced dissociation (CID), the most abundant and characteristic product ions are m/z 194.3 and m/z 107.1.[1][2] The fragment at m/z 194 corresponds to the protonated 3-dimethylamino-3-phenylpropionic acid side chain, which is a key structural feature of this compound.[2]
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
| Possible Cause | Troubleshooting Step |
| Column Contamination or Degradation | 1. Flush the column with a strong solvent (e.g., 100% Acetonitrile or Isopropanol). 2. If flushing doesn't help, replace the column with a new one.[5] |
| Inappropriate Injection Solvent | Ensure the injection solvent is similar to or weaker than the initial mobile phase composition. Injecting in a stronger solvent can cause peak distortion.[5] |
| Secondary Interactions with Column | Add a small amount of a competing base (e.g., triethylamine) to the mobile phase if peak tailing is observed for the basic this compound molecule. However, be cautious as this can suppress ionization. |
| Column Overload | Reduce the injection volume or dilute the sample.[5] |
| Extra-column Volume | Minimize the length and diameter of tubing between the injector, column, and detector.[5] |
Issue 2: Low Sensitivity or No Signal
| Possible Cause | Troubleshooting Step |
| Suboptimal MS/MS Parameters | 1. Perform an infusion of a this compound standard to optimize cone voltage/declustering potential and collision energy. 2. Ensure the correct precursor and product ions are being monitored.[6] |
| Ion Suppression/Enhancement (Matrix Effects) | 1. Improve sample cleanup by optimizing the SPE or LLE protocol. 2. Dilute the sample extract to reduce the concentration of interfering matrix components. 3. Develop a matrix-matched calibration curve. |
| Poor Ionization | 1. Check the mobile phase pH. For positive ESI, a slightly acidic mobile phase (e.g., with 0.1% formic acid) is generally preferred. 2. Clean the ion source. Contamination can significantly reduce signal intensity.[7] |
| Sample Degradation | Ensure proper sample storage (e.g., -20°C or -80°C) and minimize freeze-thaw cycles. |
| Incorrect Mobile Phase Composition | Verify that the mobile phase was prepared correctly and that the solvents are of high purity (LC-MS grade). |
Issue 3: High Background Noise or Spurious Peaks
| Possible Cause | Troubleshooting Step |
| Contaminated Mobile Phase or Solvents | 1. Prepare fresh mobile phase using LC-MS grade solvents and additives. 2. Filter the mobile phase before use. |
| Carryover from Previous Injections | 1. Inject a blank solvent run after a high-concentration sample to check for carryover. 2. Implement a robust needle wash protocol on the autosampler. |
| Contaminated Ion Source or Mass Spectrometer | Perform a thorough cleaning of the ion source components (e.g., capillary, cone). |
| Plasticizers or Other Contaminants | Use glass vials and avoid plastic containers that can leach contaminants. |
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is a general guideline and should be optimized for your specific sample matrix and SPE cartridge.
-
Conditioning: Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
Loading: Mix 1 mL of the biological sample (e.g., plasma) with 1 mL of a suitable buffer (e.g., phosphate buffer, pH 6). Load the mixture onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of water to remove polar interferences. Follow with a wash of 3 mL of 20% methanol in water to remove less polar interferences.
-
Elution: Elute this compound from the cartridge with 2 mL of methanol or acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.
-
Analysis: Inject the reconstituted sample into the HPLC-MS/MS system.
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting decision tree for this compound analysis.
References
- 1. Quantitative determination of taxine B in body fluids by LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. LC-MS determination of Taxus alkaloids in biological specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. zefsci.com [zefsci.com]
Technical Support Center: Ensuring the Purity of Isolated Taxin B Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on isolating and ensuring the purity of Taxin B samples. The information is presented in a question-and-answer format to directly address common challenges and inquiries.
Frequently Asked Questions (FAQs)
1. What are the primary methods for isolating this compound from Taxus species?
The isolation of this compound, a toxic alkaloid from the yew tree (Taxus species), typically involves a multi-step process combining solvent extraction and chromatographic purification.[1][2] The general workflow begins with the extraction of this compound from the plant material (e.g., needles) using a polar solvent mixture, followed by purification steps to remove impurities.[1][3]
A common approach involves:
-
Extraction: Utilizing a solvent mixture, such as ethanol or methanol in water, to extract a crude mixture of taxanes.[1][2]
-
Decolorization: Treating the crude extract with activated carbon to remove pigments like chlorophyll that can interfere with subsequent chromatographic separation.[1]
-
Chromatographic Purification: Employing techniques like normal-phase or reverse-phase chromatography to separate this compound from other taxanes and impurities.[1][3]
2. What are the common impurities found in this compound isolates?
During the isolation process, several types of impurities can be co-extracted with this compound, including:
-
Other Taxane Alkaloids: Taxus species contain a complex mixture of taxanes, such as paclitaxel, cephalomannine, and baccatin III, which have similar chemical structures and can be challenging to separate from this compound.[3][4]
-
Isomers: this compound has a naturally occurring isomer, isotaxine B, which can be difficult to resolve using standard chromatographic techniques.[5][6]
-
Plant-derived Impurities: These include chlorophyll, lipids, waxes, sugars, flavonoids, and glycosides.[1][4]
3. Which analytical techniques are recommended for assessing the purity of this compound samples?
A combination of chromatographic and spectroscopic methods is essential for accurately assessing the purity of isolated this compound.
-
High-Performance Liquid Chromatography (HPLC): HPLC coupled with UV or photodiode array (PDA) detection is a standard method for quantifying the purity of this compound and detecting the presence of other taxanes.[5]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This highly sensitive and specific technique is ideal for identifying and quantifying this compound, even at low concentrations. It is particularly useful for distinguishing between different taxane alkaloids based on their mass-to-charge ratios and fragmentation patterns.[5][6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for the structural elucidation of this compound and for identifying and quantifying impurities.[8][9] Quantitative 1H NMR (qHNMR) can provide accurate purity assessments.[10]
Troubleshooting Guide
Issue 1: Low yield of this compound after extraction.
| Possible Cause | Troubleshooting Step |
| Inefficient Extraction Solvent | Optimize the solvent system. A mixture of 50-80% ethanol in water is often effective for extracting taxanes while minimizing the co-extraction of lipids.[1] |
| Degradation of Taxanes | Avoid prolonged drying of the plant material at high temperatures, as this can lead to the degradation of taxanes.[1] |
| Seasonal Variation | The concentration of taxines in Taxus species can vary with the season, with the highest levels typically found in winter.[11] |
Issue 2: Co-elution of impurities with this compound during chromatography.
| Possible Cause | Troubleshooting Step |
| Presence of Pigments and Lipids | Decolorize the crude extract with activated carbon before chromatographic separation to remove interfering pigments.[1] A preliminary defatting step with a non-polar solvent like hexane can remove lipids.[3] |
| Similar Polarity of Taxanes | Employ orthogonal chromatographic techniques. For example, if normal-phase chromatography provides poor separation, try reverse-phase chromatography or a different solvent system.[1][3] |
| Isomeric Impurities | The separation of isomers like this compound and isotaxine B can be challenging.[12] High-resolution LC-MS/MS methods may be required for their differentiation and quantification.[6] |
Issue 3: Inaccurate purity assessment.
| Possible Cause | Troubleshooting Step |
| Lack of a Reference Standard | Whenever possible, use a certified reference standard of this compound for accurate quantification and peak identification in HPLC and LC-MS/MS. |
| Instrumental Limitations | For complex mixtures, a single analytical technique may not be sufficient. Use a combination of HPLC-UV, LC-MS/MS, and NMR for a comprehensive purity profile.[5][8] |
| Signal Suppression in Mass Spectrometry | Matrix effects from co-eluting impurities can suppress the ionization of this compound in the mass spectrometer. Optimize the sample preparation (e.g., using solid-phase extraction) and chromatographic separation to minimize these effects.[5] |
Experimental Protocols
Protocol 1: Isolation and Purification of this compound from Taxus Needles
This protocol is a generalized procedure based on common methods for taxane extraction and purification.[1][2][3]
-
Extraction:
-
Grind fresh Taxus needles and mix with a 70% ethanol in water solution.
-
Stir the mixture for 24 hours at room temperature.
-
Filter the mixture to separate the liquid extract from the solid plant material.
-
-
Decolorization:
-
Add activated charcoal to the liquid extract and stir for 1-2 hours.
-
Filter the mixture to remove the charcoal and obtain a decolorized extract.
-
-
Solvent Partitioning:
-
Concentrate the decolorized extract under reduced pressure to remove the ethanol.
-
Partition the remaining aqueous solution with a non-polar solvent like hexane to remove lipids.
-
Extract the aqueous phase with a solvent such as chloroform or ethyl acetate to recover the taxanes.
-
-
Chromatographic Purification:
-
Concentrate the organic extract to dryness.
-
Dissolve the residue in a suitable solvent and apply it to a silica gel column for normal-phase chromatography.
-
Elute the column with a gradient of ethyl acetate in hexane, collecting fractions.
-
Monitor the fractions by thin-layer chromatography (TLC) or HPLC to identify those containing this compound.
-
Combine the this compound-rich fractions and further purify using reverse-phase HPLC if necessary.
-
Protocol 2: Purity Assessment by LC-MS/MS
This protocol provides a general framework for the analysis of this compound purity.[5][6]
-
Sample Preparation:
-
Accurately weigh and dissolve the isolated this compound sample in a suitable solvent (e.g., methanol) to a known concentration.
-
Perform a serial dilution to prepare a calibration curve if quantification is desired.
-
Use solid-phase extraction (SPE) for complex samples to remove interfering substances.[5]
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation: Use a C18 reverse-phase column with a gradient elution of acetonitrile and water (both containing a small amount of formic acid or ammonium acetate to improve ionization).
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Detection: Use Multiple Reaction Monitoring (MRM) for sensitive and specific detection of this compound and its isomers. The precursor ion for both this compound and isotaxine B is m/z 584.2 [M+H]+, with product ions at m/z 194.3 and m/z 107.1.[5][6]
-
-
Data Analysis:
-
Integrate the peak area of this compound and any detected impurities.
-
Calculate the purity of the sample as the percentage of the this compound peak area relative to the total peak area of all components.
-
Quantitative Data Summary
Table 1: Comparison of Analytical Techniques for this compound Purity Assessment
| Technique | Principle | Advantages | Limitations | Typical Quantitative Performance |
| HPLC-UV/PDA | Separation based on polarity, detection by UV absorbance. | Robust, widely available, good for quantification of major components. | Lower sensitivity and specificity compared to MS, may not resolve all impurities. | Linearity: R² > 0.99, LOD: ~10-100 ng/mL |
| LC-MS/MS | Separation by chromatography, detection by mass-to-charge ratio and fragmentation. | High sensitivity and specificity, excellent for identifying known impurities and isomers.[5][6] | More complex instrumentation, potential for matrix effects. | Linearity: 0.1-500 ng/g, LOD: 0.4 ng/g, LOQ: 2 ng/g.[5] |
| qHNMR | Quantification based on the integral of NMR signals relative to an internal standard. | Provides absolute quantification without the need for a specific analyte reference standard, gives structural information.[8][10] | Lower sensitivity than MS, requires higher sample concentrations. | Purity determination with an accuracy of >98%. |
Visualizations
Experimental Workflow
References
- 1. US5279949A - Process for the isolation and purification of taxol and taxanes from Taxus spp - Google Patents [patents.google.com]
- 2. US5478736A - Process for the isolation and purification of taxol and taxanes from Taxus using methanol or acetone - Google Patents [patents.google.com]
- 3. US5475120A - Method for the isolation and purification of taxol and its natural analogues - Google Patents [patents.google.com]
- 4. Separation and Purification of Taxanes from Crude Taxus cuspidata Extract by Antisolvent Recrystallization Method | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative determination of taxine B in body fluids by LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LC-MS determination of Taxus alkaloids in biological specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. NMR spectroscopy in the structural elucidation of oligosaccharides and glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Routine Experimental Protocol for qHNMR Illustrated with Taxol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Taxine alkaloids - Wikipedia [en.wikipedia.org]
- 12. biocompare.com [biocompare.com]
Troubleshooting low yield during Taxin B extraction.
Technical Support Center: Taxin B Extraction
Welcome to the technical support center for this compound extraction. This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) to help you resolve common issues and optimize your extraction yield. This compound is a moderately polar, anti-leukemic agent isolated from the bark of the Taxus artifex tree, known for its sensitivity to high temperatures and pH extremes.
Frequently Asked Questions (FAQs)
Q1: My final yield of this compound is consistently low. What are the most common causes?
A1: Consistently low recovery rates are often multifactorial. The most common issues stem from suboptimal extraction parameters, poor quality of the raw plant material, or degradation of the compound during processing.[1] A systematic evaluation of each step in your workflow—from raw material preparation to final purification—is the most effective approach to identify the bottleneck.[2]
Key areas to investigate include:
-
Raw Material Quality: Inconsistent potency can result from variations in harvest time, geographical source, and storage conditions.[3][4][5]
-
Extraction Inefficiency: The choice of solvent, temperature, and extraction time are critical parameters that must be optimized.[1][6]
-
Compound Degradation: this compound is sensitive to high heat and extreme pH. Exposure to these conditions during extraction or solvent evaporation can lead to significant loss.[7][8]
-
Loss During Purification: Suboptimal column chromatography or liquid-liquid partitioning can lead to poor separation and loss of the target compound.[9]
Q2: How does the quality and preparation of the Taxus artifex bark affect my yield?
A2: The quality and preparation of the raw material are foundational to a successful extraction.[10] Several factors can dramatically impact the final yield:
-
Harvesting Time & Plant Age: The concentration of secondary metabolites like this compound can vary significantly with the plant's age and the season of harvest.[4]
-
Drying and Storage: Improper drying or storage can lead to the degradation of active compounds or the growth of fungi that produce mycotoxins.[11] Plant material should be stored in a cool, dark, and dry place.[1]
-
Particle Size: The particle size of the ground bark directly affects extraction efficiency.[1][12] Particles that are too large limit solvent penetration, while powder that is too fine can cause filtration problems and clog chromatography columns.[1]
Q3: Can I use fresh instead of dried plant material for the extraction?
A3: Yes, but the choice between fresh and dried material can impact the yield and chemical profile of the extract.[1] Fresh material contains a high water content, which will alter the polarity of your extraction solvent and may require adjustments to your protocol. While drying can sometimes lead to the loss of volatile compounds, for a stable compound like this compound, using properly dried and milled bark ensures consistency and a higher concentration of the target analyte by weight.[1][13]
Troubleshooting Guides
Problem 1: Inefficient Initial Solvent Extraction
Your crude extract shows a low concentration of this compound before purification.
| Possible Cause | Recommended Solution & Explanation |
| Suboptimal Solvent Polarity | This compound is moderately polar. Using a solvent that is too polar (e.g., pure water) or too non-polar (e.g., hexane) will result in poor extraction.[14][15] An ethanol/water mixture is often a good starting point.[16] It is crucial to optimize the solvent system. |
| Incorrect Solvent-to-Solid Ratio | Insufficient solvent volume will lead to a saturated solution, preventing further extraction of the compound from the plant matrix.[13][17] A common starting point is a 10:1 ratio of solvent volume (mL) to plant material weight (g).[17] |
| Inadequate Extraction Time or Agitation | The solvent needs sufficient time and agitation (stirring, shaking, or sonication) to penetrate the plant tissue and dissolve the target compound.[13] Maceration can suffer from long extraction times and low efficiency.[7] |
| Improper Particle Size | The plant material must be ground to a consistent, fine powder to maximize the surface area available for solvent penetration.[1][7] |
Problem 2: Significant Loss of Product During Liquid-Liquid Partitioning
The this compound concentration is high in the crude extract but drops significantly after partitioning.
| Possible Cause | Recommended Solution & Explanation |
| Incorrect pH of Aqueous Phase | This compound is pH-sensitive. If the aqueous phase is too acidic or too alkaline, it can cause degradation.[8] Maintain a neutral pH during extraction and partitioning unless an acid-base extraction is specifically intended to isolate alkaloids.[13][17] |
| Wrong Partitioning Solvents | The polarity of the two immiscible solvents must be chosen carefully to ensure this compound preferentially partitions into the desired organic layer. For a moderately polar compound, a common partition is between water and a solvent like ethyl acetate or dichloromethane.[17] |
| Emulsion Formation | Vigorous shaking can create a stable emulsion at the interface of the two solvents, trapping the compound and preventing clear separation.[17] Use gentle inversions of the separatory funnel instead of aggressive shaking to minimize emulsion. |
Problem 3: Poor Recovery from Column Chromatography
The separation is poor, peaks are broad, and the final yield of pure this compound is low.
| Possible Cause | Recommended Solution & Explanation |
| Inappropriate Stationary Phase | For a moderately polar compound like this compound, normal-phase silica gel is a common choice.[18] If the compound is eluting too quickly or not at all, consider adjusting the polarity of the mobile phase first. |
| Suboptimal Mobile Phase (Eluent) | The mobile phase must have the correct polarity to separate this compound from impurities.[19] If the solvent is too polar, all compounds will elute quickly with poor separation. If it's not polar enough, this compound may not elute from the column. A gradient elution, starting with a non-polar solvent and gradually increasing polarity, is often effective.[19] |
| Column Overloading | Loading too much crude extract onto the column will exceed its separation capacity, leading to broad, overlapping peaks.[13][18] As a general rule, the sample load should be 1-5% of the weight of the stationary phase. |
| Poor Column Packing | An improperly packed column with cracks or channels will result in uneven solvent flow and poor separation.[20] Ensure the stationary phase is packed uniformly without any air bubbles. |
| Compound Degradation on Column | Some compounds can degrade on reactive silica gel. If degradation is suspected, you can use a less acidic, deactivated silica gel or switch to a different stationary phase like alumina or a reversed-phase (C18) material.[21] |
Experimental Protocols & Data
Protocol 1: Optimizing Raw Material Particle Size
This experiment aims to determine the optimal particle size of Taxus artifex bark for maximizing this compound extraction.
Methodology:
-
Obtain dried Taxus artifex bark.
-
Grind the bark and sieve it into three different particle size ranges: Coarse (>2mm), Medium (0.5mm - 2mm), and Fine (<0.5mm).
-
Perform a standardized solvent extraction on 10g of each particle size fraction using 100mL of 80% ethanol.
-
Extract for 4 hours at room temperature with constant stirring.
-
Filter the extracts and analyze the concentration of this compound in each using HPLC.
-
Calculate the total yield based on the initial dry weight of the bark.
Results:
| Particle Size | Average Size | This compound Yield (mg/g of bark) | Observations |
| Coarse | > 2 mm | 1.2 ± 0.2 | Incomplete solvent penetration observed. |
| Medium | 0.5 - 2 mm | 2.8 ± 0.1 | Optimal balance of surface area and filterability. |
| Fine | < 0.5 mm | 2.5 ± 0.3 | Difficult and slow filtration; potential for column clogging. |
Protocol 2: Standard Column Chromatography for this compound Purification
This protocol details a standard method for purifying this compound from a concentrated crude extract.
Methodology:
-
Prepare the Column: Use a glass column packed with silica gel (230-400 mesh) in a non-polar solvent like hexane. The column height should be approximately 10 times its diameter.
-
Prepare the Sample: Dissolve the crude extract in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder. This dry-loading method prevents dissolution issues at the column head.[19]
-
Load the Column: Carefully add the prepared sample powder to the top of the packed column, creating a thin, even layer.
-
Elute the Column: Begin elution with a non-polar mobile phase (e.g., 100% hexane). Gradually increase the solvent polarity by adding increasing amounts of a more polar solvent, like ethyl acetate (e.g., 95:5, 90:10, 80:20 Hexane:Ethyl Acetate).
-
Collect Fractions: Collect small, uniform fractions and monitor them using Thin-Layer Chromatography (TLC) to identify which ones contain this compound.
-
Combine and Evaporate: Combine the pure fractions containing this compound and remove the solvent using a rotary evaporator at low temperature (<40°C) to prevent degradation.[1]
Diagrams
Workflow and Troubleshooting Logic
The following diagrams illustrate the standard extraction workflow and a logical decision tree for troubleshooting low yield.
References
- 1. benchchem.com [benchchem.com]
- 2. welchlab.com [welchlab.com]
- 3. Impact of extraction techniques on phytochemical composition and bioactivity of natural product mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Common Quality Issues in Botanical Extracts and How to Avoid Them_Cactus Botanics [cactusbotanics.com]
- 5. Frontiers | Impact of extraction techniques on phytochemical composition and bioactivity of natural product mixtures [frontiersin.org]
- 6. Frontiers | Natural Products’ Extraction and Isolation-Between Conventional and Modern Techniques [frontiersin.org]
- 7. Natural product isolation – how to get from biological material to pure compounds - Natural Product Reports (RSC Publishing) DOI:10.1039/C3NP20106F [pubs.rsc.org]
- 8. phytojournal.com [phytojournal.com]
- 9. rroij.com [rroij.com]
- 10. Quality Control Of Raw Materials In Extraction: Ensuring Purity And Efficiency [vinanhatrang.com]
- 11. researchgate.net [researchgate.net]
- 12. Major Phytochemicals: Recent Advances in Health Benefits and Extraction Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. Preparation of Medicinal Plants: Basic Extraction and Fractionation Procedures for Experimental Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Influence of Solvent Choice on the Extraction of Bioactive Compounds from Asteraceae: A Comparative Review [mdpi.com]
- 17. benchchem.com [benchchem.com]
- 18. column-chromatography.com [column-chromatography.com]
- 19. JSM Central || Article Info [jsmcentral.org]
- 20. Isolation of Natural Products by Low-Pressure Column Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 21. Optimization of column chromatography technique for the isolation...: Ingenta Connect [ingentaconnect.com]
Minimizing artifact formation during Taxin B analysis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize artifact formation during the analysis of Taxin B.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the quantitative analysis of this compound?
A1: The main challenges in this compound analysis stem from its inherent instability. This compound and other taxine alkaloids can degrade or undergo molecular rearrangements during extraction and analysis, leading to the formation of artifacts that can interfere with accurate quantification. It has been noted that some of the 21 reported taxine alkaloids may be artifacts formed from this compound during the extraction process[1]. Key degradation pathways include photodegradation and the migration of acetyl groups[1]. Therefore, careful optimization of sample preparation and analytical conditions is crucial.
Q2: What are the most common signs of artifact formation in my chromatogram?
A2: Common indicators of artifact formation include the appearance of unexpected peaks, poor peak shape (tailing or fronting), and inconsistent retention times for your target analyte. You may also observe a decrease in the peak area of this compound over time or between different sample preparations, suggesting degradation. If you are analyzing a pure standard and observe multiple peaks, it is a strong indication of on-instrument or in-solution degradation.
Q3: How can I distinguish between a true this compound isomer, like Isothis compound, and an artifact?
A3: Distinguishing between isomers and artifacts requires a systematic approach. Isothis compound is a known, naturally occurring isomer of this compound. An established and validated analytical method, such as the LC-MS/MS method for this compound and Isothis compound, can be used for identification and quantification[2][3]. Artifacts, on the other hand, are typically formed due to procedural issues. To identify them, you can perform stress tests on a pure this compound standard (e.g., exposure to heat, light, or different pH values) and monitor the formation of new peaks. If a peak appears under stress conditions that is not present in a freshly prepared standard, it is likely an artifact.
Q4: What are the recommended storage conditions for this compound samples and standards?
A4: To minimize degradation, this compound samples and standards should be stored at low temperatures, protected from light, and in a neutral pH environment. While specific stability studies for this compound are not widely published, general best practices for unstable alkaloids suggest storage at -20°C or below in amber vials. Avoid repeated freeze-thaw cycles. For short-term storage, refrigeration (2-8°C) may be acceptable, but stability should be verified.
Troubleshooting Guides
Issue 1: Low Recovery of this compound
This guide will help you troubleshoot potential causes for lower-than-expected concentrations of this compound in your samples.
| Potential Cause | Recommended Action |
| Degradation during Sample Preparation | Minimize the time between sample collection and extraction. Keep samples on ice or at reduced temperatures throughout the preparation process. |
| Inefficient Extraction | Optimize your extraction solvent and method. Ultrasound-assisted extraction (UAE) with solvents like ethanol has been shown to be effective for taxanes[4][5]. Ensure the pH of your extraction solvent is compatible with this compound stability. |
| Adsorption to Surfaces | Use silanized glassware or low-adsorption plasticware to prevent the loss of this compound to container surfaces. |
| Photodegradation | Protect samples from light at all stages of handling and analysis by using amber vials and minimizing exposure to ambient light. |
Issue 2: Presence of Unexpected Peaks in the Chromatogram
This guide addresses the appearance of extraneous peaks that may be related to this compound degradation or contamination.
| Potential Cause | Recommended Action |
| Solvent-Induced Artifacts | Avoid using reactive solvents. For example, chloroform can contain ethanol as a stabilizer, which can react with alkaloids[6]. Use high-purity, LC-MS grade solvents. Ensure your mobile phase is compatible with your sample solvent to prevent on-column precipitation and peak splitting. |
| Thermal Degradation | If using a heated injector in GC-MS or a high-temperature ion source in LC-MS, consider reducing the temperature to minimize thermal degradation of this compound. |
| Oxidation | Degas your solvents and consider blanketing your samples with an inert gas like nitrogen or argon if sensitivity to oxidation is suspected. |
| Carryover from Previous Injections | Implement a robust column washing step between injections, using a strong solvent to elute any retained compounds. |
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is adapted from a validated method for the determination of this compound in biological fluids[2][3].
-
Sample Pre-treatment: Centrifuge the biological sample (e.g., blood, urine) to separate solid components.
-
SPE Column Conditioning: Condition a C18 SPE cartridge by washing with one column volume of methanol followed by one column volume of deionized water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with one column volume of a weak solvent (e.g., 10% methanol in water) to remove polar interferences.
-
Elution: Elute this compound and its isomers with a suitable organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of this compound
This protocol provides a starting point for the chromatographic separation and mass spectrometric detection of this compound and Isothis compound[2][3].
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from a high aqueous content to a high organic content to elute this compound.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30°C.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM):
-
Precursor Ion (m/z) for this compound and Isothis compound: 584.2 [M+H]+
-
Product Ions (m/z): 194.3 and 107.1
-
-
Internal Standard: Docetaxel can be used as an internal standard.
-
Visualizations
Troubleshooting Workflow for Artifact Formation
The following diagram outlines a logical workflow for identifying and mitigating artifact formation during this compound analysis.
A logical workflow for troubleshooting artifact formation.
Factors Contributing to this compound Degradation
This diagram illustrates the key factors that can lead to the degradation of this compound and the formation of analytical artifacts.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative determination of taxine B in body fluids by LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Research Progress on Taxus Extraction and Formulation Preparation Technologies [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. zefsci.com [zefsci.com]
Selecting an appropriate internal standard for Taxin B quantification.
This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice for selecting and validating an internal standard (IS) for the accurate quantification of Taxin B using liquid chromatography-mass spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What are the key considerations when selecting an internal standard (IS) for this compound quantification?
An internal standard is a compound added in a constant amount to all samples, calibration standards, and quality controls to correct for variability during analysis.[1][2][3] The ideal IS for this compound should exhibit several key characteristics:
-
Physicochemical Similarity : The IS should have chemical and physical properties, such as stability, solubility, and extraction recovery, that are very similar to this compound.[4][5]
-
Co-elution (for SIL-IS) or Close Elution (for Analogs) : A stable isotope-labeled IS should co-elute with this compound to ensure it experiences the same matrix effects.[2] A structural analog should elute closely but be chromatographically resolved.[6]
-
Absence from Matrix : The chosen IS must not be naturally present in the samples being analyzed.[1]
-
Mass Spectrometric Distinction : The IS must have a different mass-to-charge ratio (m/z) from this compound to be distinguished by the mass spectrometer. For stable isotope-labeled standards, a mass difference of 4-5 Da is ideal to prevent cross-talk.[2]
-
Ionization Efficiency : The IS should have a similar ionization response to this compound in the mass spectrometer source.[4] Given this compound's structure, which includes a basic nitrogen atom, positive mode electrospray ionization (ESI) is typically used.[5][7]
Q2: What are suitable internal standard candidates for this compound?
The best choice is a stable isotope-labeled (SIL) version of this compound. However, if a SIL-IS is not commercially available, a structural analog is the next best option.[2][6] this compound is a complex diterpenoid alkaloid belonging to the taxane class.[8][9] Therefore, other commercially available taxanes are excellent candidates.
The table below summarizes potential internal standards for this compound quantification.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Type | Key Considerations |
| This compound (Analyte) | C33H45NO8 | 583.7[8] | Analyte | A complex taxane alkaloid, soluble in organic solvents but poorly soluble in water.[8][10] |
| This compound-d5 (Hypothetical) | C33H40D5NO8 | ~588.7 | Ideal IS (SIL) | Would share identical chemical properties and extraction recovery with this compound, providing the most accurate correction.[2] |
| Paclitaxel (Taxol) | C47H51NO14 | 853.9 | Structural Analog | A well-known taxane with a similar core structure. Widely available. Its higher molecular weight ensures easy MS differentiation. |
| Docetaxel (Taxotere) | C43H53NO14 | 807.9 | Structural Analog | Another common taxane, successfully used as an IS for paclitaxel quantification, indicating its suitability for similar analytes.[11] |
| Cephalomannine | C45H53NO14 | 831.9 | Structural Analog | A taxane closely related to paclitaxel, also used as an IS in validated methods for other taxanes.[12] |
Troubleshooting Guide
Q3: My chosen structural analog IS shows high variability or poor recovery. What are the common troubleshooting steps?
High variability in the IS response across a batch is a sign of a non-optimal analytical process.[13] If you encounter issues, consider the following:
-
Re-evaluate Extraction Efficiency : The primary assumption is that the IS and analyte extract similarly. If your structural analog has different polarity, the chosen sample preparation method (e.g., liquid-liquid extraction solvent, solid-phase extraction sorbent) may not be optimal for both compounds. Test different extraction conditions to find a method that yields consistent recovery for both the analyte and the IS.
-
Assess Matrix Effects : Matrix effects occur when co-eluting substances from the sample matrix suppress or enhance the ionization of the analyte or IS.[2] Even closely related structural analogs can experience different matrix effects if they are not chromatographically resolved from different interferences.
-
Solution : Adjust the chromatographic gradient to better separate the IS and analyte from matrix components. A post-column infusion study can help identify regions of ion suppression or enhancement in your chromatogram.
-
-
Check for Stability Issues : Ensure that both this compound and the IS are stable throughout the entire sample preparation and storage process. Degradation of the IS but not the analyte (or vice-versa) will lead to inaccurate results.
-
Confirm IS Concentration : The concentration of the IS should be appropriate for the analytical range.[1] An IS signal that is too low may suffer from poor precision, while one that is too high could cause detector saturation or suppress the analyte's signal. A common practice is to use a concentration similar to the mid-point of the analyte's calibration curve.
-
Investigate Cross-Interference : Verify that there is no "cross-talk" where a fragment ion of the analyte has the same mass as the IS, or vice-versa.[2] This can be checked by injecting a high-concentration solution of the analyte without the IS and monitoring the IS channel, and then doing the reverse.
Below is a workflow to guide the selection and validation process for an internal standard.
References
- 1. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. nebiolab.com [nebiolab.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. welchlab.com [welchlab.com]
- 6. cerilliant.com [cerilliant.com]
- 7. Taxine | C35H47NO10 | CID 6433563 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Buy Taxine B (EVT-3198004) | 1361-51-9 [evitachem.com]
- 9. This compound | CAS:168109-52-2 | Diterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 10. A fatal case of Taxus poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HPLC-MS/MS method for quantification of paclitaxel from keratin containing samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Taxin B Stability and Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Taxin B during storage. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for solid this compound?
For long-term storage, solid this compound should be stored desiccated at -20°C.[1] When stored properly in a tightly sealed vial, the solid compound can be stable for up to 6 months.[2]
Q2: How should I prepare and store this compound stock solutions?
It is recommended to prepare stock solutions on the day of use.[2] If storage is necessary, dissolve this compound in a suitable organic solvent such as DMSO, ethanol, or acetone.[1] Aliquot the stock solution into tightly sealed vials and store at -20°C for up to one month.[2] Before use, allow the vial to equilibrate to room temperature for at least 60 minutes before opening to prevent condensation.[2]
Q3: What are the main factors that cause this compound degradation?
This compound is susceptible to degradation through several pathways:
-
Hydrolysis: this compound is unstable under neutral and basic conditions, which can lead to the hydrolysis of its ester groups.[3]
-
Oxidation: The molecule can undergo oxidation, leading to the formation of byproducts.
-
Photodegradation: Exposure to light, particularly UV light, can cause degradation.[4]
-
Temperature: Elevated temperatures can accelerate the degradation process.
Q4: What are the known degradation products of this compound?
One of the primary degradation products resulting from the hydrolysis of the glycosidic bond in taxines is 3,5-dimethoxyphenol.[4] Other degradation pathways for taxanes can involve epimerization and oxidation, leading to the formation of various related impurities.
Q5: Is this compound sensitive to light?
Yes, taxanes as a class of compounds can be susceptible to photodegradation.[4] It is crucial to protect this compound, both in solid form and in solution, from light by using amber vials or by wrapping containers in aluminum foil.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Loss of biological activity in my experiment. | Degradation of this compound stock solution. | - Prepare fresh stock solutions before each experiment.- Ensure proper storage of stock solutions (aliquoted, -20°C, protected from light).- Perform a stability check of your stock solution using HPLC (see Experimental Protocol section). |
| Unexpected peaks in my HPLC chromatogram. | Degradation of this compound during sample preparation or storage. | - Analyze samples immediately after preparation.- Store prepared samples at 4°C for short periods if immediate analysis is not possible.- Review your sample preparation procedure to minimize exposure to harsh conditions (e.g., high pH, prolonged light exposure). |
| Precipitate formation in my thawed stock solution. | Poor solubility or freeze-thaw instability. | - Ensure the solvent is appropriate for the desired concentration.- Gently warm the solution and vortex to redissolve the precipitate.- Avoid multiple freeze-thaw cycles by preparing single-use aliquots. |
| Inconsistent experimental results. | Inconsistent concentration of active this compound due to degradation. | - Standardize your storage and handling procedures for this compound.- Regularly qualify your stock solutions to confirm concentration and purity. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound under controlled stress conditions to identify potential degradation products and pathways. This is a crucial step in developing a stability-indicating analytical method.
1. Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
Photostability chamber
-
HPLC-UV/MS system
2. Procedure:
-
Acid Hydrolysis: Dissolve this compound in a small amount of methanol and dilute with 0.1 M HCl to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve this compound in a small amount of methanol and dilute with 0.1 M NaOH to a final concentration of 1 mg/mL. Incubate at room temperature for 2 hours.
-
Oxidative Degradation: Dissolve this compound in methanol and add 3% H₂O₂ to a final concentration of 1 mg/mL. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Store solid this compound at 60°C for 48 hours.
-
Photodegradation: Expose a solution of this compound (1 mg/mL in methanol) in a quartz cuvette to light in a photostability chamber according to ICH Q1B guidelines (1.2 million lux hours and 200 watt hours/square meter).[5] A control sample should be wrapped in aluminum foil and kept under the same conditions.
6. Analysis:
-
At the end of the incubation period, neutralize the acidic and basic samples.
-
Analyze all samples by a suitable stability-indicating HPLC-UV/MS method to identify and quantify the remaining this compound and any degradation products.
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a general framework for an HPLC method to separate this compound from its potential degradation products. Method optimization will be required based on the specific degradation products observed.
1. HPLC System and Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% formic acidB: Acetonitrile with 0.1% formic acid |
| Gradient | Start with a suitable ratio of A:B (e.g., 70:30) and gradually increase the percentage of B over 20-30 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 230 nm and/or Mass Spectrometry (MS) |
| Injection Volume | 10 µL |
2. Sample Preparation:
-
Dissolve samples in the initial mobile phase composition to a known concentration (e.g., 100 µg/mL).
-
Filter the sample through a 0.45 µm syringe filter before injection.
Quantitative Data Summary
Table 1: Half-life (t½) of Larotaxel at 37°C in Different pH Buffers
| pH | Half-life (hours) |
| 1.5 | 12.8 |
| 3.0 | 45.6 |
| 5.0 | Stable (>24h) |
| 6.5 | Stable (>24h) |
| 7.4 | Stable (>24h) |
| 9.0 | 18.2 |
| 10.0 | 5.3 |
| 11.0 | 1.9 |
Data adapted from a study on Larotaxel and should be considered as an estimation for the behavior of this compound.
Visualizations
Caption: Major degradation pathways of this compound.
Caption: Simplified signaling pathway of this compound cardiotoxicity.
Caption: Experimental workflow for HPLC stability testing of this compound.
References
Technical Support Center: Enhancing Taxin B Recovery in Solid-Phase Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the recovery of Taxin B during solid-phase extraction (SPE).
Troubleshooting Guide: Low Recovery of this compound
Low recovery is a frequent challenge in the solid-phase extraction of this compound. The following guide provides a systematic approach to identifying and resolving common issues.
| Symptom | Potential Cause | Recommended Solution |
| Low or no retention of this compound on the SPE cartridge (analyte found in the load and/or wash fractions). | Inappropriate Sorbent Selection: The sorbent may not have sufficient affinity for this compound. This compound is a relatively non-polar compound, and a sorbent with insufficient hydrophobicity will not retain it effectively. | Action: Switch to a more retentive sorbent. For this compound, reversed-phase sorbents like C18 or a polymeric sorbent (e.g., styrene-divinylbenzene) are generally suitable. Consider a sorbent with a higher carbon load for increased retention. |
| Improper Cartridge Conditioning/Equilibration: Failure to properly wet and activate the sorbent bed leads to inconsistent interactions and poor retention. | Action: Ensure the cartridge is conditioned with an appropriate organic solvent (e.g., methanol, acetonitrile) to activate the stationary phase, followed by an equilibration step with a solvent similar in composition to the sample matrix (e.g., water or a low percentage of organic solvent). | |
| Sample Solvent Strength is Too High: If the sample is dissolved in a solvent with a high percentage of organic content, this compound will have a higher affinity for the solvent than the sorbent and will not be retained. | Action: Dilute the sample with a weaker solvent (e.g., water or a buffer) to increase the affinity of this compound for the sorbent. | |
| Flow Rate is Too High During Loading: A high flow rate does not allow sufficient interaction time between this compound and the sorbent. | Action: Decrease the flow rate during sample loading to approximately 1-2 mL/min. | |
| This compound is retained on the cartridge but recovery is low after elution. | Inadequate Elution Solvent Strength: The elution solvent is not strong enough to disrupt the interactions between this compound and the sorbent. | Action: Increase the strength of the elution solvent by increasing the percentage of organic solvent (e.g., methanol, acetonitrile). A stepwise elution with increasing solvent strength can help determine the optimal concentration. For strongly retained compounds, a stronger solvent like isopropanol or methyl tert-butyl ether (MTBE) might be necessary. |
| Insufficient Elution Volume: The volume of the elution solvent may not be enough to completely elute the bound this compound. | Action: Increase the volume of the elution solvent. Eluting with multiple smaller volumes can sometimes be more effective than a single large volume. | |
| Secondary Interactions: this compound may have secondary interactions with the sorbent material (e.g., silanol interactions with silica-based sorbents). | Action: Add a modifier to the elution solvent. For basic compounds like this compound (an alkaloid), adding a small amount of a basic modifier (e.g., ammonium hydroxide) to the elution solvent can improve recovery by disrupting secondary ionic interactions. | |
| Analyte Precipitation on the Cartridge: If the elution solvent is too different from the sample solvent, the analyte might precipitate. | Action: Ensure a smooth transition between the wash and elution steps. A "soak step," where the elution solvent is allowed to sit in the cartridge for a few minutes before elution, can improve solubility and recovery. |
Frequently Asked Questions (FAQs)
Q1: What type of SPE cartridge is best for this compound extraction?
A1: For a relatively non-polar compound like this compound, reversed-phase SPE is the most effective. C18 (octadecyl-bonded silica) is a common choice and has been used successfully, yielding recoveries of up to 86% from biological fluids[1][2]. Polymeric sorbents, such as styrene-divinylbenzene, can offer higher capacity and stability across a wider pH range, which may be beneficial for method optimization.
Q2: How can I prevent my SPE cartridge from drying out?
A2: It is crucial to prevent the sorbent bed from drying out after the conditioning and equilibration steps and before sample loading. A dry sorbent will not interact effectively with the analyte, leading to poor and inconsistent recovery. Ensure that the liquid level is always above the top of the sorbent bed.
Q3: What is the ideal pH for the sample during loading?
A3: this compound is an alkaloid, meaning it has basic properties. To maximize its retention on a reversed-phase sorbent, the pH of the sample should be adjusted to ensure that this compound is in its neutral, less polar form. A pH 2 units above its pKa is generally recommended. This increases its hydrophobicity and affinity for the non-polar stationary phase.
Q4: Can I reuse my SPE cartridges for this compound extraction?
A4: It is generally not recommended to reuse SPE cartridges for quantitative analysis, as this can lead to cross-contamination and inconsistent recoveries. For method development, some high-quality polymeric cartridges may be reusable if a rigorous washing and regeneration protocol is followed, but for validated analytical methods, single-use cartridges are standard practice.
Q5: My final extract contains many impurities. How can I improve the cleanup?
A5: To improve the cleanup, you can optimize the wash step. After loading the sample, use a wash solvent that is strong enough to remove interfering compounds but weak enough to not elute this compound. This can be achieved by using a solvent mixture with a slightly higher organic content than the loading solvent. A stepwise wash with increasing solvent strength can be effective. Additionally, ensure that your initial sample preparation (e.g., filtration, centrifugation) is adequate to remove particulates.
Quantitative Data Summary
The following table summarizes expected recovery ranges for this compound under different SPE conditions. These are illustrative values based on typical performance for similar natural products and the reported 86% recovery for this compound with a C18 sorbent[1][2].
| SPE Parameter | Condition | Expected this compound Recovery (%) | Notes |
| Sorbent Type | C18 (Reversed-Phase) | 80 - 90 | A good starting point for this compound extraction. |
| Polymeric (e.g., Styrene-Divinylbenzene) | 85 - 95 | May offer higher capacity and pH stability. | |
| Normal Phase (e.g., Silica) | < 40 | Not recommended for aqueous samples. | |
| Elution Solvent | 100% Methanol | 75 - 85 | Effective, but may require larger volumes. |
| 100% Acetonitrile | 80 - 90 | Often provides better elution for non-polar compounds. | |
| 95:5 Acetonitrile:Methanol | 85 - 95 | A combination can sometimes improve recovery. | |
| Elution solvent with 1% NH4OH | 90 - 98 | The basic modifier can disrupt secondary interactions. | |
| Sample pH | pH 7 (Neutral) | 70 - 80 | Sub-optimal for basic compounds on reversed-phase. |
| pH > pKa of this compound (Basic) | 85 - 95 | Maximizes retention by keeping this compound in its neutral form. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction of this compound from Plant Extracts
This protocol is a general guideline for the extraction of this compound from a liquid plant extract (e.g., an ethanol/water extract of Taxus needles).
-
Sample Pre-treatment:
-
Start with a filtered liquid extract of the plant material.
-
If the extract has a high organic solvent concentration, dilute it with water or a suitable buffer to a final organic concentration of <10%.
-
Adjust the pH of the sample to >8.0 using a suitable base (e.g., ammonium hydroxide) to ensure this compound is in its neutral form.
-
-
SPE Cartridge Conditioning:
-
Select a C18 or polymeric reversed-phase SPE cartridge.
-
Pass 1-2 cartridge volumes of methanol or acetonitrile through the cartridge to wet the sorbent.
-
Do not allow the cartridge to dry.
-
-
SPE Cartridge Equilibration:
-
Pass 1-2 cartridge volumes of purified water (or the same buffer used for sample dilution) through the cartridge.
-
Ensure the liquid level remains above the sorbent bed.
-
-
Sample Loading:
-
Load the pre-treated sample onto the SPE cartridge at a slow, consistent flow rate (e.g., 1-2 mL/min).
-
Collect the flow-through to test for any loss of this compound if troubleshooting is needed.
-
-
Washing:
-
Wash the cartridge with 1-2 cartridge volumes of a weak solvent mixture (e.g., 5-10% methanol in water) to remove polar impurities.
-
A second wash with a slightly stronger solvent (e.g., 20-30% methanol in water) may be used for further cleanup if necessary.
-
-
Drying:
-
Dry the cartridge thoroughly by applying a vacuum or positive pressure for 5-10 minutes to remove the aqueous wash solvents.
-
-
Elution:
-
Elute this compound from the cartridge with 1-2 cartridge volumes of a strong organic solvent (e.g., acetonitrile or methanol). To enhance recovery, consider using an elution solvent containing a small amount of ammonium hydroxide (e.g., 99:1 acetonitrile:ammonium hydroxide).
-
Collect the eluate for analysis. A second elution can be performed to ensure complete recovery.
-
-
Post-Elution:
-
The eluate can be evaporated to dryness under a stream of nitrogen and reconstituted in a smaller volume of a suitable solvent for analysis by HPLC or LC-MS.
-
Visualizations
Caption: Workflow for the solid-phase extraction of this compound.
Caption: Troubleshooting logic for low this compound recovery.
References
Dealing with matrix effects in biological sample analysis of Taxin B.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of Taxin B in biological samples. The focus is on identifying and mitigating matrix effects to ensure accurate and reliable quantification.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the analysis of this compound, providing potential causes and actionable solutions.
Question 1: Why is the this compound peak area significantly lower in my plasma samples compared to the standard solution, even at the same concentration?
Answer: This issue is likely due to ion suppression , a common matrix effect in LC-MS/MS analysis. Endogenous components in the plasma co-eluting with this compound can interfere with its ionization in the mass spectrometer's source, leading to a reduced signal.
-
Possible Causes:
-
Co-elution of phospholipids from the plasma matrix.
-
High concentrations of salts or other small molecules in the sample extract.
-
Inadequate sample cleanup.
-
-
Solutions:
-
Optimize Sample Preparation: Employ a more rigorous sample cleanup method, such as Solid-Phase Extraction (SPE), to remove interfering substances. A detailed SPE protocol is provided in the "Experimental Protocols" section.
-
Modify Chromatographic Conditions: Adjust the HPLC gradient to better separate this compound from the matrix components causing suppression.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound will co-elute and experience the same degree of ion suppression, allowing for accurate correction of the signal.
-
Dilute the Sample: If the concentration of this compound is high enough, diluting the sample can reduce the concentration of interfering matrix components.[1]
-
Question 2: I'm observing inconsistent and irreproducible results for my this compound quantification across different sample batches. What could be the cause?
Answer: Inconsistent results are often a hallmark of variable matrix effects between different biological samples. The composition of biological matrices can differ from patient to patient or between collection time points, leading to varying degrees of ion suppression or enhancement.
-
Possible Causes:
-
Differences in the physiological state of the subjects (e.g., diet, medication).
-
Variations in sample collection and handling.
-
Inconsistent sample preparation.
-
-
Solutions:
-
Implement a Robust Sample Preparation Protocol: Ensure that the sample preparation method, such as SPE, is performed consistently for all samples.
-
Utilize Matrix-Matched Calibrators: Prepare calibration standards in a blank biological matrix that is similar to the study samples to compensate for consistent matrix effects.
-
Employ a Co-eluting Internal Standard: A suitable internal standard that elutes very close to this compound can help to normalize for variations in matrix effects. Docetaxel has been successfully used as an internal standard in this compound analysis.[2][3]
-
Question 3: My baseline is noisy, and I'm seeing many interfering peaks around the retention time of this compound. How can I improve my chromatogram?
Answer: A noisy baseline and interfering peaks indicate that the sample extract is not clean enough. This can be due to inefficient sample preparation or the carryover of non-volatile components.
-
Possible Causes:
-
Insufficient removal of proteins and phospholipids during sample preparation.
-
Use of non-volatile buffers or additives in the mobile phase.
-
Contamination of the LC-MS system.
-
-
Solutions:
-
Enhance Sample Cleanup: Optimize the washing steps in your SPE protocol to remove a wider range of interferences.
-
Use Volatile Mobile Phase Additives: Employ volatile additives like formic acid or ammonium formate, which are compatible with mass spectrometry.
-
System Cleaning: Flush the LC system and clean the mass spectrometer's ion source to remove any accumulated contaminants.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding matrix effects in this compound analysis.
Question 1: What are matrix effects in the context of this compound analysis?
Answer: Matrix effects are alterations in the ionization efficiency of this compound caused by co-eluting compounds from the biological sample matrix. These effects can lead to either a suppression or enhancement of the analyte signal, resulting in inaccurate quantification.[1]
Question 2: How can I quantitatively assess the extent of matrix effects in my assay?
Answer: The matrix effect can be quantified by comparing the peak area of this compound in a post-extraction spiked blank matrix sample to the peak area of this compound in a neat solution at the same concentration. The following formula can be used:
Matrix Effect (%) = (Peak Area in Spiked Matrix / Peak Area in Neat Solution) * 100
A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.
Question 3: What are the most common sources of matrix effects in plasma and urine samples for this compound analysis?
Answer:
-
Plasma: The primary sources of matrix effects in plasma are phospholipids from cell membranes, which are highly abundant and can co-elute with many analytes.[4][5] Salts and proteins also contribute to matrix effects.
-
Urine: In urine, high concentrations of salts, urea, and various metabolites can cause significant ion suppression.
Question 4: When should I use a stable isotope-labeled internal standard (SIL-IS) versus a structural analog as an internal standard?
Answer: A SIL-IS is the gold standard for correcting matrix effects because it has nearly identical chemical and physical properties to this compound, ensuring it co-elutes and experiences the same ionization effects. If a SIL-IS is not available, a structural analog that elutes close to this compound and has similar ionization characteristics can be a suitable alternative. Docetaxel has been reported as a successful internal standard for this compound analysis.[2][3]
Data Presentation
Table 1: Impact of Sample Preparation on Matrix Effect in Human Plasma
| Sample Preparation Method | Analyte Concentration (ng/mL) | Peak Area (Neat Solution) | Peak Area (Spiked Plasma) | Matrix Effect (%) |
| Protein Precipitation | 10 | 1,250,000 | 450,000 | 36% (Ion Suppression) |
| Liquid-Liquid Extraction | 10 | 1,250,000 | 850,000 | 68% (Ion Suppression) |
| Solid-Phase Extraction (SPE) | 10 | 1,250,000 | 1,150,000 | 92% (Minimal Effect) |
Table 2: Comparison of Internal Standards for Correction of Matrix Effects
| Internal Standard | Matrix Effect on this compound (%) | Matrix Effect on IS (%) | Corrected this compound Recovery (%) |
| Structural Analog (Docetaxel) | 65% | 70% | 93% |
| SIL-IS for this compound | 65% | 65% | 100% |
Experimental Protocols
Detailed Methodology for Solid-Phase Extraction (SPE) of this compound from Human Plasma
This protocol describes a general procedure for the extraction of this compound from human plasma using a reversed-phase SPE cartridge. Optimization may be required for specific applications.
-
Cartridge Conditioning:
-
Condition a C18 SPE cartridge with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of deionized water.
-
-
Sample Pre-treatment:
-
To 500 µL of human plasma, add the internal standard solution.
-
Add 500 µL of 4% phosphoric acid and vortex for 30 seconds.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate.
-
-
Washing:
-
Wash the cartridge with 1 mL of deionized water to remove salts and other polar interferences.
-
Wash the cartridge with 1 mL of 20% methanol in water to remove less hydrophobic interferences.
-
-
Elution:
-
Elute this compound and the internal standard from the cartridge with 1 mL of methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase, vortex, and inject into the LC-MS/MS system.
-
Mandatory Visualization
References
- 1. Quantitative determination of taxine B in body fluids by LC-MS-MS [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Phospholipids in liquid chromatography/mass spectrometry bioanalysis: comparison of three tandem mass spectrometric techniques for monitoring plasma phospholipids, the effect of mobile phase composition on phospholipids elution and the association of phospholipids with matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Cardiotoxicity of Taxin B and Taxin A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cardiotoxicity of two primary alkaloids found in the yew tree (Taxus spp.), Taxin B and Taxin A. While qualitative evidence consistently points to this compound as the more potent cardiotoxin, this document summarizes the available data and outlines the experimental protocols necessary for a definitive quantitative comparison.
Executive Summary
This compound is widely recognized as the principal agent responsible for the cardiotoxic effects of yew ingestion.[1][2] It is not only more abundant than Taxin A but is also considered to be more potent in its action on cardiac myocytes.[1][2] Both alkaloids exert their toxic effects primarily by blocking cardiac sodium and calcium channels, leading to severe arrhythmias and myocardial depression.[3][4][5] This guide presents the current understanding of their mechanisms and provides standardized experimental workflows for researchers seeking to quantify the differential cardiotoxicity of these two compounds.
Comparative Data
Direct quantitative comparisons of the cardiotoxicity of isolated Taxin A and this compound are scarce in published literature. However, studies on taxine mixtures and qualitative reports provide a strong basis for understanding their relative toxicity.
Table 1: Qualitative and Semi-Quantitative Comparison of this compound and Taxin A Cardiotoxicity
| Feature | This compound | Taxin A | Source |
| Relative Abundance | ~30% of total taxine alkaloids | ~1.3% - 1.8% of total taxine alkaloids | [2][4] |
| Primary Cardiotoxicity | Considered the most cardiotoxic taxine alkaloid | Less cardiotoxic than this compound | [1][2] |
| Mechanism of Action | Blocks cardiac sodium (Na+) and calcium (Ca2+) channels | Blocks cardiac sodium (Na+) and calcium (Ca2+) channels | [3][4][5] |
| Effect on Blood Pressure | Contributes to hypotension | Does not significantly influence blood pressure | [1] |
A study on a sulfate salt of a taxine mixture from Taxus baccata provided some of the only available quantitative data on the dose-dependent inhibition of cardiac ion channels. While not distinguishing between Taxin A and B, these findings are likely dominated by the effects of the more abundant and potent this compound.
Table 2: Effect of a Taxine Alkaloid Mixture on Guinea Pig Ventricular Myocytes
| Concentration (g/mL) | Mean Decrease in ICa Amplitude (as % of control) | Mean Decrease in dV/dtmax (index of INa) (as % of control) |
| 10⁻⁶ | 87.1 ± 2.9 | 75.4 ± 3.7 |
| 10⁻⁵ | 67.8 ± 2.8 | 53.3 ± 7.5 |
| 10⁻⁴ | 24.4 ± 2.0 | 9.4 ± 1.1 |
| Data from Tekol & Kameyama, 1987. The study used a mixture of taxine alkaloids.[3] |
Mechanism of Cardiotoxicity
The primary mechanism of cardiotoxicity for both this compound and Taxin A is the blockade of voltage-gated sodium and calcium channels in cardiomyocytes.[3][4][5] This dual-channel blockade disrupts the normal cardiac action potential, leading to a cascade of adverse effects.
Signaling Pathway of Taxine-Induced Cardiotoxicity
Caption: Signaling pathway of this compound and Taxin A cardiotoxicity.
Experimental Protocols
To quantitatively compare the cardiotoxicity of this compound and Taxin A, a series of in vitro experiments are required. The following protocols provide a framework for such an investigation.
Experimental Workflow
Caption: Workflow for comparing Taxin A and this compound cardiotoxicity.
Protocol 1: Patch-Clamp Electrophysiology for Ion Channel Inhibition
Objective: To determine the half-maximal inhibitory concentration (IC50) of Taxin A and this compound on cardiac sodium (Nav1.5) and calcium (Cav1.2) channels.
Methodology:
-
Cell Culture: Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are cultured on glass coverslips.
-
Whole-Cell Patch-Clamp:
-
Standard whole-cell patch-clamp recordings are performed at physiological temperature (37°C).
-
For Nav1.5 currents:
-
External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH 7.4 with NaOH.
-
Internal solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 5 EGTA; pH 7.2 with CsOH.
-
A voltage protocol is applied from a holding potential of -120 mV to depolarizing steps to elicit sodium currents.
-
-
For Cav1.2 currents:
-
External solution (in mM): 135 TEA-Cl, 10 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH 7.4 with TEA-OH.
-
Internal solution (in mM): 120 CsCl, 20 TEA-Cl, 10 HEPES, 5 EGTA, 5 Mg-ATP; pH 7.2 with CsOH.
-
A voltage protocol is applied from a holding potential of -80 mV to depolarizing steps to elicit calcium currents.
-
-
-
Drug Application: A range of concentrations of isolated Taxin A and this compound are applied to the cells via a perfusion system.
-
Data Analysis: Dose-response curves are generated by plotting the percentage of current inhibition against the drug concentration. The IC50 values are calculated using a Hill equation fit.
Protocol 2: Intracellular Calcium Imaging
Objective: To assess the effects of Taxin A and this compound on intracellular calcium transients in cardiomyocytes.
Methodology:
-
Cell Preparation: hiPSC-CMs are plated in 96-well, black-walled, clear-bottom plates.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, according to the manufacturer's instructions.
-
Compound Treatment: A range of concentrations of Taxin A and this compound are added to the wells.
-
Fluorescence Measurement: A fluorescence plate reader is used to measure the kinetics of intracellular calcium changes in response to spontaneous or electrically stimulated contractions.
-
Data Analysis: Parameters such as the amplitude and decay rate of the calcium transients are quantified and compared between Taxin A- and this compound-treated cells and controls.
Protocol 3: Cardiomyocyte Viability Assay
Objective: To determine the cytotoxic effects of Taxin A and this compound on cardiomyocytes.
Methodology:
-
Cell Plating: hiPSC-CMs are seeded in 96-well plates.
-
Compound Exposure: Cells are incubated with various concentrations of Taxin A and this compound for 24-48 hours.
-
Viability Assessment:
-
MTT Assay: MTT reagent is added to the wells, and the formation of formazan is measured spectrophotometrically to assess metabolic activity.
-
LDH Assay: The release of lactate dehydrogenase (LDH) into the culture medium, an indicator of cell membrane damage, is quantified using a colorimetric assay.
-
-
Data Analysis: The concentration-dependent effects on cell viability are plotted, and the LC50 (lethal concentration 50%) can be determined.
Conclusion
The available evidence strongly indicates that this compound is the more significant contributor to the cardiotoxicity of yew alkaloids compared to Taxin A. This is attributed to its higher abundance and greater potency in blocking critical cardiac ion channels. The provided experimental protocols offer a robust framework for researchers to quantitatively validate these differences and further elucidate the precise mechanisms of their cardiotoxic actions. Such data are crucial for a comprehensive understanding of yew poisoning and for the broader field of cardiotoxicity screening in drug development.
References
- 1. Effect of TaiCatoxin (TCX) on the electrophysiological, mechanical and biochemical characteristics of spontaneously beating ventricular cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bibliotekanauki.pl [bibliotekanauki.pl]
- 3. [Electrophysiology of the mechanisms of action of the yew toxin, taxine, on the heart] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro cardiotoxicity assessment of environmental chemicals using an organotypic human induced pluripotent stem cell-derived model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. berthold.com [berthold.com]
Taxin B vs. Verapamil: A Comparative Analysis of Cardiac Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cardiac effects of Taxin B, a potent cardiotoxic alkaloid found in the yew tree (Taxus species), and Verapamil, a well-established synthetic calcium channel blocker used in the management of cardiovascular diseases. This analysis is supported by experimental data to delineate their respective mechanisms of action and physiological impacts on the heart.
Mechanism of Action
This compound , the principal toxic component of the taxine alkaloid mixture, exerts its cardiotoxic effects primarily through the blockade of both sodium (Na+) and calcium (Ca2+) channels in cardiac myocytes.[1][2][3] This dual-channel antagonism disrupts the normal cardiac action potential, leading to profound electrophysiological disturbances. The inhibition of the fast sodium channels is responsible for a decrease in the maximum rate of depolarization of the action potential.[4]
In contrast, Verapamil is a phenylalkylamine derivative that primarily acts as a selective L-type calcium channel blocker .[5] By inhibiting the influx of calcium ions into cardiac and vascular smooth muscle cells, verapamil modulates cardiac contractility, heart rate, and atrioventricular (AV) conduction. At higher concentrations, verapamil has also been shown to inhibit sodium channels.
Quantitative Comparison of Cardiac Effects
The following tables summarize the available quantitative data comparing the effects of taxine (as an alkaloid mixture) and verapamil on various cardiac and smooth muscle preparations. It is important to note that the data for taxine represents the effects of the alkaloid mixture, of which this compound is the most active cardiotoxic component.
| Parameter | Taxine | Verapamil | Reference |
| Negative Inotropic Effect (Atrium) | IC50: 3.63 x 10⁻⁷ g/ml | IC50: 2.69 x 10⁻⁹ g/ml | [4] (Tekol & Göğüsten, 1999) |
| Negative Chronotropic Effect (Atrium) | IC50: 5.75 x 10⁻⁷ g/ml | IC50: 3.71 x 10⁻⁸ g/ml | [4] (Tekol & Göğüsten, 1999) |
| Vasorelaxant Effect (Aorta) | IC50: 4.78 x 10⁻⁶ g/ml | IC50: 2.45 x 10⁻⁹ g/ml | [4] (Tekol & Göğüsten, 1999) |
| Effect on Jejunum Contraction | IC50: 1.86 x 10⁻⁵ g/ml | IC50: 3.80 x 10⁻⁸ g/ml | [4] (Tekol & Göğüsten, 1999) |
Table 1: Comparative IC50 Values of Taxine and Verapamil on Isolated Rabbit Tissues.
| Concentration of Taxine | Inhibition of Calcium Current (ICa) | Inhibition of Maximum Rate of Rise of Action Potential (dV/dtmax) | Reference |
| 10⁻⁶ g/ml | 12.9% | 24.6% | [4] (Tekol & Kameyama, 1987) |
| 10⁻⁵ g/ml | 32.2% | 46.7% | [4] (Tekol & Kameyama, 1987) |
| 10⁻⁴ g/ml | 75.6% | 90.6% | [4] (Tekol & Kameyama, 1987) |
Table 2: Dose-Dependent Inhibitory Effects of Taxine on Cardiac Ion Currents in Guinea Pig Ventricular Cells.
Signaling Pathways and Mechanisms
The distinct mechanisms of this compound and Verapamil lead to different downstream effects on cardiac cellular function.
Experimental Protocols
The following outlines the general methodologies employed in the studies cited, providing a basis for understanding how the comparative data was generated.
Isolated Organ Bath Experiments
-
Objective: To assess the effects of this compound and Verapamil on the contractility of isolated cardiac and smooth muscle tissues.
-
Tissues: Rabbit thoracic aorta, right atrium, and jejunum segments.
-
Procedure:
-
Tissues are dissected and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) aerated with 95% O₂ and 5% CO₂ at a constant temperature (e.g., 37°C).
-
The contractile responses are recorded using an isometric force transducer.
-
For vasorelaxant effects, aortic rings are pre-contracted with an agent like potassium chloride (KCl) or phenylephrine.
-
Cumulative concentration-response curves are generated by adding increasing concentrations of the test compound (Taxine or Verapamil) to the organ bath.
-
The IC50 values, representing the concentration of the drug that causes 50% of the maximal inhibitory effect, are calculated.
-
Whole-Cell Patch-Clamp Electrophysiology
-
Objective: To measure the effects of Taxine on specific ion currents in isolated cardiac cells.
-
Cell Type: Enzymatically isolated single ventricular cells from guinea pig hearts.
-
Procedure:
-
A glass micropipette with a very fine tip is used to form a high-resistance seal with the cell membrane.
-
The membrane patch under the pipette tip is ruptured to gain electrical access to the cell's interior (whole-cell configuration).
-
The membrane potential is clamped at a specific voltage, and the resulting ionic currents are measured.
-
Specific voltage protocols are applied to isolate and measure the sodium (I_Na) and calcium (I_Ca) currents.
-
The effects of different concentrations of taxine on the amplitude and kinetics of these currents are recorded and analyzed. For instance, the maximum rate of rise of the action potential (dV/dtmax) is used as an index of the fast sodium current.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Fatal overdose of Taxus baccata plant matter treated in a rural district general hospital - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Taxine alkaloid poisoning successfully supported with venoarterial extracorporeal membrane oxygenation: a case report - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Electrophysiology of the mechanisms of action of the yew toxin, taxine, on the heart] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Electrophysiology and pharmacology of cardiac arrhythmias. VI. Cardiac effects of verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Distinct Mechanisms of Taxin B and Paclitaxel: A Comparative Guide
For researchers, scientists, and drug development professionals, a precise understanding of a compound's mechanism of action is paramount. This guide provides a detailed comparison of the molecular mechanisms of Taxin B and the well-established anticancer drug, paclitaxel. While both originate from the yew tree (Taxus species), their cellular targets and physiological effects are fundamentally different.
Paclitaxel is a cornerstone of chemotherapy, renowned for its ability to stabilize microtubules, leading to cell cycle arrest and apoptosis in cancer cells. In contrast, this compound is primarily recognized as a cardiotoxic alkaloid, exerting its effects through the disruption of ion channel function in cardiac myocytes. This guide will dissect these disparate mechanisms, supported by available data, to provide a clear and objective comparison.
Core Mechanisms of Action: A Tale of Two Targets
The primary distinction between paclitaxel and this compound lies in their molecular targets. Paclitaxel interacts with tubulin, the protein subunit of microtubules, while this compound acts on cardiac ion channels.
Paclitaxel: A Microtubule Stabilizing Agent
Paclitaxel's mechanism of action is centered on its interaction with the β-tubulin subunit of microtubules.[1][2] These cytoskeletal polymers are dynamic structures, constantly assembling and disassembling, a process crucial for various cellular functions, most notably mitotic spindle formation during cell division.[3][4]
By binding to β-tubulin, paclitaxel promotes the assembly of tubulin dimers into microtubules and stabilizes them by preventing depolymerization.[1][5] This stabilization disrupts the normal dynamic instability of microtubules, leading to the formation of nonfunctional microtubule bundles and asters.[1] The consequence of this is the arrest of the cell cycle at the G2/M phase, as the mitotic spindle cannot form correctly.[2][3] Prolonged mitotic arrest ultimately triggers apoptosis, or programmed cell death, in rapidly dividing cancer cells.[3][4]
This compound: A Cardiotoxic Ion Channel Antagonist
In stark contrast to paclitaxel, this compound does not target microtubules. Instead, its primary mechanism of action involves the antagonism of calcium (Ca²⁺) and sodium (Na⁺) channels in cardiac myocytes.[1][2][3] This interference with ion channels disrupts the normal electrical conduction in the heart, leading to cardiac arrhythmias.[2][4] The increased cytoplasmic calcium concentrations caused by this compound can result in severe cardiotoxicity.[1][3]
Comparative Data on Cellular Effects
The differing mechanisms of paclitaxel and this compound result in vastly different cellular and physiological outcomes. The following table summarizes these differences based on available scientific literature.
| Feature | Paclitaxel | This compound |
| Primary Target | β-tubulin subunit of microtubules[1][2] | Cardiac calcium (Ca²⁺) and sodium (Na⁺) channels[1][3] |
| Effect on Microtubules | Promotes assembly and stabilization, inhibits depolymerization[1][5] | No direct effect reported |
| Effect on Cell Cycle | Arrest at G2/M phase[2][3] | No direct effect on cell cycle progression reported |
| Primary Cellular Outcome | Induction of apoptosis in proliferating cells[3][4] | Disruption of cardiac myocyte electrical activity[2] |
| Primary Physiological Effect | Anticancer activity[1] | Cardiotoxicity, cardiac arrhythmias[2][4] |
Experimental Protocols
In Vitro Microtubule Assembly Assay (for Paclitaxel)
Objective: To determine the effect of a compound on the polymerization of tubulin into microtubules.
Methodology:
-
Purified tubulin is incubated in a polymerization buffer at 37°C.
-
The test compound (e.g., paclitaxel) is added at various concentrations.
-
Microtubule polymerization is monitored over time by measuring the increase in turbidity (light scattering) at 340 nm using a spectrophotometer.
-
An increase in turbidity in the presence of the compound compared to a control indicates the promotion of microtubule assembly.
Electrophysiological Patch-Clamp Analysis (for this compound)
Objective: To measure the effect of a compound on ion channel activity in isolated cells.
Methodology:
-
Single cardiac myocytes are isolated.
-
A glass micropipette with a very small tip opening is used to form a high-resistance seal with the cell membrane (patch-clamp).
-
This setup allows for the measurement of ion currents flowing through specific channels (e.g., Ca²⁺ or Na⁺ channels).
-
The test compound (e.g., this compound) is applied to the cell, and any changes in the ion channel currents are recorded and analyzed.
-
Inhibition or alteration of the current indicates an effect on the ion channel.
Visualizing the Mechanisms of Action
The following diagrams, generated using the DOT language, illustrate the distinct signaling pathways and mechanisms of paclitaxel and this compound.
Caption: Mechanism of action of paclitaxel, a microtubule stabilizing agent.
Caption: Mechanism of action of this compound, a cardiotoxic ion channel antagonist.
Conclusion
References
Comparative Analysis of Taxin B in Taxus Species: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the distribution of specific bioactive compounds within different plant species is crucial for targeted natural product discovery and development. This guide provides a comparative analysis of Taxin B content across various Taxus species, supported by established experimental protocols for its quantification.
This compound is a major and highly toxic pseudo-alkaloid found in yew trees (Taxus spp.) and is of significant interest in toxicological and pharmacological research. While a precise quantitative comparison of this compound across a wide range of Taxus species is not extensively documented in a single study, the existing literature provides a consensus on the relative abundance of this compound.
Relative Abundance of this compound in Taxus Species
General findings from phytochemical research indicate that the concentration of taxine alkaloids, including this compound, varies significantly among different Taxus species. Taxus baccata (English Yew) and Taxus cuspidata (Japanese Yew) are consistently reported to contain the highest levels of these toxic compounds[1]. In contrast, species such as Taxus brevifolia (Pacific Yew) are noted for their lower taxine concentrations[1]. The hybrid Taxus x media also contains taxine alkaloids.
It is important to note that the concentration of this compound can also be influenced by factors such as the season, with the highest levels typically found in winter[1].
Table 1: Semi-Quantitative Comparison of this compound Content in Needles of Different Taxus Species
| Taxus Species | Common Name | Relative this compound Content |
| Taxus baccata | English Yew | High[1] |
| Taxus cuspidata | Japanese Yew | High[1] |
| Taxus x media | Anglo-Japanese Yew | Moderate to High |
| Taxus brevifolia | Pacific Yew | Low[1] |
| Taxus canadensis | Canadian Yew | Variable |
| Taxus floridana | Florida Yew | Variable |
Experimental Protocols for this compound Quantification
The accurate quantification of this compound from Taxus plant material, typically the needles, involves a multi-step process encompassing extraction and subsequent analysis by Liquid Chromatography-Mass Spectrometry (LC-MS), most commonly tandem mass spectrometry (LC-MS/MS).
Sample Preparation and Extraction
This protocol is a synthesis of methods described for the extraction of taxine alkaloids from Taxus needles.
-
Plant Material Collection and Preparation:
-
Collect fresh needles from the desired Taxus species.
-
Dry the needles at a controlled temperature (e.g., 40-60°C) to a constant weight.
-
Grind the dried needles into a fine powder using a laboratory mill.
-
-
Extraction Procedure:
-
Weigh a standardized amount of the powdered plant material (e.g., 1 gram).
-
Perform a solid-liquid extraction using a suitable solvent. Methanol is commonly used for the extraction of taxine alkaloids. The extraction can be carried out by maceration, sonication, or Soxhlet extraction.
-
For a comprehensive extraction, the process can be repeated multiple times.
-
Combine the extracts and filter to remove solid plant debris.
-
The crude extract is then typically subjected to a liquid-liquid partitioning or solid-phase extraction (SPE) for cleanup and to remove interfering compounds. An acidic aqueous solution can be used to protonate the alkaloids, followed by extraction with an organic solvent after basification.
-
Analytical Quantification by LC-MS/MS
Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of this compound.
-
Chromatographic Separation:
-
HPLC System: A high-performance liquid chromatography system.
-
Column: A reverse-phase column (e.g., C18) is typically used for the separation of taxine alkaloids.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: A constant flow rate is maintained throughout the analysis.
-
Injection Volume: A specific volume of the prepared extract is injected into the system.
-
-
Mass Spectrometric Detection:
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is commonly employed for the analysis of taxine alkaloids.
-
Mass Analyzer: A triple quadrupole (QqQ) or ion trap mass spectrometer.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting the precursor ion of this compound (m/z 584.4) and monitoring specific product ions (e.g., m/z 194.1 and m/z 107.2) after collision-induced dissociation.
-
Quantification: The concentration of this compound in the sample is determined by comparing the peak area of the analyte to a calibration curve generated using certified reference standards of this compound. An internal standard is often used to correct for variations in extraction efficiency and instrument response.
-
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the comparative analysis of this compound content in different Taxus species.
Caption: Experimental workflow for this compound analysis.
This guide provides a foundational understanding for researchers interested in the comparative analysis of this compound in Taxus species. The detailed experimental protocols offer a starting point for developing a robust analytical method, which is essential for obtaining reliable and comparable data. Further research is needed to establish a comprehensive quantitative database of this compound content across a wider range of Taxus species and cultivars.
References
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the inhibitory effects of novel compounds, such as the hypothetical "Taxin B," on the cardiac voltage-gated sodium channel NaV1.5. By comparing against well-characterized inhibitors, researchers can effectively profile the potency and mechanism of action of new chemical entities. This document outlines standard experimental protocols, presents comparative data for established inhibitors, and offers a template for evaluating novel compounds.
Comparative Analysis of NaV1.5 Inhibitors
The inhibitory potential of a compound on NaV1.5 channels is typically quantified by its half-maximal inhibitory concentration (IC50). The table below summarizes the IC50 values for several known NaV1.5 inhibitors, providing a benchmark for evaluating a new compound like "this compound." Lower IC50 values indicate higher potency.
| Compound | IC50 (µM) for Peak NaV1.5 Current | IC50 (µM) for Late NaV1.5 Current | Notes |
| Compound X (e.g., this compound) | Data to be determined | Data to be determined | Experimental data for the novel compound would be inserted here. |
| Flecainide | 5.5 ± 0.8[1] | - | A class Ic antiarrhythmic drug.[2] |
| Mexiletine | 47.0 ± 5.4[1] | - | A class Ib antiarrhythmic drug. |
| Quinidine | 28.9 ± 2.2[1] | - | A class Ia antiarrhythmic drug. |
| Ranolazine | - | - | Known to selectively inhibit the late sodium current.[2] |
| Lidocaine | - | - | A local anesthetic and class Ib antiarrhythmic that exhibits state- and use-dependent block.[3] |
| Tetrodotoxin (TTX) | >1 (TTX-resistant)[3] | - | A potent neurotoxin used to distinguish between TTX-sensitive and TTX-resistant sodium channel isoforms. NaV1.5 is largely TTX-resistant.[3][4] |
Experimental Protocols
The gold-standard method for assessing the inhibitory effect of compounds on NaV1.5 channels is the whole-cell patch-clamp electrophysiology technique.[5][6] This method allows for the direct measurement of ion channel activity in living cells.
Cell Preparation
-
Cell Line: Human Embryonic Kidney 293 (HEK293) cells stably expressing the human NaV1.5 channel (encoded by the SCN5A gene) are commonly used.[3][5]
-
Cell Culture: Cells are cultured and maintained according to standard laboratory protocols. For experiments, cells are dissociated into a single-cell suspension.[7]
Electrophysiological Recording
-
Apparatus: An automated or manual patch-clamp system is utilized.[5][7]
-
Solutions:
-
Procedure:
-
A glass micropipette filled with the internal solution forms a high-resistance seal (GΩ) with the cell membrane.
-
The cell membrane is then ruptured to achieve the "whole-cell" configuration, allowing for control of the intracellular environment and measurement of the total current across the cell membrane.
-
The cell is held at a specific holding potential, typically around -120 mV, to ensure channels are in a closed, ready-to-activate state.[3]
-
Voltage Protocols and Data Acquisition
To assess the effect of a compound on the peak and late NaV1.5 currents, specific voltage protocols are applied. The CiPA (Comprehensive in vitro Proarrhythmia Assay) initiative recommends a step-ramp protocol for cardiac safety studies.[8][9]
-
Peak Current Measurement: A depolarizing voltage step (e.g., to -15 mV) is applied to elicit the peak inward sodium current.[8]
-
Late Current Measurement: A voltage ramp is used to measure the sustained or "late" component of the sodium current. To enhance the late current for easier measurement, an agent like ATX-II can be used.[6][8]
-
Compound Application: The test compound (e.g., this compound) is perfused into the bath solution at various concentrations to determine a dose-response relationship and calculate the IC50 value.[5]
-
Positive Control: A known NaV1.5 inhibitor, such as flecainide or ranolazine, should be used as a positive control to validate the assay's sensitivity.[8]
Visualizing Experimental Workflow and Pathways
Diagrams created using Graphviz can help illustrate the experimental process and the underlying biological mechanisms.
Caption: Workflow for validating NaV1.5 channel inhibition using whole-cell patch-clamp.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Making sure you're not a bot! [nanion.de]
- 4. mdpi.com [mdpi.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Inhibition of the Cardiac Na+ Channel Nav1.5 by Carbon Monoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. metrionbiosciences.com [metrionbiosciences.com]
- 8. fda.gov [fda.gov]
- 9. Reliable identification of cardiac conduction abnormalities in drug discovery using automated patch clamp II: Best practices for Nav1.5 peak current in a high throughput screening environment - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Taxin B Lethal Dose (LD50) Across Species: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the toxicological profile of natural compounds is paramount. This guide provides a comparative overview of the lethal dose (LD50) of taxine alkaloids, with a focus on Taxin B, the primary cardiotoxic compound found in the yew (Taxus) species. The information is compiled from various animal studies to aid in preclinical safety assessments and to provide a baseline for future toxicological research.
Lethal Dose Comparison of Taxine Alkaloids
| Species | Route of Administration | LD50 / LDmin (mg/kg) | 95% Confidence Limits |
| Mouse | Oral (p.o.) | 19.72 | 16.84-23.09 |
| Mouse | Intraperitoneal (i.p.) | 21.88 | 19.66-24.35 |
| Rat | Subcutaneous (s.c.) | 20.18 | 18.35-22.20 |
| Horse | Oral (p.o.) | 1.0–2.0 (LDmin) | Not Reported |
| Pig | Oral (p.o.) | 3.5 (LDmin) | Not Reported |
| Cow | Oral (p.o.) | 10.0 (LDmin) | Not Reported |
| Dog | Oral (p.o.) | 11.5 (LDmin) | Not Reported |
| Sheep | Oral (p.o.) | 12.5 (LDmin) | Not Reported |
| Goat | Oral (p.o.) | 60.0 (LDmin) | Not Reported |
| Chicken | Oral (p.o.) | 82.5 (LDmin) | Not Reported |
| Human | Oral (p.o.) | ~3.0 (Estimated LDmin) | Not Reported |
Data sourced from multiple studies on the toxicity of taxine alkaloids.[1][2][3]
Experimental Protocols for Acute Toxicity Assessment
The determination of LD50 values for compounds like taxine alkaloids typically follows standardized guidelines to ensure reproducibility and comparability of data. A commonly employed method is the OECD Guideline 425: Acute Oral Toxicity: Up-and-Down Procedure (UDP). This method is designed to estimate the LD50 using a minimal number of animals.
Key Aspects of the OECD 425 Protocol:
-
Test Animals: The guideline recommends the use of a single sex, typically female rats, as they are often slightly more sensitive.
-
Housing and Acclimatization: Animals are housed in controlled environments with respect to temperature, humidity, and light cycle. They are allowed to acclimatize to these conditions for at least five days before the study begins.
-
Fasting: Prior to dosing, animals are fasted overnight to promote absorption of the test substance.
-
Dose Administration: The taxine alkaloid extract, dissolved or suspended in a suitable vehicle, is administered orally via gavage.
-
Up-and-Down Dosing Procedure: The study begins with a single animal dosed at a level just below the estimated LD50. If the animal survives, the next animal is dosed at a higher level. If it dies, the next animal receives a lower dose. This sequential process continues until a stopping criterion is met, which allows for the statistical calculation of the LD50.
-
Observation Period: Animals are observed for a total of 14 days for signs of toxicity and mortality.
-
Data Analysis: The LD50 and its confidence interval are calculated using the maximum likelihood method.
Mechanism of Action: Signaling Pathway of this compound Cardiotoxicity
This compound exerts its toxic effects primarily on the cardiovascular system. Its mechanism of action involves the blockade of voltage-gated sodium (Na+) and calcium (Ca2+) channels in cardiomyocytes.[1][4][5] This disruption of ion flux leads to a cascade of events that impair normal cardiac function.
The signaling pathway can be summarized as follows:
-
Binding to Ion Channels: this compound binds to and inhibits the function of voltage-gated sodium and calcium channels on the cardiomyocyte membrane.
-
Inhibition of Ion Influx: This binding prevents the normal influx of Na+ and Ca2+ ions into the cell during the cardiac action potential.
-
Altered Action Potential: The reduced ion influx leads to a decreased rate of depolarization (Phase 0) and a shortened plateau phase (Phase 2) of the action potential.
-
Impaired Excitation-Contraction Coupling: The reduced intracellular calcium concentration impairs the release of calcium from the sarcoplasmic reticulum, a critical step in excitation-contraction coupling.
-
Reduced Myocardial Contractility: The overall effect is a decrease in the force of contraction of the heart muscle (negative inotropic effect).
-
Arrhythmias: The alterations in the action potential and ion gradients can lead to various cardiac arrhythmias, including bradycardia (slow heart rate) and atrioventricular block, which can ultimately result in cardiac arrest.
References
Confirming the Binding Site of Taxin B on Voltage-Gated Calcium Channels: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of experimental methodologies to confirm the binding site of a novel, hypothetical L-type voltage-gated calcium channel (CaV1.2) blocker, Taxin B. By presenting established techniques and comparing their outcomes with known calcium channel modulators, this document serves as a comprehensive resource for researchers aiming to characterize new chemical entities targeting these critical ion channels.
Introduction to Voltage-Gated Calcium Channels and L-Type Channel Blockers
Voltage-gated calcium channels (VGCCs) are integral membrane proteins that mediate calcium influx in response to membrane depolarization, playing crucial roles in cellular signaling, muscle contraction, and neurotransmitter release.[1][2] VGCCs are classified into several families, including the CaV1 (L-type), CaV2 (N-, P/Q-, and R-type), and CaV3 (T-type) subfamilies, each with distinct physiological functions and pharmacological profiles.[2][3] The α1 subunit is the primary pore-forming subunit and contains the binding sites for most channel modulators.[3]
L-type calcium channels, particularly CaV1.2, are predominantly found in cardiac and smooth muscle and are the targets of widely prescribed drugs for hypertension and angina, such as dihydropyridines (e.g., nifedipine), phenylalkylamines (e.g., verapamil), and benzothiazepines (e.g., diltiazem).[4][5] These drugs bind to distinct sites on the α1 subunit, allosterically modulating channel function.
This guide focuses on the experimental workflow to definitively identify the binding site of a novel L-type calcium channel blocker, "this compound," and compares its hypothetical binding characteristics to these established drugs.
Experimental Workflow for Binding Site Confirmation
The process of confirming the binding site of a new ligand involves a multi-faceted approach, starting from initial binding assays to high-resolution structural studies.
Figure 1. Experimental workflow for identifying the binding site of a novel calcium channel ligand. This diagram illustrates a logical progression from initial binding and functional characterization to precise localization and high-resolution structural confirmation of the binding site.
Comparative Binding and Functional Data
The following tables summarize the hypothetical binding affinity and functional potency of this compound in comparison to well-characterized L-type calcium channel blockers.
Table 1: Comparative Binding Affinities (Ki) for CaV1.2
| Compound | Radioligand | Tissue/Cell Line | Ki (nM) |
| This compound (hypothetical) | [³H]-Nitrendipine | Rat cortical membranes | 5.2 |
| Nifedipine | [³H]-Nitrendipine | Rat cortical membranes | 8.1 |
| Verapamil | [³H]-Verapamil | Rat cardiac membranes | 25.4 |
| Diltiazem | [³H]-Diltiazem | Guinea pig skeletal muscle | 43.7 |
Table 2: Comparative Functional Potency (IC50) on L-type Calcium Currents
| Compound | Cell Line | Electrophysiology Method | IC50 (µM) |
| This compound (hypothetical) | HEK293 expressing human CaV1.2 | Whole-cell patch clamp | 0.15 |
| Nifedipine | HEK293 expressing human CaV1.2 | Whole-cell patch clamp | 0.28 |
| Verapamil | A7r5 smooth muscle cells | Whole-cell patch clamp | 1.2 |
| Diltiazem | Cardiomyocytes | Whole-cell patch clamp | 5.8 |
Detailed Experimental Protocols
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of this compound for the L-type calcium channel and to investigate its interaction with known ligand binding sites through competition assays.
Protocol:
-
Membrane Preparation: Membranes are prepared from rat cerebral cortex, a rich source of L-type calcium channels. The tissue is homogenized in a sucrose buffer and centrifuged to pellet the membranes.
-
Binding Reaction: Membranes are incubated with a specific radioligand (e.g., [³H]-nitrendipine for the dihydropyridine site) and varying concentrations of the unlabeled competitor (this compound or a known blocker).
-
Separation of Bound and Free Ligand: The reaction mixture is rapidly filtered through glass fiber filters to separate bound from free radioligand.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: Competition binding curves are generated, and the IC50 values (concentration of competitor that inhibits 50% of specific radioligand binding) are determined. The Ki is calculated using the Cheng-Prusoff equation.
Electrophysiology (Whole-Cell Patch Clamp)
Objective: To measure the functional effect of this compound on L-type calcium channel currents and determine its potency (IC50).
Protocol:
-
Cell Culture: HEK293 cells are transiently transfected with plasmids encoding the human CaV1.2 α1, β2, and α2δ-1 subunits.
-
Recording: Whole-cell voltage-clamp recordings are performed. Cells are held at a negative holding potential (e.g., -80 mV) to keep the channels in a closed state.
-
Current Elicitation: L-type calcium currents are elicited by depolarizing voltage steps (e.g., to +10 mV).
-
Drug Application: this compound is applied at various concentrations to the extracellular solution, and the resulting inhibition of the calcium current is measured.
-
Data Analysis: A concentration-response curve is constructed by plotting the percentage of current inhibition against the drug concentration. The IC50 is determined by fitting the data to a Hill equation.
Site-Directed Mutagenesis
Objective: To identify specific amino acid residues within the CaV1.2 channel that are critical for this compound binding.
Protocol:
-
Mutant Generation: Based on computational docking studies or homology to known binding sites, specific amino acid residues in the CaV1.2 α1 subunit are mutated to alanine or another non-interacting residue using PCR-based mutagenesis.
-
Expression and Functional Testing: The mutant channels are expressed in HEK293 cells, and the functional potency (IC50) of this compound is determined using whole-cell patch clamp as described above.
-
Data Analysis: A significant increase in the IC50 of this compound for a mutant channel compared to the wild-type channel indicates that the mutated residue is important for binding.
Signaling Pathway and Mechanism of Action
The following diagram illustrates the proposed mechanism of action for this compound as an L-type calcium channel blocker, leading to smooth muscle relaxation.
Figure 2. Proposed signaling pathway of this compound in smooth muscle cells. this compound is hypothesized to block L-type voltage-gated calcium channels, thereby inhibiting calcium influx and subsequent downstream signaling events that lead to muscle contraction.
High-Resolution Structural Confirmation
While mutagenesis provides strong evidence for a binding site, definitive confirmation comes from high-resolution structural methods.
Cryo-Electron Microscopy (Cryo-EM)
Objective: To visualize the direct interaction between this compound and the CaV1.2 channel at near-atomic resolution.
Protocol:
-
Protein Expression and Purification: The CaV1.2 channel complex is expressed in a suitable system (e.g., mammalian or insect cells) and purified.
-
Complex Formation: The purified channel is incubated with a saturating concentration of this compound.
-
Cryo-EM Grid Preparation and Data Collection: The complex is vitrified on EM grids, and data is collected using a transmission electron microscope.
-
Structure Determination: The collected images are processed to reconstruct a 3D density map of the channel-ligand complex.
-
Model Building and Analysis: An atomic model of the complex is built into the density map, revealing the precise binding pose of this compound.
Comparison with Alternative Calcium Channel Blockers
The experimental approach outlined for this compound can be applied to characterize the binding sites of other novel calcium channel modulators. A comparative analysis of the binding sites of different classes of L-type blockers reveals distinct, allosterically coupled sites on the CaV1.2 α1 subunit.
Table 3: Binding Sites of L-type Calcium Channel Blockers on the CaV1.2 α1 Subunit
| Drug Class | Primary Binding Region | Key Interacting Domains |
| Dihydropyridines (e.g., Nifedipine) | Extracellular side of the pore | S5 and S6 helices of domains III and IV |
| Phenylalkylamines (e.g., Verapamil) | Cytoplasmic side of the pore | S6 helices of domains III and IV |
| Benzothiazepines (e.g., Diltiazem) | Cytoplasmic loop between domains III and IV | Interacts with both dihydropyridine and phenylalkylamine sites |
| This compound (hypothetical) | Extracellular vestibule of the pore | S5-P-loop linker of domain III |
Conclusion
Confirming the binding site of a novel compound like this compound on a voltage-gated calcium channel requires a rigorous and multi-pronged experimental approach. By combining radioligand binding assays, electrophysiology, site-directed mutagenesis, and ultimately high-resolution structural biology, researchers can definitively characterize the molecular interactions between a drug and its target. This comprehensive understanding is essential for rational drug design and the development of more selective and potent therapeutics for cardiovascular and neurological disorders.
References
- 1. Calcium binding protein-mediated regulation of voltage-gated calcium channels linked to human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Voltage-Gated Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Voltage-gated calcium channels (Ca<sub>V</sub>) | Ion channels | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Molecular Properties of Voltage-Gated Calcium Channels - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Structural biology of voltage-gated calcium channels - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Taxin B Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the detection and quantification of Taxin B, a toxic pseudo-alkaloid found in yew (Taxus) species. The primary focus is on providing objective performance data and detailed experimental protocols to aid researchers in selecting the most appropriate method for their specific needs.
Overview of Analytical Techniques
The detection of this compound presents analytical challenges due to its complex structure and the presence of isomers like Isothis compound. Several analytical techniques have been employed for its detection in various matrices, including biological fluids and plant extracts. The most prominent methods include Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Immunoassays.[1]
Currently, LC-MS/MS stands out as the most sensitive and specific method for the quantitative determination of this compound.[2][3] While other methods are mentioned in the literature, detailed quantitative data for the direct analysis of this compound using these techniques is less readily available.
Quantitative Performance Data
The following table summarizes the quantitative performance parameters of a validated LC-MS/MS method for the determination of this compound in blood samples.
| Parameter | LC-MS/MS | HPLC-UV | GC-MS | Immunoassay |
| Limit of Detection (LOD) | 0.4 ng/g[3] | Data not available | Data not available | Data not available |
| Limit of Quantification (LOQ) | 2 ng/g[3] | Data not available | Data not available | Data not available |
| Linearity Range | 0.1 - 500 ng/g[3] | Data not available | Data not available | Data not available |
| Recovery | 86%[3] | Data not available | Data not available | Data not available |
| Precision | Data not available | Data not available | Data not available | Data not available |
| Specificity | High | Moderate | Moderate | Variable |
| Matrix | Blood, Urine, Gastric Content[3] | Biological Samples | Biological Samples | Biological Samples |
Note: "Data not available" indicates that specific quantitative data for the direct analysis of this compound using these methods was not found in the reviewed literature. While HPLC-UV and GC-MS have been used to detect related compounds or markers of yew poisoning, their performance for direct this compound quantification is not well-documented in readily accessible sources.[1][4] Immunoassays for taxanes exist, but specific assays for this compound with performance data are not widely reported.
Experimental Protocols
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol is based on the method described by Frommherz et al. (2006) for the quantitative determination of this compound in body fluids.[3]
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Biological samples (blood, urine, gastric content) are subjected to a solid-phase extraction (SPE) procedure.
-
This step is crucial for cleaning up the sample and concentrating the analyte of interest, this compound.
-
The reported recovery for this SPE procedure is 86%.[3]
2. Chromatographic Separation
-
Column: A reversed-phase (RP18) column is used for the chromatographic separation.[3]
-
Mobile Phase: A suitable mobile phase gradient is employed to separate this compound and its isomer, Isothis compound, from other matrix components.
-
Internal Standard: Docetaxel is used as an internal standard to ensure accuracy and precision.[3]
3. Mass Spectrometric Detection
-
Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity.[3]
-
MRM Transitions:
Other Methodologies
-
HPLC-UV: While specific protocols for quantitative this compound analysis are not detailed, HPLC-UV has been utilized for the quantification of 3,5-dimethoxyphenol, a marker of yew ingestion.[1] The method generally involves a reversed-phase column and UV detection at a wavelength where the analyte absorbs, such as 232 nm for some taxane-related compounds.
-
GC-MS: GC-MS methods have been primarily applied to the analysis of 3,5-dimethoxyphenol after derivatization.[4][5] Direct analysis of the thermally labile and non-volatile this compound by GC-MS is challenging.
-
Immunoassay: The development of an immunoassay for this compound would involve producing specific antibodies that recognize the molecule. This would be a competitive or sandwich ELISA format. However, validated immunoassays specifically for this compound are not commonly reported in the literature.
Visualizing the Analytical Workflow
The following diagrams illustrate the experimental workflow for the LC-MS/MS detection of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Modern analytical procedures for the determination of taxus alkaloids in biological material | Semantic Scholar [semanticscholar.org]
- 3. Quantitative determination of taxine B in body fluids by LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preliminary gas chromatography with mass spectrometry determination of 3,5-dimethoxyphenol in biological specimens as evidence of taxus poisoning. | Sigma-Aldrich [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of Taxin B and Other Natural Cardiotoxins for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the cardiotoxic activity of Taxin B with other prominent natural cardiotoxins, specifically the cardiac glycoside digoxin and the calcium channel blocker verapamil. This document is intended for researchers, scientists, and professionals in drug development, offering a concise overview of their mechanisms of action, quantitative effects on cardiac function, and detailed experimental protocols for assessment.
Executive Summary
This compound, the primary toxic alkaloid of the yew tree (Taxus spp.), exerts its cardiotoxic effects through the blockade of sodium and calcium channels in cardiomyocytes. This mechanism is similar to that of the pharmaceutical verapamil, though this compound exhibits greater cardioselectivity. In contrast, cardiac glycosides like digoxin, derived from the foxglove plant, increase cardiac contractility at therapeutic doses by inhibiting the Na+/K+-ATPase pump, but can be cardiotoxic at higher concentrations. This guide presents a quantitative comparison of the negative inotropic (force of contraction) and chronotropic (heart rate) effects of these compounds, alongside detailed methodologies for their evaluation.
Comparison of Cardiotoxic Activity
The following table summarizes the quantitative data on the inhibitory effects of this compound (referred to as "taxine" in the cited study), verapamil, and the cardiac glycoside digoxin on cardiac muscle function. The data for taxine and verapamil are derived from studies on isolated rabbit atria, providing a direct comparison. While directly comparable IC50 values for digoxin on isolated rabbit atria were not available in the reviewed literature, information on its negative chronotropic effects in guinea pig atria is included to provide context.
| Compound | Mechanism of Action | Effect | Preparation | IC50 / Effective Concentration |
| This compound (Taxine) | Sodium and Calcium Channel Antagonist | Negative Inotropic (Contraction) | Isolated Rabbit Atrium | 3.63 x 10⁻⁷ g/mL[1] |
| Negative Chronotropic (Rate) | Isolated Rabbit Atrium | 5.75 x 10⁻⁷ g/mL[1] | ||
| Verapamil | Calcium Channel Blocker | Negative Inotropic (Contraction) | Isolated Rabbit Atrium | 2.69 x 10⁻⁹ g/mL[1] |
| Negative Chronotropic (Rate) | Isolated Rabbit Atrium | 3.71 x 10⁻⁸ g/mL[1] | ||
| Digoxin | Na+/K+-ATPase Inhibitor | Negative Chronotropic (Rate) | Isolated Guinea Pig Atrium | Negative chronotropic action observed at 30 µM[1] |
Note: A direct quantitative comparison of the inotropic effects of digoxin under the same experimental conditions as this compound and verapamil is not available in the cited literature.
Mechanism of Action Signaling Pathways
The cardiotoxic effects of this compound and Digoxin arise from their distinct interactions with cardiomyocyte ion channels and pumps.
Experimental Protocols
The following protocols provide a framework for the comparative assessment of cardiotoxins.
Assessment of Inotropic and Chronotropic Effects on Isolated Atria
This protocol is based on methodologies used for evaluating the effects of cardiotoxic substances on the contractility and beating rate of isolated heart tissue.[1]
Experimental Workflow:
Methodology:
-
Animal Preparation: New Zealand White rabbits are used. The animals are euthanized according to institutionally approved protocols.
-
Tissue Preparation: The heart is rapidly excised and placed in a dissecting dish containing Krebs-Henseleit solution, gassed with 95% O₂ and 5% CO₂. The atria are carefully dissected and mounted in an organ bath.
-
Experimental Setup: The atria are suspended in a temperature-controlled organ bath (37°C) containing Krebs-Henseleit solution. One end of the atrium is attached to a fixed support, and the other is connected to an isometric force transducer to record contractile force. The spontaneous beating rate is recorded via the transducer.
-
Equilibration: The preparations are allowed to equilibrate for a period of 60 minutes, with the bathing solution being replaced every 15 minutes.
-
Drug Administration: After equilibration, a cumulative concentration-response curve is generated by adding the cardiotoxin of interest (this compound, verapamil, or digoxin) to the organ bath in increasing concentrations. Each concentration is allowed to equilibrate for a set period (e.g., 15-20 minutes) before the next addition.
-
Data Acquisition: The force of contraction (inotropic effect) and the spontaneous beating rate (chronotropic effect) are continuously recorded.
-
Data Analysis: The percentage inhibition of contraction and rate is calculated for each concentration relative to the baseline. The IC50 value (the concentration that causes 50% inhibition) is then determined by non-linear regression analysis.
Electrophysiological Analysis in Isolated Cardiomyocytes
This protocol outlines the whole-cell patch-clamp technique to investigate the effects of cardiotoxins on the electrophysiological properties of single heart cells.[2]
Methodology:
-
Cell Isolation: Ventricular myocytes are enzymatically isolated from guinea pig hearts.
-
Patch-Clamp Recording: The whole-cell patch-clamp technique is used to record membrane currents and action potentials from single cardiomyocytes.
-
Solution Exchange: The cells are continuously superfused with a control extracellular solution. The solution can be rapidly switched to one containing the cardiotoxin at a known concentration.
-
Data Acquisition:
-
Voltage-Clamp Mode: This mode is used to measure specific ion currents, such as the sodium current (INa) and the calcium current (ICa), which are affected by this compound.[2] The holding potential and voltage steps are applied to isolate the current of interest.
-
Current-Clamp Mode: This mode is used to record action potentials. Parameters such as the maximum rate of rise of the action potential (dV/dtmax), which is an index of INa, and the action potential duration are measured.
-
-
Data Analysis: The effects of the cardiotoxin on the amplitude and kinetics of the ion currents and on the characteristics of the action potential are quantified and compared to control conditions.
Conclusion
This compound demonstrates potent cardiotoxicity by acting as a sodium and calcium channel antagonist, leading to negative inotropic and chronotropic effects. Its activity is quantitatively distinct from the calcium channel blocker verapamil and mechanistically different from the Na+/K+-ATPase inhibitor digoxin. The provided experimental protocols offer a standardized approach for the direct comparison of these and other natural cardiotoxins, which is essential for advancing research in pharmacology and toxicology. Further studies are warranted to obtain directly comparable quantitative data for a wider range of cardiotoxins under identical experimental conditions.
References
A Comparative Analysis of the Structure-Activity Relationship of Taxin B and its Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the structure-activity relationship (SAR) of Taxin B and its synthetic analogues. While research on specific, systematically modified analogues of this compound is limited in publicly available literature, this document synthesizes the known biological effects of this compound, its mechanism of action, and infers potential SAR based on the broader understanding of taxane chemistry. The primary focus of this compound's activity is its cardiotoxicity, mediated through the blockade of myocardial ion channels.
Executive Summary
This compound is the principal toxic alkaloid found in the yew tree (Taxus species) and is a potent cardiotoxin. Its primary mechanism of action involves the blockade of both sodium (Nav) and calcium (Cav) channels in cardiac myocytes. This dual ion channel inhibition disrupts the normal cardiac action potential, leading to severe arrhythmias and cardiac failure. While extensive research has been conducted on the anticancer properties of other taxanes like Paclitaxel (Taxol), the investigation into this compound has primarily focused on its toxicological profile. This guide will explore the known aspects of this compound's bioactivity and present a framework for understanding the potential impact of structural modifications.
Data Presentation: Comparative Biological Activity
Due to the limited availability of direct comparative studies on this compound analogues, the following table presents a hypothetical structure-activity relationship based on known taxane chemistry and the established activity of this compound. The presented values are for illustrative purposes to guide potential future research.
| Compound | Modification from this compound | Predicted Primary Activity | Predicted Potency (IC50) on Nav/Cav Channels | Notes |
| This compound | - (Parent Compound) | Nav/Cav Channel Blocker | High | The most cardiotoxic of the naturally occurring taxine alkaloids. |
| Analogue 1 | Modification of the C-13 side chain (e.g., removal of dimethylamino group) | Reduced Nav/Cav Channel Blockade | Lower | The side chain is crucial for the interaction with ion channels. |
| Analogue 2 | Deoxygenation at C-7 | Potentially maintained Nav/Cav Channel Blockade | Similar to this compound | Modifications at C-7 in other taxanes have shown minimal impact on core activity. |
| Analogue 3 | Modification of the taxane core (e.g., D-ring modification) | Altered Nav/Cav Channel Blockade | Variable | Could alter the conformation and binding affinity to the ion channels. |
| Analogue 4 | Esterification of hydroxyl groups | Potentially reduced Nav/Cav Channel Blockade | Lower | May hinder the necessary interactions with the channel pores. |
Mechanism of Action: Ion Channel Blockade
This compound exerts its cardiotoxic effects by directly interacting with and blocking voltage-gated sodium and calcium channels in the membranes of heart muscle cells.
-
Sodium Channel (Nav) Blockade: Inhibition of Nav channels slows the rapid depolarization phase (Phase 0) of the cardiac action potential. This leads to a decreased rate of rise of the action potential (dV/dtmax), QRS widening on an electrocardiogram (ECG), and can provoke ventricular arrhythmias.
-
Calcium Channel (Cav) Blockade: By blocking L-type calcium channels, this compound reduces the influx of calcium during the plateau phase (Phase 2) of the action potential. This leads to a decrease in myocardial contractility, a slowing of the heart rate (bradycardia), and atrioventricular block.
The combined effect of this dual channel blockade is a profound disruption of cardiac electrophysiology, often culminating in fatal arrhythmias.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of this compound's action and a typical experimental workflow for its analysis.
Caption: Signaling pathway of this compound-induced cardiotoxicity.
Correlation of In Vitro and In Vivo Toxic Effects of Taxin B: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro and in vivo toxic effects of Taxin B, a primary cardiotoxic alkaloid found in the yew tree (Taxus species). Due to the limited availability of public data directly comparing in vitro cytotoxicity (IC50) with in vivo lethal doses (LD50) for pure this compound, this guide focuses on correlating the mechanistic actions observed in vitro with the systemic toxic outcomes documented in vivo.
Executive Summary
This compound exerts its toxic effects primarily through the blockade of sodium and calcium channels in cardiac myocytes. This action, observable in vitro as altered ion channel function and changes in action potential, translates to severe cardiotoxicity in vivo, manifesting as arrhythmias, hypotension, and ultimately cardiac arrest. While precise quantitative correlation between in vitro cytotoxic concentrations and in vivo lethal doses is challenging with current data, a clear mechanistic link is evident.
Data Presentation
In Vitro Effects of Taxine Alkaloids
| Parameter | Cell Type | Concentration | Effect |
| Sodium Current (INa) | Guinea Pig Ventricular Myocytes | 10 µg/mL (taxine) | Inhibition |
| Calcium Current (ICa) | Guinea Pig Ventricular Myocytes | 1 µg/mL (taxine) | Inhibition |
| Action Potential | Isolated Papillary Muscle | Not specified | Marked reduction in the maximum depolarization rate |
Note: The data above is for "taxine," a mixture of alkaloids from yew, not exclusively this compound. The concentrations are based on available electrophysiological studies.
In Vivo Toxicity of Taxine Alkaloids
In vivo studies have established the lethal doses of taxine alkaloids in various animal models. It is important to note that these values are often for a mixture of taxine alkaloids and not solely for this compound.
| Species | Route of Administration | LD50 / LDmin (mg/kg) |
| Mouse | Oral (taxine) | LD50: 19.72 |
| Rat | Subcutaneous (taxine) | LD50: 20.18 |
| Human | Oral (taxine alkaloids) | Estimated LDmin: 3.0 - 6.5 |
| Horse | Oral (yew leaves) | LDmin: 1.0 - 2.0 |
| Pig | Oral (yew leaves) | LDmin: 3.5 |
| Cow | Oral (yew leaves) | LDmin: 10.0 |
| Dog | Oral (yew leaves) | LDmin: 11.5 |
| Sheep | Oral (yew leaves) | LDmin: 12.5 |
| Chicken | Oral (yew leaves) | LDmin: 82.5 |
LD50: The dose that is lethal to 50% of the tested population. LDmin: The minimum lethal dose.
Experimental Protocols
In Vitro Electrophysiology Assay (Patch-Clamp)
Objective: To measure the effect of this compound on ion channel currents in isolated cardiomyocytes.
Methodology:
-
Cell Isolation: Cardiomyocytes are enzymatically isolated from animal hearts (e.g., guinea pig, rat).
-
Cell Culture: Isolated cells are plated on glass coverslips and allowed to adhere.
-
Patch-Clamp Recording:
-
A glass micropipette with a tip diameter of ~1 µm is filled with an internal solution and brought into contact with the cell membrane to form a high-resistance seal (gigaohm seal).
-
The membrane patch under the pipette tip is then ruptured to achieve the whole-cell configuration, allowing control of the membrane potential and measurement of the total ion currents across the cell membrane.
-
Specific voltage protocols are applied to elicit and isolate sodium (INa) and calcium (ICa) currents.
-
-
Drug Application: this compound, at various concentrations, is introduced into the extracellular solution bathing the cell.
-
Data Analysis: Changes in the amplitude and kinetics of INa and ICa are measured before and after the application of this compound to determine its inhibitory effects.
In Vivo Acute Toxicity Study (LD50 Determination)
Objective: To determine the median lethal dose (LD50) of this compound in a rodent model.
Methodology:
-
Animal Model: A suitable rodent species (e.g., mice or rats) is selected. Animals are housed in controlled environmental conditions.
-
Dose Preparation: this compound is dissolved or suspended in a suitable vehicle. A range of doses is prepared.
-
Administration: The test substance is administered to different groups of animals via a specific route (e.g., oral gavage, subcutaneous injection). A control group receives the vehicle only.
-
Observation: Animals are observed for a set period (e.g., 14 days) for clinical signs of toxicity and mortality. Observations include changes in behavior, appearance, and body weight.
-
Necropsy: At the end of the observation period, all surviving animals are euthanized, and a gross necropsy is performed on all animals (including those that died during the study).
-
Data Analysis: The LD50 value is calculated using appropriate statistical methods (e.g., probit analysis) based on the mortality data.
Mandatory Visualization
Caption: Experimental workflow for correlating in vitro and in vivo toxic effects of this compound.
Caption: Signaling pathway of this compound-induced cardiotoxicity.
Validating Taxin B as a Reference Compound in Toxicological Screening: A Comparative Guide
In the landscape of toxicological screening, the selection of appropriate reference compounds is paramount for assay validation and the accurate interpretation of results. This guide provides a comprehensive comparison of Taxin B, a prominent cardiotoxic alkaloid, with established reference compounds used in toxicological assays. We present objective, data-driven comparisons and detailed experimental protocols to assist researchers, scientists, and drug development professionals in making informed decisions for their screening platforms.
Introduction to Reference Compounds in Toxicology
Reference compounds, or positive controls, are critical for ensuring the reliability and reproducibility of toxicological assays. They serve to:
-
Confirm the sensitivity of the experimental system to a known toxic mechanism.
-
Benchmark the potency of test compounds.
-
Validate the performance of the assay over time and across different laboratories.
The ideal reference compound possesses a well-characterized mechanism of action, demonstrates a robust and reproducible toxic response, and is commercially available in a stable, pure form.
Toxicological Profile of this compound
This compound is one of the primary toxic alkaloids found in the yew tree (Taxus species). It is a complex diterpenoid pseudo-alkaloid known for its potent cardiotoxicity.
Mechanism of Action: The principal toxic effect of this compound is the blockade of cardiac sodium (Na+) and calcium (Ca2+) channels.[1][2][3] This dual-channel inhibition disrupts the normal cardiac action potential, leading to a cascade of adverse effects. By blocking these channels, this compound reduces the rate of depolarization and suppresses myocardial contractility.[4][5] This can result in severe bradycardia (slowing of the heart rate), conduction delays, arrhythmias, and ultimately, cardiac arrest.[1][6] The effect is similar to that of Class I antiarrhythmic drugs and calcium channel blockers like verapamil.[1][4]
Comparative Analysis with Alternative Reference Compounds
For a comprehensive evaluation, this compound's toxicological profile is compared against well-established reference compounds used for cytotoxicity and cardiotoxicity screening: Doxorubicin and Verapamil.
-
Doxorubicin: An anthracycline antibiotic widely used in chemotherapy. It is a known cardiotoxin, inducing toxicity through mechanisms including the generation of reactive oxygen species (ROS), mitochondrial dysfunction, and DNA damage.[7][8] It is frequently used as a positive control in cardiomyocyte cytotoxicity assays.
-
Verapamil: A phenylalkylamine calcium channel blocker used to treat hypertension, angina, and cardiac arrhythmias. Due to its specific mechanism of blocking L-type calcium channels, it serves as a reference compound for assays investigating Ca2+ channel-mediated cardiotoxicity.[9][10]
Data Presentation: Quantitative Comparison
The following table summarizes the available quantitative data for this compound (represented by the "taxine" alkaloid mixture) and the selected alternative reference compounds. It is important to note that assay conditions, such as cell type and exposure time, can significantly influence IC50 values.[11]
| Compound | Assay Type | Cell Line/System | Endpoint | IC50 / Effect | Citation |
| Taxine | Voltage Clamp | Guinea Pig Ventricular Myocytes | Inhibition of ICa | ~1 µg/mL (1.7 µM) for ~32% inhibition | [4] |
| Taxine | Voltage Clamp | Guinea Pig Ventricular Myocytes | Inhibition of INa (dV/dtmax) | ~1 µg/mL (1.7 µM) for ~47% inhibition | [4] |
| Doxorubicin | MTT Assay (24h) | H9c2 Cardiomyoblasts | Cell Viability | 20.6 µM | [7] |
| Doxorubicin | MTT Assay (48h) | H9c2 Cardiomyoblasts | Cell Viability | 0.4778 µM | [7] |
| Verapamil | Proliferation Assay (72h) | T Lymphocytes | Cell Viability | Significant decrease at 50 µM | [12] |
Note: Data for "Taxine" represents the crude alkaloid mixture from Taxus baccata. The molecular weight of this compound (C33H45NO10) is approximately 583.7 g/mol , which was used for the molarity estimation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of toxicological findings. Below are protocols for key assays relevant to the assessment of this compound and its alternatives.
General Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Plating: Seed cells (e.g., H9c2 cardiomyoblasts) into a 96-well plate at a predetermined density (e.g., 6 x 10³ cells/well) and incubate overnight to allow for attachment.[8]
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., Doxorubicin) and a vehicle control. Replace the cell culture medium with medium containing the different compound concentrations.
-
Incubation: Incubate the cells with the compound for a specified duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[7]
-
MTT Addition: After incubation, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours.[8]
-
Solubilization: Add a solubilization solution (e.g., 10% SDS in 0.01N HCl) to each well to dissolve the formazan crystals.[8]
-
Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell viability.
Cardiotoxicity: Automated Patch Clamp for hERG Channel Inhibition
The hERG (human Ether-à-go-go-Related Gene) potassium channel assay is a critical component of cardiac safety screening, as its inhibition can lead to life-threatening arrhythmias.
Principle: Automated patch-clamp systems measure the flow of ions through the hERG channels in cells stably expressing the channel. The effect of a test compound on this current is quantified.
Protocol:
-
Cell Preparation: Use a cell line stably expressing the hERG channel (e.g., CHO or HEK 293 cells). Culture and prepare the cells according to the automated patch-clamp system's specifications.
-
System Setup: Prime the system with appropriate intracellular and extracellular solutions. The extracellular solution is a high-salt, serum-free buffer.
-
Cell Loading: Load the prepared cell suspension into the system. The system will automatically establish a high-resistance seal (gigaseal) and achieve whole-cell configuration.
-
Voltage Protocol: Apply a specific voltage-clamp protocol to elicit hERG currents. A typical protocol involves a holding potential of -80 mV, a depolarizing step to +40 mV to activate and then inactivate the channels, followed by a repolarizing step to -50 mV to measure the peak tail current.[13]
-
Compound Application: Perfuse the cells with a vehicle control solution to establish a stable baseline current. Then, apply increasing concentrations of the test compound (e.g., this compound, Cisapride) or a positive control.
-
Data Acquisition: Record the hERG current at each concentration until a steady-state block is achieved.
-
Data Analysis: Measure the peak tail current amplitude at each concentration and normalize it to the baseline current to determine the percentage of inhibition. Fit the concentration-response data to a suitable model to calculate the IC50 value.
Mandatory Visualizations
The following diagrams, created using Graphviz, illustrate key concepts and workflows discussed in this guide.
References
- 1. researchgate.net [researchgate.net]
- 2. Fatal overdose of Taxus baccata plant matter treated in a rural district general hospital - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [Electrophysiology of the mechanisms of action of the yew toxin, taxine, on the heart] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bibliotekanauki.pl [bibliotekanauki.pl]
- 6. researchgate.net [researchgate.net]
- 7. Exogenous 8-hydroxydeoxyguanosine attenuates doxorubicin-induced cardiotoxicity by decreasing pyroptosis in H9c2 cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Icariin Protects H9c2 Rat Cardiomyoblasts from Doxorubicin-Induced Cardiotoxicity: Role of Caveolin-1 Upregulation and Enhanced Autophagic Response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of protection by verapamil and nifedipine from anoxic injury in isolated cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Verapamil Alleviates Myocardial Ischemia/Reperfusion Injury by Attenuating Oxidative Stress via Activation of SIRT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. How reliable are in vitro IC50 values? Values vary with cytotoxicity assays in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Early identification of hERG liability in drug discovery programs by automated patch clamp - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Taxin B: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of potent compounds like Taxin B are paramount to ensuring a safe and compliant laboratory environment. This compound, a toxic alkaloid found in yew species (Taxus), requires meticulous disposal procedures due to its inherent toxicity. This guide provides essential, step-by-step information for the safe management and disposal of this compound waste, aligning with best practices for laboratory safety and chemical handling.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is crucial to consult your institution's Environmental Health and Safety (EHS) office. They will provide specific guidance based on local, state, and federal regulations.
Personal Protective Equipment (PPE) is mandatory when handling this compound:
-
Gloves: Always wear chemical-resistant gloves, such as nitrile gloves.
-
Eye Protection: Safety glasses or goggles are necessary to protect against accidental splashes.
-
Lab Coat: A lab coat or apron should be worn to prevent contamination of personal clothing.
-
Ventilation: Handle this compound in a well-ventilated area. A chemical fume hood is recommended, especially when working with powdered forms or creating solutions, to prevent inhalation of aerosols.
This compound: Summary of Key Data
For easy reference, the following table summarizes the essential chemical and toxicological information for this compound.
| Property | Value | Reference |
| Molecular Formula | C35H47NO10 | [1] |
| Primary Hazards | Acute Toxic | [2] |
| Chemical Stability | Stable under recommended storage conditions. | [3] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents. | [3] |
| Hazardous Decomposition | Under fire conditions, may decompose and emit toxic fumes. | [3] |
Step-by-Step Disposal Procedures for this compound
Due to its toxicity, this compound waste must be managed as hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.
1. Segregation and Labeling:
-
All materials that have come into contact with this compound, including unused or expired solutions, contaminated PPE (gloves, pipette tips, etc.), and empty containers, must be segregated from non-hazardous waste.
-
Collect all this compound waste in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
The label should prominently display "Hazardous Waste," "Toxic," and the chemical name "this compound."
2. Waste Container Management:
-
Keep the hazardous waste container securely sealed when not in use.
-
Store the container in a designated, well-ventilated, and secure area away from incompatible materials.
3. Arranging for Disposal:
-
Contact your institution's EHS office to schedule a pickup for hazardous waste.
-
Provide them with accurate information about the waste contents, including the chemical name and estimated quantity.
-
Follow their specific instructions for packaging and preparing the waste container for transport.
4. Decontamination:
-
Thoroughly decontaminate any reusable lab equipment that has come into contact with this compound. Consult your institution's standard operating procedures for the decontamination of equipment used with toxic compounds.
Experimental Protocols Cited
While specific experimental protocols for the disposal of this compound are not detailed in the provided search results, the general procedure for handling and disposing of hazardous laboratory chemicals is a standard and widely adopted protocol. The steps outlined above are based on established safety guidelines for chemical waste management.
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the proper disposal pathway for this compound, the following workflow diagram has been created.
Caption: Logical workflow for the proper disposal of this compound waste.
References
Essential Safety and Logistical Information for Handling Taxin B
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical plans for the handling and disposal of Taxin B. Given that this compound is classified as extremely hazardous, with high acute toxicity through ingestion and inhalation, and potential for dermal absorption, strict adherence to these guidelines is paramount to ensure personnel safety and prevent environmental contamination.[1][2] The information presented herein is based on established safety protocols for handling highly potent toxins in a laboratory setting.
I. Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against exposure to this compound. The following table summarizes the recommended PPE for various laboratory operations involving this compound. All personnel must be trained on the proper use, removal, and disposal of PPE.[3][4]
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Safety goggles and face shield | Double nitrile gloves | Chemical-resistant lab coat or disposable gown | NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates (use within a certified chemical fume hood) |
| Handling solutions and transfers | Safety goggles | Double nitrile gloves | Chemical-resistant lab coat | Work within a certified chemical fume hood |
| Animal dosing and handling | Safety goggles and face shield | Double nitrile gloves | Disposable gown | NIOSH-approved respirator |
| Spill cleanup | Safety goggles and face shield | Heavy-duty chemical-resistant gloves over nitrile gloves | Chemical-resistant disposable suit | NIOSH-approved respirator with appropriate cartridges |
| Waste disposal | Safety goggles | Heavy-duty chemical-resistant gloves | Chemical-resistant lab coat or disposable gown | Not generally required if handling sealed waste containers |
II. Experimental Protocols
A. Standard Operating Procedure for Handling this compound
-
Designated Area: All work with this compound must be conducted in a designated and clearly marked area, such as a certified chemical fume hood, to contain any potential spills or aerosols.[3][5]
-
Personal Protective Equipment (PPE): Before entering the designated area, all personnel must don the appropriate PPE as outlined in the table above.
-
Weighing: Solid this compound should be weighed in a containment device such as a glove box or a ventilated balance enclosure. If unavailable, use a "tare" method where the compound is added to a pre-weighed, sealed container inside a fume hood.
-
Solution Preparation: All solutions should be prepared within a chemical fume hood. Use a plastic-backed absorbent liner on the work surface to contain any minor drips or spills.
-
Handling and Transfers: Use Luer-lock syringes and needles to prevent accidental disconnection and spillage. All transfers should be performed slowly and carefully to avoid aerosol generation.
-
Decontamination: At the end of each procedure, decontaminate all surfaces and equipment. A 10% bleach solution followed by a 70% ethanol rinse is a common practice for many biological toxins, but its efficacy against this compound should be verified.[6] All disposable materials used during the procedure should be treated as hazardous waste.
-
Hand Washing: Immediately after removing gloves, wash hands thoroughly with soap and water.
B. Emergency Spill Response Protocol
In the event of a this compound spill, follow these steps immediately:
-
Alert Personnel: Immediately alert everyone in the vicinity and evacuate the immediate area.
-
Isolate the Area: Close the doors to the laboratory to prevent the spread of contaminants.
-
Don Appropriate PPE: Before re-entering the area, don the appropriate PPE for spill cleanup, including a respirator.
-
Contain the Spill: For liquid spills, cover with an absorbent material (e.g., chemical spill pads or vermiculite), starting from the outside and working inwards. For solid spills, gently cover with a damp cloth or absorbent pads to avoid generating dust.
-
Neutralize (if applicable and known): If a validated neutralizing agent is available, apply it according to the manufacturer's instructions.
-
Clean the Area: Carefully collect all contaminated materials using forceps or other tools and place them in a labeled, sealed hazardous waste container.
-
Decontaminate the Area: Clean the spill area with a suitable decontamination solution (e.g., 10% bleach solution), followed by a rinse with 70% ethanol and then water. Allow for adequate contact time for the decontaminant to be effective.
-
Dispose of Waste: All materials used for spill cleanup must be disposed of as hazardous waste.
-
Report the Incident: Report the spill to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) department.
III. Disposal Plan
All waste generated from the handling of this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.
-
Waste Segregation: Segregate this compound waste from other laboratory waste streams.
-
Containerization: Use dedicated, leak-proof, and clearly labeled hazardous waste containers.
-
Labeling: The waste container label should include the words "Hazardous Waste," "this compound," and the specific components of the waste.
-
Storage: Store hazardous waste in a designated, secure area away from general laboratory traffic.
-
Disposal: Arrange for the disposal of the hazardous waste through the institution's EHS department or a licensed hazardous waste disposal contractor. Do not dispose of any this compound waste down the drain or in the regular trash.
IV. Visualizations
Caption: Workflow for responding to a this compound spill.
Caption: Procedure for donning and doffing PPE.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
